Technical Documentation Center

BPI-9016M Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: BPI-9016M

Core Science & Biosynthesis

Foundational

BPI-9016M: A Technical Guide to a Novel c-Met and AXL Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals Executive Summary BPI-9016M is an orally active, potent, and selective small-molecule inhibitor that dually targets the receptor tyrosine kinases (RTKs) c-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BPI-9016M is an orally active, potent, and selective small-molecule inhibitor that dually targets the receptor tyrosine kinases (RTKs) c-Met (also known as hepatocyte growth factor receptor, HGFR) and AXL.[1][2] Aberrant signaling through both the c-Met and AXL pathways is a well-documented driver of tumorigenesis, promoting cell proliferation, survival, invasion, and metastasis.[3][4] Furthermore, upregulation of these pathways is strongly implicated in the development of acquired resistance to various cancer therapies.[5][6] BPI-9016M's mechanism of action, by concurrently blocking these two critical oncogenic pathways, represents a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancers where c-Met and AXL are key players, particularly in non-small cell lung cancer (NSCLC).[6][7] This guide provides an in-depth overview of BPI-9016M, its mechanism of action, preclinical and clinical data, and detailed protocols for its scientific investigation.

The Rationale for Dual c-Met and AXL Inhibition in Oncology

The c-Met and AXL receptor tyrosine kinases, when activated by their respective ligands, hepatocyte growth factor (HGF) and growth arrest-specific 6 (Gas6), trigger a cascade of downstream signaling events that are crucial for normal cellular processes.[8][9] However, in many cancers, these pathways are hijacked through genetic alterations like amplification, mutation, or protein overexpression, leading to uncontrolled cell growth and spread.[10][11]

The c-Met signaling pathway, upon activation, stimulates key oncogenic cascades including the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[3][8] Similarly, AXL signaling promotes cancer progression through the activation of pathways that regulate cell survival, migration, and epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[4][12]

Crucially, there is significant crosstalk between the c-Met and AXL signaling pathways.[6] For instance, the activation of one can compensate for the inhibition of the other, leading to therapeutic resistance.[13] This makes the simultaneous inhibition of both c-Met and AXL a compelling therapeutic strategy to achieve a more durable and comprehensive anti-tumor response.[6]

BPI-9016M: A Profile of a Dual Kinase Inhibitor

BPI-9016M is a novel, orally available small-molecule inhibitor designed to potently and selectively target both c-Met and AXL.[1][2]

Chemical Properties
  • IUPAC Name: N-(4-((2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide[12]

  • Chemical Formula: C25H18F2N4O3[12]

  • Molecular Weight: 460.44 g/mol [12]

Mechanism of Action of BPI-9016M

BPI-9016M exerts its anti-tumor effects by competitively binding to the ATP-binding sites within the kinase domains of both c-Met and AXL, thereby inhibiting their phosphorylation and subsequent activation.[7] This dual blockade disrupts the downstream signaling cascades, leading to the inhibition of cancer cell proliferation, survival, migration, and invasion.[2][14] Preclinical studies have demonstrated that BPI-9016M treatment leads to a dose-dependent reduction in the phosphorylation of c-Met, AXL, and their downstream effectors, such as AKT and ERK.[15]

Below is a diagram illustrating the dual inhibitory action of BPI-9016M on the c-Met and AXL signaling pathways.

BPI9016M_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK AXL->PI3K_AKT AXL->RAS_MAPK BPI9016M BPI-9016M BPI9016M->cMet Inhibits BPI9016M->AXL Inhibits Cell_Survival Cell Survival Proliferation PI3K_AKT->Cell_Survival Metastasis Invasion Metastasis PI3K_AKT->Metastasis RAS_MAPK->Cell_Survival RAS_MAPK->Metastasis

Caption: BPI-9016M's dual inhibition of c-Met and AXL.

Preclinical and Clinical Efficacy of BPI-9016M

In Vitro Activity

BPI-9016M has demonstrated potent inhibitory activity against both wild-type c-Met and AXL kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound also shows significant anti-proliferative effects across various lung adenocarcinoma cell lines.[2][16]

Target/Cell LineIC50 ValueReference
Kinase Activity
Wild-type c-Met6 nM[16]
AXL Kinase9 nM[16]
Cell Line Growth Inhibition
EBC-1 (Lung Cancer)0.12 µM[16]
A549, H1299, H1650, H1975, HCC827, PC-9 (Lung Adenocarcinoma)5.3 µM to 27.1 µM[2]

BPI-9016M's active metabolites, M1 and M2-2, also exhibit potent inhibition of c-Met and AXL.[16]

In Vivo Efficacy

In patient-derived xenograft (PDX) models of lung adenocarcinoma, BPI-9016M significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[15][17]

Clinical Studies

A first-in-human Phase I clinical trial of BPI-9016M was conducted in Chinese patients with advanced non-small cell lung cancer (NSCLC).[18][19] The study established a favorable safety and pharmacokinetic profile for BPI-9016M, with no dose-limiting toxicities observed at doses up to 800 mg once daily.[16][19] The most common treatment-related adverse events were elevated alanine transaminase (ALT), increased bilirubin, and dysgeusia.[18] Among 19 evaluable patients, one had a partial response and 10 achieved stable disease, indicating promising anti-tumor activity.[16]

Experimental Protocols for the Evaluation of BPI-9016M

This section provides detailed, step-by-step methodologies for key experiments to characterize the activity of BPI-9016M.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of BPI-9016M on the enzymatic activity of c-Met and AXL. A common method is a luminescence-based assay that measures ATP consumption.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Kinase, Substrate, and BPI-9016M dilutions B Incubate Kinase and BPI-9016M A->B C Initiate reaction with ATP and Substrate B->C D Stop reaction and detect remaining ATP C->D E Measure Luminescence D->E F Calculate % Inhibition and IC50 E->F Western_Blot_Workflow A Cell Culture and Treatment with BPI-9016M B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-c-Met, p-AXL, total c-Met, total AXL, loading control) E->F G Secondary Antibody Incubation F->G H Signal Detection G->H I Data Analysis H->I

Caption: Workflow for Western Blot analysis.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., A549 or H1299) and allow them to adhere overnight.

    • Treat the cells with various concentrations of BPI-9016M for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-c-Met, phospho-AXL, total c-Met, total AXL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the effect of BPI-9016M on the proliferation and viability of cancer cells.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of BPI-9016M. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of Reagent:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the BPI-9016M concentration and determine the IC50 value.

Transwell Migration and Invasion Assay

These assays evaluate the effect of BPI-9016M on the migratory and invasive potential of cancer cells.

Step-by-Step Procedure:

  • Cell Preparation:

    • Starve the cancer cells in a serum-free medium for 24 hours.

  • Assay Setup:

    • For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel. For the migration assay, the insert is not coated.

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Resuspend the starved cells in a serum-free medium containing different concentrations of BPI-9016M and add them to the upper chamber.

  • Incubation:

    • Incubate the plate for 24-48 hours to allow for cell migration or invasion.

  • Cell Staining and Counting:

    • Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

    • Count the stained cells in several random fields under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated/invaded cells per field for each treatment condition and compare it to the vehicle control.

Patient-Derived Xenograft (PDX) Model

PDX models are valuable for assessing the in vivo efficacy of anti-cancer agents in a system that more closely recapitulates the heterogeneity of human tumors.

Step-by-Step Procedure:

  • PDX Model Establishment:

    • Implant fresh tumor fragments from a cancer patient subcutaneously into immunocompromised mice (e.g., NOD/SCID).

    • Allow the tumors to grow to a palpable size.

  • Tumor Passaging and Expansion:

    • Once the tumors reach a certain volume, they are excised, divided into smaller fragments, and re-implanted into new cohorts of mice for expansion.

  • Drug Efficacy Study:

    • When the tumors in the experimental cohort reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer BPI-9016M (e.g., by oral gavage) or a vehicle control daily for a predetermined period.

    • Measure the tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumors by immunohistochemistry or western blotting for biomarkers of drug activity (e.g., p-c-Met, p-AXL, proliferation markers like Ki-67).

    • Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy of BPI-9016M.

Conclusion

BPI-9016M is a promising dual inhibitor of c-Met and AXL with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its ability to target two key pathways involved in tumor progression and drug resistance makes it a valuable candidate for further development, particularly in cancers such as NSCLC where c-Met and AXL are frequently dysregulated. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of BPI-9016M and similar dual-targeting agents.

References

  • Hu, X., Zheng, X., Li, H., et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology, 13(1), 6. [Link]

  • Hu, X., Zheng, X., Li, H., et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology, 13(1), 6. [Link]

  • Liv Hospital. (2026, March 27). axl receptor tyrosine kinase cmet inhibitor bpi 9016m. [Link]

  • Mo, HN., Liu, P. (2017). An overview of the c-MET signaling pathway. Journal of Cancer Research and Clinical Oncology, 143(1), 1-12. [Link]

  • Graham, D. K., DeRyckere, D., Davies, K. D., & Earp, H. S. (2016). The Receptor Tyrosine Kinase AXL in Cancer Progression. Cancers, 8(11), 103. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Sabarwal, A., & Pal, S. (2025). AXL signaling in cancer: from molecular insights to targeted therapies. Signal Transduction and Targeted Therapy, 10(1), 37. [Link]

  • Zhang, P., Li, S., Lv, C., et al. (2018). BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics, 8(21), 5890-5902. [Link]

  • Hu, X., Zheng, X., Li, H., et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology, 13(1), 6. [Link]

  • Zhang, P., Li, S., Lv, C., et al. (2018). BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics, 8(21), 5890-5902. [Link]

  • AbbVie Inc. (n.d.). c-MET Protein. Retrieved March 28, 2026, from [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]

  • Demuth, C., & Berdel, W. E. (2017). Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition. Frontiers in Oncology, 7, 58. [Link]

  • Kirane, A., & Sorrelle, N. (2020). Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment. Cancers, 12(7), 1849. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: AXL receptor tyrosine kinase/cMET inhibitor BPI-9016M. Retrieved March 28, 2026, from [Link]

  • Zhang, P., Li, S., Lv, C., et al. (2018). BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics, 8(21), 5890-5902. [Link]

  • Machaalani, M., Sabarwal, A., Rawat, L., et al. (2022). Inhibition of AXL along with c-Met potentially halts resistance development in renal cell carcinoma. Journal for ImmunoTherapy of Cancer, 10(Suppl 2), A54. [Link]

  • Wang, J., Li, Y., & Wang, Y. (2026, March 9). AXL and c-Met Dual-Targeting in Non-Small Cell Lung Cancer: A Review of Small-Molecule Inhibitors and Their Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Zhou, L., Liu, X. D., Sun, M., et al. (2015). Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma. Oncogene, 35(21), 2737-2747. [Link]

Sources

Exploratory

Interrogating BPI-9016M Downstream Signaling Targets in NSCLC: A Technical Guide for Preclinical Validation

Executive Summary: The Rationale for Dual Kinase Inhibition In the landscape of targeted therapeutics for Non-Small Cell Lung Cancer (NSCLC), resistance to epidermal growth factor receptor (EGFR) inhibitors frequently em...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for Dual Kinase Inhibition

In the landscape of targeted therapeutics for Non-Small Cell Lung Cancer (NSCLC), resistance to epidermal growth factor receptor (EGFR) inhibitors frequently emerges via the compensatory hyperactivation of alternative receptor tyrosine kinases (RTKs)[1]. BPI-9016M is a highly potent, orally active, small-molecule dual inhibitor specifically engineered to target both c-Met and AXL kinases[1][2].

By simultaneously blocking these two critical RTKs, BPI-9016M severs the upstream signal transduction initiated by their respective ligands, Hepatocyte Growth Factor (HGF) and Growth Arrest-Specific 6 (GAS6)[1][3]. This guide provides an authoritative, in-depth analysis of the downstream signaling targets of BPI-9016M in NSCLC cell lines (such as A549 and H1299) and outlines the self-validating experimental protocols required to rigorously interrogate these pathways in a preclinical setting[4][5].

Canonical Kinase Blockade: PI3K/AKT and RAS/MAPK/ERK Cascades

The primary mechanism of action for BPI-9016M relies on its competitive binding to the intracellular ATP-binding pockets of the c-Met and AXL kinase domains[6].

Under pathological conditions, the binding of HGF to c-Met induces receptor homodimerization and autophosphorylation. This creates docking sites for scaffolding proteins (e.g., GAB1, GRB2), which subsequently hyperactivate two major canonical survival pathways[1][3]:

  • The PI3K/AKT Pathway: Drives cellular survival and anti-apoptotic signaling.

  • The RAS/MAPK/ERK Pathway: Drives cellular proliferation and cell cycle progression.

Treatment with BPI-9016M effectively abolishes the phosphorylation of downstream targets p-AKT and p-ERK in a dose-dependent manner[2][4]. The loss of these signaling cascades arrests NSCLC cells in the G1 phase of the cell cycle and precipitates apoptosis[2][4].

G Ligands HGF / GAS6 Ligands Receptors c-Met / AXL Receptors Ligands->Receptors Activates PI3K PI3K / AKT Pathway Receptors->PI3K Phosphorylates MAPK RAS / MAPK / ERK Pathway Receptors->MAPK Phosphorylates BPI BPI-9016M BPI->Receptors Competitively Blocks Outcomes Tumor Survival & Proliferation PI3K->Outcomes Promotes MAPK->Outcomes Promotes

Canonical c-Met/AXL signaling pathways and downstream inhibition by BPI-9016M.

The Non-Canonical miR-203/DKK1 Regulatory Axis

Beyond canonical kinase cascades, advanced transcriptomic analyses of BPI-9016M-treated NSCLC cell lines have uncovered a critical non-canonical epigenetic and post-transcriptional regulatory network: the miR-203/DKK1 axis [4][5].

  • miR-203 Upregulation: Aberrant c-Met signaling typically suppresses the transcription of miR-203, a known tumor-suppressor microRNA. BPI-9016M treatment relieves this suppression, leading to a significant accumulation of miR-203[4].

  • DKK1 Repression: miR-203 directly binds to the 3'-UTR of Dickkopf-related protein 1 (DKK1) mRNA, initiating its degradation. DKK1 is an oncogenic driver in certain lung adenocarcinomas[4].

  • EMT Modulation: The downregulation of DKK1 by BPI-9016M profoundly alters Epithelial-Mesenchymal Transition (EMT) markers. It upregulates the epithelial marker E-cadherin while downregulating mesenchymal markers like N-cadherin and vimentin , ultimately crippling the tumor cell's ability to migrate and invade[4].

G BPI BPI-9016M cMet c-Met Activation BPI->cMet Inhibits miR203 miR-203 Transcription BPI->miR203 Restores/Upregulates cMet->miR203 Suppresses DKK1 DKK1 mRNA Translation miR203->DKK1 Cleaves (3'-UTR Binding) EMT EMT (E-cadherin ↑, N-cadherin ↓) DKK1->EMT Modulates Invasion Migration & Invasion Arrest EMT->Invasion Drives Phenotype

The miR-203/DKK1 regulatory axis modulating EMT and tumor invasion in NSCLC.

Quantitative Pharmacodynamics

To contextualize the experimental dosing strategies, researchers must understand the in vitro inhibitory profile of BPI-9016M and its two primary active metabolites, M1 and M2-2[1][2]. The table below summarizes the half-maximal inhibitory concentrations ( IC50​ ) against isolated kinases and cellular models.

CompoundTarget: c-Met (WT)Target: AXLCell Line: EBC-1 GrowthNSCLC Panel (A549, H1299, etc.)
BPI-9016M 6 nM9 nM0.12 μM5.3 μM – 27.1 μM
Metabolite M1 2 nM7 nM0.14 μMN/A
Metabolite M2-2 12 nM35 nM0.82 μMN/A

Data synthesized from preclinical evaluations[1][2]. Note the discrepancy between cell-free kinase assays (nM range) and whole-cell NSCLC phenotypic assays (μM range), which dictates the necessity for higher dosing (e.g., 5-50 μM) during in vitro cellular protocols[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed with embedded controls to establish direct causality between BPI-9016M administration and downstream target modulation.

G Culture Culture NSCLC Cells (A549, H1299) Treat BPI-9016M Treatment + HGF Stimulation Culture->Treat Extract Biomolecule Extraction (Protein & RNA) Treat->Extract Assays Transwell Assays (Invasion Phenotype) Treat->Assays WB Western Blot (p-AKT, p-ERK) Extract->WB qPCR RT-qPCR (miR-203, DKK1) Extract->qPCR

Standardized experimental workflow for validating BPI-9016M downstream targets.

Protocol A: Western Blotting for Canonical Targets (p-AKT, p-ERK)

Causality Check: We utilize serum starvation followed by acute HGF stimulation. This isolates the c-Met pathway, proving that the observed loss of p-AKT/p-ERK is directly caused by BPI-9016M's blockade of HGF-induced c-Met activation, rather than general cellular toxicity[4].

  • Cell Preparation: Seed A549 or H1299 cells in 6-well plates. Once 70% confluent, wash with PBS and culture in serum-free RPMI-1640 for 12 hours to establish a baseline of low kinase activity.

  • Drug Treatment: Pre-treat cells with vehicle (0.1% DMSO) or BPI-9016M (e.g., 3.1, 12.5, 50 μM) for 2 hours[2].

  • Ligand Stimulation: Add recombinant human HGF (50 ng/mL) for exactly 15 minutes to trigger acute receptor autophosphorylation.

  • Protein Extraction: Immediately place on ice. Lyse cells using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (Critical: Phosphatases will rapidly degrade p-AKT/p-ERK if omitted).

  • Immunoblotting: Run standard SDS-PAGE. Probe membranes for p-c-Met, total c-Met, p-AKT (Ser473), total AKT, p-ERK1/2, total ERK, and GAPDH.

    • Validation: Total AKT and ERK must remain constant across all lanes to prove the drug affects phosphorylation state, not protein expression.

Protocol B: Luciferase Reporter Assay for miR-203/DKK1 Interaction

Causality Check: To prove that miR-203 directly targets DKK1 (and isn't just a correlated bystander), we mutate the specific binding sequence on the DKK1 mRNA. If the mutation rescues luciferase activity, direct physical interaction is confirmed[4].

  • Plasmid Construction: Clone the wild-type 3'-UTR of DKK1 into a pmirGLO Dual-Luciferase vector. Create a second, mutant vector where the predicted miR-203 binding site is scrambled.

  • Co-Transfection: Co-transfect A549 cells with the reporter plasmids and either miR-203 mimics or negative control RNA using Lipofectamine 3000.

  • Drug Intervention: Treat a subset of wild-type transfected cells with BPI-9016M to observe endogenous miR-203-driven suppression of the reporter.

  • Quantification: Measure Firefly and Renilla luciferase activities after 48 hours.

    • Validation: Normalize Firefly activity against Renilla activity to control for well-to-well variations in transfection efficiency.

Protocol C: Transwell Invasion Assay for Phenotypic Validation

Causality Check: Coating the transwell insert with Matrigel simulates the extracellular matrix (ECM). This differentiates true invasion (requiring ECM degradation via metalloproteinases) from simple migration[4].

  • Chamber Preparation: Coat the upper chamber of an 8-μm pore transwell insert with Matrigel and incubate at 37°C for 2 hours to solidify.

  • Cell Seeding: Suspend 5×104 BPI-9016M-pretreated NSCLC cells in 200 μL of serum-free media and add to the upper chamber.

  • Chemoattractant: Add 600 μL of media containing 10% FBS to the lower chamber to create a nutrient gradient.

  • Incubation & Staining: Incubate for 24 hours. Remove non-invading cells from the top of the membrane with a cotton swab. Fix invading cells on the bottom with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Analysis: Image under a microscope and quantify the number of invading cells across 5 random fields per insert.

References[1] Title: First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Source: d-nb.info. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFATtYMKa86YJaryFk_wI_3_aF28P_jE6L6ybeHItjCG6C_UU6R4Kh2UosEnudh83Nm7bGepDM8ElqSGbqHVoBessD0mfphfiHPAStZ1CRHGX54SroVRyM5AiM=[6] Title: axl receptor tyrosine kinase cmet inhibitor bpi 9016m - Liv Hospital. Source: livhospital.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYlMGx4ceVNo7ngWDyHrdoXKoGyiEwbCuzwLF68m6Ky2LWTDHqu56yKy1EBVPkDlOaAccHM54672TGbm982ytnNCcQKH5yaYoGkNymixm9-NWbXy8D-5ce8myhkr4tveN36wjRMGFlACR2BmK-fipgIKVAjgqRFb1h5WnNxGfDtkfyiFl0MTpkUK8IyhndKkhaCus=[2] Title: BPI-9016M | c-Met/AXL Inhibitor | MedChemExpress. Source: medchemexpress.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXLws0IkoZ1_Is2H3bsgyDJkwcU7zrJJtwgu57OQ8t1sq75m-I7hh2XDvxi7n1_dJEJWh3rylAshTRji2posiI3LDySg5HdaYx-F4TzQ3P5vs5lYC8TcdqdrI6DR8dSilh9GekijIb3g==[4] Title: BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUSa0cX1r3naHp84m6-jNSdGShb2fKGE0p8Hcg6QHZczpSykelCJsZtbnBzm1UpP2_X5U_PgMReKk9xY_njWEARoqlwbSbLZgyAVrLPNisLJQ5eumur-dLbc4Fe7eyx-Al0mqjoqksv1tOnO0=[3] Title: Altered expression of AXL receptor tyrosine kinase in gastrointestinal cancers: a promising therapeutic target - Frontiers. Source: frontiersin.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-a8GmBQ06ty-eSGPQHrXyUeh_NwIvo-XAkWh-PQu3ICWHwxXARqE00bdM4soySy8Wu0vrJrvU9aHF3WL-m-bobKk9gHTkO-OthuNeFTgi2NNGrbNwbcwu7jZfSibGp3OZuounDI9bao9a0cHm1oeZoUQk13IoRxBPnx4IL3RzkFHFG2AWXPTlt3TGUquuhIE=[5] Title: BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - Theranostics. Source: thno.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGthUsd3aAOy_OLrYC_Sj4NpN0ms-wW8YccgzYNg0F4zaI4--x31Knyu6bZPM7NgxkXUB4rQ8_-Nj_bMAkgBe0zjIFUdItSmdCRCIduEX5QuJvgxkpqPaQAPmT1PA==

Sources

Foundational

BPI-9016M: Mechanistic Induction of G1 Phase Cell Cycle Arrest via Dual c-Met/AXL Inhibition

Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Mechanistic Overview In the landscape of targeted oncology, o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Mechanistic Overview

In the landscape of targeted oncology, overcoming resistance mechanisms driven by receptor tyrosine kinases (RTKs) remains a primary challenge. BPI-9016M is a highly potent, orally active, small-molecule inhibitor designed to simultaneously target two critical RTKs: c-Met and AXL [1][2]. In malignancies such as non-small cell lung cancer (NSCLC), the hyperactivation of these receptors acts as a "survival switch," driving tumor proliferation, metastasis, and resistance to standard epidermal growth factor receptor (EGFR) inhibitors[2][3].

The core mechanism of action for BPI-9016M lies in its ability to bind to the tyrosine kinase domains of both c-Met and AXL, effectively cutting off oncogenic communication lines to the cell's nucleus[3]. This dual blockade shuts down two major downstream signaling cascades: the PI3K/AKT and MAPK/ERK pathways[3][4]. Furthermore, in lung adenocarcinoma, BPI-9016M upregulates miR203, which represses Dickkopf-related protein 1 (DKK1), further stifling tumor migration[5].

The ultimate molecular consequence of this signaling blockade is a profound G1 phase cell cycle arrest [4]. Reduced activation of AKT and ERK leads to the significant downregulation of G1-related cell cycle proteins—specifically Cyclin D1 and its catalytic partner, Cyclin-Dependent Kinase 4 (CDK4) [4]. Without the Cyclin D1/CDK4 complex to drive the cell past the restriction point, tumor cells accumulate in the G0/G1 phase, halting proliferation and eventually undergoing apoptosis[1][4].

Pathway BPI BPI-9016M cMet c-Met Receptor BPI->cMet Inhibits AXL AXL Receptor BPI->AXL Inhibits PI3K PI3K / AKT Pathway cMet->PI3K Blocked MAPK MAPK / ERK Pathway cMet->MAPK Blocked AXL->PI3K Blocked AXL->MAPK Blocked Cyclin Cyclin D1 / CDK4 PI3K->Cyclin Downregulates MAPK->Cyclin Downregulates G1 G1 Phase Arrest Cyclin->G1 Induces

BPI-9016M signaling blockade leading to G1 phase cell cycle arrest.

Quantitative Efficacy & Pharmacological Profile

To understand the potency of BPI-9016M, it is essential to review its quantitative impact across biochemical, cellular, and clinical dimensions. The table below synthesizes the drug's efficacy metrics based on recent preclinical and Phase I/II clinical trial data[1][2][3].

Metric CategoryParameterQuantitative Value / Observation
Biochemical Potency c-Met Inhibition (IC50)6 nM (Wild-type c-Met tyrosine kinase)[2]
AXL Inhibition88–100% inhibition at 0.2 μM[2]
Cellular Efficacy Cell Cycle Arrest Dose12.5 - 50 μM induces G1 accumulation (at 24h)[1]
Target Cell LinesA549, H1299 (Lung Adenocarcinoma)[1][4]
Clinical Outcomes Maximum Tolerated DoseUp to 800 mg once daily (No DLT observed)[2]
Disease Control Rate>60% in specific advanced NSCLC patient groups[3]
Tumor ShrinkagePartial Response (>30% shrinkage) in c-Met high tumors[3]

Experimental Validation: Self-Validating Protocols

To rigorously validate the G1 phase arrest induced by BPI-9016M, researchers must employ a dual-assay approach: Flow Cytometry to map cellular distribution and Western Blotting to confirm the depletion of molecular drivers.

Workflow Culture 1. Cell Culture (e.g., A549, H1299) Treat 2. BPI-9016M Treatment (Dose-dependent) Culture->Treat Split Split Sample Treat->Split Flow 3a. PI Staining & Flow Cytometry Split->Flow WB 3b. Cell Lysis & Western Blotting Split->WB FlowData 4a. Cell Cycle Distribution (G1 Accumulation) Flow->FlowData WBData 4b. Protein Expression (Cyclin D1/CDK4↓) WB->WBData

Experimental workflow for validating BPI-9016M-induced G1 phase arrest.

Protocol A: Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)

Expertise & Causality Insight: Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. Because cells in the G1 phase possess a diploid (2N) DNA content, while those in the G2/M phase have a tetraploid (4N) content, the fluorescence intensity directly correlates with the cell cycle phase[6]. A critical point of failure in this assay is RNA contamination. Because PI binds to all nucleic acids, RNase A treatment is strictly required ; failing to degrade RNA will result in false-positive fluorescence, obliterating the distinct G1/S/G2 peaks and rendering the data useless[6].

Step-by-Step Methodology:

  • Treatment & Harvesting: Culture lung adenocarcinoma cells (e.g., A549) and treat with BPI-9016M at varying concentrations (0, 12.5, 25, 50 μM) for 24 hours[1]. Harvest cells using trypsin, ensuring the cell suspension is kept concentrated to maintain a narrow core sample stream during flow analysis[6].

  • Washing: Wash the cell pellet twice with cold 1x PBS to remove residual media and drug.

  • Fixation: Resuspend the pellet in a minimal volume of PBS. Add cold 70% ethanol dropwise while gently vortexing. Self-Validation Check: Dropwise addition prevents cell clumping, which is vital for single-cell flow analysis. Incubate at 4°C for at least 30 minutes[6].

  • Pelleting Fixed Cells: Centrifuge at a higher speed (e.g., 500 x g for 5-10 minutes). Ethanol-fixed cells become buoyant and require higher centrifugal force than live cells[6]. Discard the supernatant.

  • Staining & RNA Digestion: Resuspend the pellet in a staining solution containing 50 μg/mL Propidium Iodide and 100 μg/mL RNase A in PBS[6].

  • Incubation: Incubate in the dark at room temperature for 30 minutes to allow complete RNA digestion and DNA intercalation[6].

  • Flow Cytometric Analysis: Analyze samples using a flow cytometer on a linear scale. Self-Validation Check: Use a dot plot showing PI Area vs. Width (or Height) to gate out doublets (clumped cells that mimic 4N DNA content). BPI-9016M efficacy is confirmed by a statistically significant increase in the percentage of cells in the G0/G1 peak compared to the vehicle control[4][6].

Protocol B: Western Blotting for Cyclin D1 and CDK4 Expression

Expertise & Causality Insight: Flow cytometry proves that cells are arrested, but Western Blotting proves why. Cyclin D1 is the primary regulatory subunit that binds to CDK4 to drive the cell past the G1/S restriction point. BPI-9016M-induced G1 arrest is molecularly confirmed by the depletion of these specific proteins[4][7]. Furthermore, because BPI-9016M inhibits upstream kinases, lysis buffers must contain phosphatase inhibitors to preserve the phosphorylation status of upstream targets (p-AKT, p-ERK) if they are to be probed simultaneously[4].

Step-by-Step Methodology:

  • Cell Lysis: Lyse BPI-9016M-treated cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors[4]. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to clear cellular debris.

  • Quantification: Quantify protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 μg) onto a 10% SDS-PAGE gel and resolve by electrophoresis.

  • Transfer: Transfer the resolved proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in 5% non-fat milk (or BSA for phosphorylated targets) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Probe the membrane with primary antibodies: anti-Cyclin D1 (yielding a band at ~34 kDa) and anti-CDK4 at a 1:1000 dilution overnight at 4°C[7]. Self-Validation Check: Simultaneously probe for a housekeeping protein (e.g., β-Actin or GAPDH) to verify that the observed downregulation is due to the drug's mechanism, not uneven sample loading[7].

  • Secondary Antibody Incubation: Wash the membrane 3 times with TBST, then incubate with HRP-conjugated secondary antibodies (e.g., 0.05 μg/mL) for 1 hour at room temperature[7].

  • Detection: Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and capture the signal. Quantify band intensity relative to the loading control using densitometry software.

References

  • axl receptor tyrosine kinase cmet inhibitor bpi 9016m - Liv Hospital Liv Hospital[Link]

  • BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 Theranostics[Link]

  • BPI-9016M inhibits AKT and ERK activation, reduces cell proliferation and induces cell cycle arrest (Figure 2) Theranostics[Link]

  • First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer PMC - National Institutes of Health[Link]

  • Cyclin D1/Cyclin-Dependent Kinase 4 Interacts with Filamin A and Affects the Migration and Invasion Potential of Breast Cancer Cells AACR Journals[Link]

Sources

Exploratory

BPI-9016M: In Vitro Binding Affinity and Kinase Selectivity Profile

A Technical Whitepaper on Dual c-Met/AXL Inhibition in Non-Small Cell Lung Cancer (NSCLC) Executive Summary The emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Dual c-Met/AXL Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Executive Summary

The emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a formidable challenge in the clinical management of non-small cell lung cancer (NSCLC). BPI-9016M, a novel, orally active small-molecule inhibitor developed by Betta Pharmaceuticals, has emerged as a potent therapeutic agent by simultaneously targeting both c-Met and AXL receptor tyrosine kinases[1]. This technical whitepaper provides an authoritative analysis of BPI-9016M’s in vitro binding affinity, kinase selectivity profile, and the self-validating experimental methodologies required to accurately characterize its pharmacological behavior.

The Rationale for Dual c-Met/AXL Targeting

In the tumor microenvironment, the dysregulation of c-Met (via HGF binding or gene amplification) and AXL (via GAS6 binding) triggers redundant downstream signaling cascades, most notably the PI3K/AKT and RAS/MAPK pathways[1],[2]. These pathways drive tumor proliferation, angiogenesis, invasion, and metastasis[1]. By acting as a dual inhibitor, BPI-9016M effectively severs these parallel bypass mechanisms, rendering it highly efficacious in NSCLC models characterized by c-Met amplification or AXL overexpression[1],[3].

Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK AXL->PI3K AXL->MAPK BPI BPI-9016M (Dual Inhibitor) BPI->cMet BPI->AXL Proliferation Tumor Proliferation PI3K->Proliferation Metastasis Invasion & Metastasis PI3K->Metastasis MAPK->Proliferation MAPK->Metastasis

Fig 1. Dual inhibition of c-Met and AXL signaling pathways by BPI-9016M in NSCLC.

In Vitro Binding Affinity & Kinase Selectivity Profile

As a Senior Application Scientist, evaluating a kinase inhibitor requires scrutinizing not just its primary targets, but its broader kinome interactions. BPI-9016M demonstrates an exceptional affinity for wild-type c-Met and AXL, with half-maximal inhibitory concentrations (IC50) in the single-digit nanomolar range[1].

Crucially, in vivo metabolism yields two main active metabolites, M1 and M2-2, which retain potent kinase inhibitory activity. M1 actually exhibits a slightly higher affinity for c-Met (2 nM) than the parent compound[1]. Furthermore, BPI-9016M exhibits cross-reactivity with other structurally related receptor tyrosine kinases, inhibiting KDR (VEGFR2), DDR2, and Ron by 88–100% at a concentration of 0.2 μM[1].

Table 1: Kinase Selectivity Profile (In Vitro IC50)
Target KinaseBPI-9016M IC50 (nM)M1 Metabolite IC50 (nM)M2-2 Metabolite IC50 (nM)
c-Met 6212
AXL 9735
KDR (VEGFR2) 30Not DisclosedNot Disclosed
DDR2 >88% inhibition at 200 nM--
Ron >88% inhibition at 200 nM--

Data synthesized from preclinical evaluations[1].

Table 2: Cellular Anti-Proliferative Activity

The translation of biochemical affinity to cellular potency is highly dependent on the genetic background of the cell line. BPI-9016M shows profound efficacy in c-Met amplified lines (e.g., EBC-1), while exhibiting moderate activity in KRAS/NRAS mutant lines[4],[1].

Cell LineOrigin / Mutation StatusBPI-9016M IC50 (μM)
EBC-1 NSCLC (c-Met amplified)0.12
A549 NSCLC (KRAS mutant)5.3 - 27.1
H1299 NSCLC (NRAS mutant)5.3 - 27.1

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to assess BPI-9016M's pharmacological profile.

Protocol 1: TR-FRET Kinase Selectivity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating ATP-competitive inhibitors because it eliminates short-lived background fluorescence, ensuring a high signal-to-noise ratio.

  • Reagent Preparation & ATP Optimization: Causality: ATP concentration must be strictly calibrated to the Michaelis constant ( Km​ ) for each specific kinase (e.g., c-Met, AXL). If ATP is too high, the apparent IC50 of an ATP-competitive inhibitor like BPI-9016M will be artificially inflated; if too low, the assay becomes overly sensitive.

  • Compound Serial Dilution: Causality: Prepare a 10-point dose-response curve in DMSO. The final assay concentration of DMSO must not exceed 1% to prevent solvent-induced denaturation of the kinase domain.

  • Pre-Incubation Phase: Causality: Incubate BPI-9016M with the recombinant kinase for 30 minutes prior to adding ATP and the biotinylated peptide substrate. This allows the inhibitor to reach binding equilibrium, preventing false-negative results associated with slow-binding kinetics.

  • Detection & Analysis: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the emission ratio (665 nm / 615 nm) on a compatible microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Kinase Prep Set ATP at Km Step2 2. Drug Titration 10-point dilution Step1->Step2 Step3 3. Incubation Equilibrium phase Step2->Step3 Step4 4. TR-FRET High S/N detection Step3->Step4 Step5 5. Analysis IC50 Calculation Step4->Step5

Fig 2. Self-validating TR-FRET workflow for profiling BPI-9016M kinase selectivity.

Protocol 2: Cellular Phosphorylation Assay (Western Blotting)

To validate target engagement inside living cells, phosphorylation of c-Met and downstream effectors must be quantified.

  • Cell Culture & Serum Starvation: Plate EBC-1 or A549 cells. Causality: Serum starvation for 12-24 hours reduces basal kinase activity, maximizing the dynamic signal window upon subsequent HGF/GAS6 stimulation.

  • Compound Treatment: Treat cells with varying concentrations of BPI-9016M (e.g., 3.1 to 50 μM) for 2 hours[4]. Causality: A 2-hour window ensures adequate intracellular accumulation and target engagement before ligand stimulation.

  • Lysis & Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate). Causality: Phosphatase inhibitors are critical to freeze the transient phosphorylation states of p-c-Met, p-AXL, p-AKT, and p-ERK[4],[3].

  • Immunoblotting: Probe lysates for total and phosphorylated c-Met (Tyr1234/1235) and AXL (Tyr702). BPI-9016M reduces the expression of p-c-Met, p-AKT, and p-ERK in a dose-dependent manner[4].

Mechanistic Insights: Downstream Signaling and the miR203-DKK1 Axis

Beyond direct kinase inhibition, BPI-9016M exerts profound epigenetic and transcriptomic effects. Research demonstrates that c-Met activation in lung adenocarcinoma is positively associated with DKK1 expression and negatively associated with miR203[5].

BPI-9016M effectively disrupts this oncogenic loop. By inhibiting c-Met, BPI-9016M upregulates the expression of miR203, which subsequently targets and reduces DKK1 expression[5]. This miR203-DKK1 axis is a critical secondary mechanism by which BPI-9016M suppresses tumor cell growth, migration, and invasion[5]. Combining BPI-9016M with miR203 mimics or DKK1 siRNA yields significantly enhanced tumor growth inhibition, validating this mechanistic pathway[5].

Conclusion

BPI-9016M represents a highly optimized, dual-targeted therapeutic strategy. Its single-digit nanomolar binding affinity for c-Met and AXL, combined with the sustained potency of its active metabolites (M1 and M2-2), provides robust suppression of oncogenic signaling[1]. By adhering to rigorous, self-validating experimental protocols, researchers can accurately map its kinase selectivity and leverage its unique mechanism of action—including the miR203-DKK1 axis—to overcome TKI resistance in advanced NSCLC.

References

  • [5] BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics.[Link]

  • [1] First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology (PMC).[Link]

  • [2] The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. Frontiers in Oncology (PMC).[Link]

Sources

Foundational

BPI-9016M: A Mechanistic and Methodological Evaluation of its Efficacy in Inhibiting Lung Adenocarcinoma Cell Migration and Invasion

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract Metastasis remains the primary cause of mortality in patients with lung adenocarcinoma.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metastasis remains the primary cause of mortality in patients with lung adenocarcinoma. The aberrant activation of receptor tyrosine kinases, particularly c-Met and AXL, is a critical driver of the cellular processes that underpin metastasis, namely cell migration and invasion. This technical guide provides a comprehensive framework for evaluating the preclinical efficacy of BPI-9016M, a potent dual inhibitor of c-Met and AXL tyrosine kinases.[1][2][3] As a senior application scientist, this document moves beyond simple protocol recitation to offer a self-validating experimental system, grounded in scientific rationale and field-proven insights. We detail the core methodologies—the wound healing (scratch) assay, Transwell migration and invasion assays, and Western blot analysis—explaining the causality behind experimental choices. The guide presents a logical workflow, from cell culture to quantitative data analysis, and includes detailed, step-by-step protocols. Furthermore, we provide illustrative diagrams of signaling pathways and experimental workflows, alongside templates for data presentation, to empower researchers to rigorously assess the inhibitory potential of BPI-9016M on lung adenocarcinoma cell motility and invasion.

Part 1: Introduction & Scientific Rationale

The Challenge of Metastasis in Lung Adenocarcinoma

Lung adenocarcinoma, a predominant subtype of non-small cell lung cancer (NSCLC), is characterized by a high propensity for metastasis.[4] The dissemination of cancer cells from the primary tumor to distant organs is a complex process involving the loss of cell-cell adhesion, increased motility, and the invasion of surrounding tissues and vasculature. Understanding and targeting the molecular drivers of this metastatic cascade is a paramount objective in oncology research.

The c-Met/AXL Signaling Axis: A Key Driver of Invasion

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in normal cellular processes but is frequently dysregulated in cancer through gene amplification, mutation, or protein overexpression.[5][6] In lung cancer, aberrant c-Met activation is a well-established driver of tumor growth, angiogenesis, and the epithelial-mesenchymal transition (EMT), a key process for initiating metastasis.[5][7] Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules that activate pro-migratory pathways, including the PI3K/AKT and RAS/MAPK cascades.[4][8][9]

Concurrently, the AXL receptor tyrosine kinase, another key player, contributes to drug resistance and metastasis.[2][3] The dual activation of both c-Met and AXL pathways presents a formidable challenge, often leading to aggressive disease and poor prognosis. Therefore, therapeutic agents that can simultaneously block both signaling nodes are of significant clinical interest.

BPI-9016M: A Dual c-Met/AXL Tyrosine Kinase Inhibitor

BPI-9016M is a novel, orally active small-molecule inhibitor designed to selectively target both c-Met and AXL kinases.[1][10][11] Preclinical studies have demonstrated its ability to suppress tumor cell growth, migration, and invasion in lung adenocarcinoma models.[7][11][12] The mechanism of BPI-9016M involves not only the direct inhibition of kinase activity but also the modulation of downstream effectors. Research indicates that BPI-9016M treatment can lead to an increase in miR203, a microRNA that subsequently represses the expression of Dickkopf-related protein 1 (DKK1), a key regulator of cell migration.[7][10]

Experimental Objectives

This guide provides a robust and reproducible experimental framework to:

  • Qualitatively and quantitatively assess the inhibitory effect of BPI-9016M on the collective migration of lung adenocarcinoma cells.

  • Quantify the impact of BPI-9016M on single-cell migration and invasion through an extracellular matrix (ECM) analog.

  • Correlate the observed phenotypic changes with the molecular mechanism of action by analyzing the phosphorylation status of c-Met and its primary downstream signaling pathways.

Part 2: Experimental Design & Methodologies

Overall Experimental Workflow

The experimental design is structured to provide a multi-faceted evaluation of BPI-9016M's efficacy. It begins with phenotypic assays to observe the functional consequences of the inhibitor on cell behavior and culminates in a molecular analysis to confirm the on-target effect.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Phenotypic Assays cluster_2 Phase 3: Mechanistic Analysis cluster_3 Phase 4: Data Analysis & Interpretation A Select & Culture Lung Adenocarcinoma Cell Line (e.g., A549) B Determine Optimal Seeding Density for Confluency A->B C Treat Cells with Vehicle Control & BPI-9016M (Dose-Response) B->C D Wound Healing Assay (Collective Migration) C->D E Transwell Migration Assay (Individual Motility) C->E F Transwell Invasion Assay (Invasion through ECM) C->F G Protein Lysate Preparation C->G I Quantify Wound Closure, Cell Migration & Invasion D->I E->I F->I H Western Blot Analysis (p-c-Met, p-AKT, p-ERK) G->H J Densitometry of Western Blots H->J K Correlate Phenotypic & Molecular Data I->K J->K

Fig 1. High-level experimental workflow for evaluating BPI-9016M.
Materials and Reagents
  • Cell Line: Human lung adenocarcinoma cell line (e.g., A549, H1299).

  • Inhibitor: BPI-9016M (dissolved in DMSO).[10]

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay-Specific Reagents:

    • Transwell inserts (8 µm pore size).[13]

    • Matrigel Basement Membrane Matrix.[13]

    • Crystal Violet stain.[14]

    • RIPA lysis buffer with protease and phosphatase inhibitor cocktails.[8][15]

    • BCA Protein Assay Kit.

  • Western Blotting Reagents:

    • Primary antibodies: anti-c-Met, anti-phospho-c-Met (Tyr1234/1235), anti-AKT, anti-phospho-AKT (Ser473), anti-p44/42 MAPK (Erk1/2), anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-β-actin.

    • HRP-conjugated secondary antibodies.

    • ECL substrate.

    • Nitrocellulose or PVDF membranes.

Cell Line Selection and Culture

The choice of cell line is critical. A549 or H1299 cells are suitable as they are well-characterized human lung adenocarcinoma cell lines known to express c-Met.[1]

  • Culture: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

  • Starvation: Prior to migration/invasion assays, serum-starve the cells for 12-24 hours to reduce baseline proliferation and migration, thereby ensuring the observed effects are primarily due to the chemoattractant.[16]

Protocol: Wound Healing (Scratch) Assay

This assay measures collective cell migration, mimicking the closure of a wound.[17][18]

  • Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Starvation: Once confluent, replace the medium with serum-free medium and incubate for 12-24 hours.

  • Wounding: Create a uniform, straight scratch through the center of the monolayer using a sterile p200 pipette tip.[18]

  • Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.

  • Treatment: Add fresh serum-free medium containing the vehicle control (DMSO) or varying concentrations of BPI-9016M.

  • Imaging (T=0): Immediately capture images of the scratch in predefined locations for each well using a phase-contrast microscope at 5x or 10x magnification.[19]

  • Incubation: Return the plate to the incubator.

  • Imaging (T=x): Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width or area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image.[16]

Protocol: Transwell Migration Assay

This assay quantifies the chemotactic motility of individual cells through a microporous membrane.[20][21]

  • Rehydration: Rehydrate the Transwell inserts (8 µm pore size) by adding warm, serum-free medium to the upper and lower chambers and incubating for 1-2 hours at 37°C.

  • Chemoattractant: In a 24-well plate, add medium containing a chemoattractant (e.g., 10-20% FBS) to the lower chambers.[13] Add serum-free medium to control wells.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium. Seed 5x10⁴ to 1x10⁵ cells into the upper chamber of each Transwell insert.

  • Treatment: Add the vehicle control or BPI-9016M directly to the cell suspension in the upper chamber.

  • Incubation: Incubate the plate for 12-24 hours at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[13]

  • Fixation & Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or cold methanol for 20 minutes.[14] Stain with 0.5% Crystal Violet for 20 minutes.

  • Imaging & Quantification: Thoroughly wash the inserts with water and allow them to air dry. Image the stained cells using a microscope and count the number of cells in 5-10 random fields of view per insert.

Protocol: Transwell Invasion Assay

This assay is a modification of the migration assay that measures a cell's ability to degrade and move through an ECM barrier, a key step in metastasis.[14][22]

  • Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of cold Transwell inserts. Ensure the entire surface is covered.

  • Gelling: Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify into a gel.

  • Assay Procedure: Follow steps 2-8 of the Transwell Migration Assay protocol. Note that the incubation time may need to be extended (e.g., 24-48 hours) to allow for matrix degradation and invasion.

Protocol: Western Blot Analysis of the c-Met Pathway

This technique allows for the detection and semi-quantification of specific proteins to confirm BPI-9016M's on-target effects.[8][23]

  • Cell Treatment & Lysis: Culture cells in 6-well plates to ~80% confluency. Treat with BPI-9016M or vehicle for a predetermined time (e.g., 2-6 hours for phosphorylation events). Wash cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.[15]

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[23][24]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-c-Met) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 10. Apply an ECL chemiluminescent substrate and capture the signal using a digital imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control (β-actin), the membrane can be stripped of antibodies and re-probed.

Part 3: Data Acquisition, Analysis, and Expected Outcomes

Quantifying Cell Migration and Invasion
  • Wound Healing: Calculate the percentage of wound closure using the formula: % Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100

  • Transwell Assays: For each condition, calculate the average number of migrated/invaded cells per field. Normalize these values to the vehicle control to determine the percentage of inhibition.

Hypothetical Data Presentation

Clear, concise tables are essential for presenting quantitative data.

Table 1: Effect of BPI-9016M on Wound Closure in A549 Cells

Treatment Concentration (µM) Wound Closure at 24h (%) P-value vs. Control
Vehicle (DMSO) 0 75.4 ± 5.2 -
BPI-9016M 1 42.1 ± 4.8 <0.01
BPI-9016M 5 18.9 ± 3.5 <0.001
BPI-9016M 10 5.6 ± 2.1 <0.001

Data are presented as mean ± standard deviation.

Table 2: Inhibition of A549 Cell Migration and Invasion by BPI-9016M (24h)

Assay Type Treatment Concentration (µM) Relative Cell Count (%) P-value vs. Control
Migration Vehicle (DMSO) 0 100 ± 8.9 -
BPI-9016M 5 35.7 ± 6.1 <0.001
Invasion Vehicle (DMSO) 0 100 ± 11.3 -
BPI-9016M 5 21.4 ± 5.5 <0.001

Data are normalized to the vehicle control and presented as mean ± standard deviation.

Interpreting Western Blot Results

Western blot analysis provides the molecular evidence for the phenotypic effects. A dose-dependent decrease in the phosphorylation of c-Met, AKT, and ERK, with little to no change in their total protein levels, would strongly indicate that BPI-9016M is acting on its intended target and inhibiting downstream signaling. Densitometry analysis of the bands allows for semi-quantification of these changes.

Table 3: Modulation of c-Met Pathway Proteins by BPI-9016M

Treatment (5 µM) p-c-Met / Total c-Met p-AKT / Total AKT p-ERK / Total ERK
Vehicle (DMSO) 1.00 1.00 1.00
BPI-9016M 0.15 0.28 0.31

Values represent relative band density normalized to the vehicle control after correction for loading control (β-actin).

Key Signaling Pathway Diagram

Visualizing the pathway clarifies the mechanism of action.

G cluster_0 Downstream Signaling Cascades HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AXL AXL Receptor AXL->PI3K AXL->RAS BPI BPI-9016M BPI->cMet Inhibits Phosphorylation BPI->AXL AKT AKT PI3K->AKT Response Cell Migration, Invasion & Survival AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Fig 2. The c-Met/AXL signaling pathway and the inhibitory action of BPI-9016M.

Part 4: Discussion & Advanced Insights

Synthesizing the Evidence

The power of this experimental guide lies in its multi-pronged approach. A significant, dose-dependent reduction in wound closure (Table 1) demonstrates an impairment of collective cell migration. This is corroborated by the Transwell assays (Table 2), which show that BPI-9016M inhibits the chemotactic movement of individual cells and, crucially, their ability to invade through a basement membrane analog. The combined phenotypic data provide compelling evidence of BPI-9016M's anti-metastatic potential in vitro.

Mechanistic Insights

The Western blot data (Table 3) provide the crucial link between the phenotypic observations and the molecular mechanism. A marked decrease in phosphorylated c-Met confirms that BPI-9016M engages its target. The corresponding reduction in phosphorylated AKT and ERK demonstrates the effective blockade of the two major downstream signaling pathways that drive migration and invasion.[1] This molecular "off-switch" directly explains the observed reduction in cell motility. These results are consistent with published findings that BPI-9016M functions as a c-Met inhibitor to suppress migration and invasion in lung adenocarcinoma.[7][10]

Considerations for Experimental Design
  • Cytotoxicity vs. Anti-migratory Effects: It is essential to distinguish between inhibition of migration and general cytotoxicity. A parallel cell viability assay (e.g., MTT or CCK-8) should be performed using the same concentrations of BPI-9016M. The concentrations used in the migration/invasion assays should be sub-toxic to ensure the observed effects are not merely a result of cell death.

  • Controls are Key: The vehicle control (DMSO) is non-negotiable to account for any solvent effects. A positive control, such as a known c-Met inhibitor (e.g., Crizotinib), could also be included to benchmark the efficacy of BPI-9016M.

  • Dose-Response: Conducting experiments across a range of concentrations is critical for determining the potency of the inhibitor and calculating an IC50 value for migration/invasion inhibition.

Future Directions

The in vitro data generated through this guide serves as a strong foundation for more advanced studies.

  • In Vivo Models: The next logical step is to validate these findings in patient-derived xenograft (PDX) or orthotopic lung cancer mouse models to assess the drug's impact on tumor growth and metastasis in a complex biological system.[7][10]

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to BPI-9016M could involve long-term drug exposure studies and subsequent genomic or proteomic analysis.

  • Combination Therapies: Given the known crosstalk between c-Met and other pathways like EGFR, exploring the synergistic potential of BPI-9016M with EGFR inhibitors could be a promising therapeutic strategy, particularly in resistant tumors.[25][26][27]

Part 5: Conclusion

This technical guide provides a comprehensive, rationale-driven approach for the preclinical evaluation of BPI-9016M as an inhibitor of lung adenocarcinoma cell migration and invasion. By integrating robust phenotypic assays with targeted molecular analysis, the described workflow enables researchers to generate high-quality, interpretable data. The detailed protocols and analytical frameworks are designed to ensure scientific rigor and reproducibility, ultimately facilitating a thorough understanding of BPI-9016M's mechanism and its potential as a valuable anti-metastatic agent in the fight against lung cancer.

References

  • Zhang P, et al. (2018). BPI-9016M, a c-Met Inhibitor, Suppresses Tumor Cell Growth, Migration and Invasion of Lung Adenocarcinoma via miR203-DKK1. Theranostics. [Link]

  • Maulik, G. et al. (2002). Role of c-Met in Cancer: Emphasis on Lung Cancer. PMC. [Link]

  • Puri, N. et al. (2007). Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer. PubMed. [Link]

  • Duan, L. et al. (2020). Transwell Migration and Invasion Assays. Bio-protocol. [Link]

  • Puri, N. et al. (2007). Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer. ResearchGate. [Link]

  • Ma, P. C. et al. (2008). The role of the c-Met pathway in lung cancer and the potential for targeted therapy. PMC. [Link]

  • O'Neill, A. et al. (2016). In Vitro Scratch Wound Healing Assay. Bio-protocol. [Link]

  • Hu, X. et al. (2023). Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study. BMC Cancer. [Link]

  • Liv Hospital. (2026). AXL Receptor Tyrosine Kinase & c-Met Inhibitor: BPI-9016M. Liv Hospital. [Link]

  • ClinicalTrials.gov. (2021). Safety, Efficacy and Pharmacokinetic of BPI-9016M in Patients With c-Met- Dysregulated Advanced NSCLC. ClinicalTrials.gov. [Link]

  • Maulik, G. et al. (2005). Functional Expression and Mutations of c-Met and Its Therapeutic Inhibition with SU11274 and Small Interfering RNA in Non–Small Cell Lung Cancer. AACR Journals. [Link]

  • Zhang, P. et al. (2018). BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics. [Link]

  • Clyte. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. clyte. [Link]

  • Olivero, M. et al. (2014). MET and Small-Cell Lung Cancer. MDPI. [Link]

  • CancerNetwork. (2023). The Role of MET and c-Met in Advanced NSCLC. CancerNetwork. [Link]

  • Acunzo, M. et al. (2013). Cross-talk between MET and EGFR in non-small cell lung cancer involves miR-27a and Sprouty2. PubMed. [Link]

  • MilliporeSigma. Cell Migration, Chemotaxis and Invasion Assay Using Staining. MilliporeSigma. [Link]

  • Hu, X. et al. (2023). Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study. PMC. [Link]

  • Moodle@Units. In vitro wound-healing assay also known as the scratch assay. Moodle@Units. [Link]

  • Ganan-Gomez, I. (2011). Analyzing the Impact of EGFR-induced c-Met Phosphorylation in Non-Small Cell Lung Cancer. D-Scholarship@Pitt. [Link]

  • Lin, Y. et al. (2017). EGFR mutation is positively correlated with C-Met protein expression: a study of 446 resected lung adenocarcinoma. Translational Cancer Research. [Link]

  • Corning. Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]

  • Hu, X. et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. PMC. [Link]

  • Hu, X. et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology. [Link]

  • Miller, M. et al. (2023). Development of a Wound-Healing Protocol for In Vitro Evaluation of Urothelial Cell Growth. MDPI. [Link]

  • Hu, X. et al. (2020). Major pharmacokinetic parameter for BPI-9016M, M1, and M2-2 in Chinese... ResearchGate. [Link]

  • Hu, X. et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. PubMed. [Link]

  • ResearchGate. Western blot analysis detection of c-Met expression. ResearchGate. [Link]

  • Bio-Rad. General Protocol for Western Blotting. Bio-Rad. [Link]

Sources

Exploratory

Pharmacokinetics and bioavailability of BPI-9016M metabolites M1 and M2-2

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of BPI-9016M Metabolites M1 and M2-2 Executive Summary BPI-9016M is a novel, orally administered small-molecule inhibitor targeting the c-Met and AX...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of BPI-9016M Metabolites M1 and M2-2

Executive Summary

BPI-9016M is a novel, orally administered small-molecule inhibitor targeting the c-Met and AXL receptor tyrosine kinases, pathways frequently dysregulated in various malignancies, notably non-small cell lung cancer (NSCLC).[1][2] While the parent drug exhibits inhibitory activity, clinical pharmacokinetic studies have revealed that its two primary metabolites, M1 and M2-2, are not only pharmacologically active but also achieve significantly higher systemic exposure than BPI-9016M itself.[1][3] This guide provides a detailed technical examination of the pharmacokinetics and bioavailability of these crucial metabolites. We will synthesize data from first-in-human and Phase Ib clinical trials to elucidate their exposure profiles, dose-dependency, and time to steady state. Furthermore, this document outlines the state-of-the-art methodologies for their quantification in biological matrices, offering a framework for researchers and drug development professionals. Understanding the behavior of M1 and M2-2 is paramount for optimizing the therapeutic window of BPI-9016M, interpreting clinical outcomes, and guiding future development.

Introduction: The Central Role of Active Metabolites

The development of targeted therapies has revolutionized oncology. BPI-9016M is a promising agent that dually inhibits c-Met and AXL, key drivers of tumor growth, invasion, and resistance to therapy.[1][2] However, the journey of an oral drug through the body is complex. After administration, a parent compound (prodrug) is often subject to extensive metabolism, primarily in the liver, a process known as first-pass metabolism. This biotransformation can lead to inactive compounds destined for excretion, or, as in the case of BPI-9016M, can generate new chemical entities that retain or even exceed the activity of the parent drug.

The two principal metabolites of BPI-9016M, identified as M1 and M2-2, fall into this latter category.[4] Early clinical data quickly established that these metabolites are the dominant circulating species, making their individual pharmacological and pharmacokinetic profiles critical to understanding the overall clinical activity and safety of BPI-9016M. This guide focuses specifically on these metabolites, as they likely represent the primary drivers of both efficacy and toxicity.

Pharmacological Activity of Metabolites M1 and M2-2

A pivotal finding in the development of BPI-9016M is that M1 and M2-2 are potent inhibitors of both c-Met and AXL kinases. Preclinical studies have quantified their inhibitory capacity, demonstrating that they are not mere byproducts but are integral to the drug's mechanism of action.[1] The half-maximal inhibitory concentrations (IC50) show that M1, in particular, is a more potent inhibitor of c-Met than the parent compound.[1][2]

Table 1: Comparative In Vitro Inhibitory Activity

CompoundTarget KinaseIC50 ValueSource
BPI-9016M c-Met6 nM[1]
AXL9 nM[1][2]
Metabolite M1 c-Met2 nM[1][2]
AXL7 nM[1][2]
Metabolite M2-2 c-Met12 nM[1][2]
AXL35 nM[1][2]

The causality is clear: the potent bioactivity of M1 and M2-2 dictates that any pharmacokinetic assessment must consider them as primary analytes. Their sustained presence and high concentration in plasma mean they are responsible for the majority of the target engagement and downstream biological effects observed in patients.

Clinical Pharmacokinetics of M1 and M2-2

Data from Phase I and Ib studies in patients with advanced solid tumors, primarily NSCLC, provide a clear picture of the pharmacokinetic behavior of BPI-9016M and its metabolites following oral administration.[4][5]

Systemic Exposure and Bioavailability Implications

The most striking feature of BPI-9016M's pharmacokinetic profile is the extensive conversion to its active metabolites. The systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), is substantially higher for both M1 and M2-2 compared to the parent drug.

A first-in-human study reported that the mean AUC from 0 to 72 hours (AUC0-72h) for M1 was 4.8 to 6.6 times higher than that of BPI-9016M.[1][3] For M2-2, the exposure was even greater, at 4.1 to 9.8 times that of the parent compound.[1][3] This high metabolite-to-parent drug ratio strongly indicates significant first-pass metabolism. While the absolute bioavailability of BPI-9016M has not been published, these findings suggest that a large fraction of the orally administered dose is rapidly converted to M1 and M2-2 before the parent drug can reach systemic circulation. From a clinical perspective, BPI-9016M effectively acts as a prodrug for these two highly active metabolites.

G cluster_gut_liver Gastrointestinal Tract & Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation OralDose Oral BPI-9016M Dose Absorption Absorption from Gut OralDose->Absorption Metabolism Hepatic Metabolism Absorption->Metabolism BPI9016M_circ BPI-9016M (Low Exposure) Metabolism->BPI9016M_circ Minor fraction M1_circ Metabolite M1 (High Exposure) Metabolism->M1_circ Major fraction M2_2_circ Metabolite M2-2 (High Exposure) Metabolism->M2_2_circ Major fraction

Caption: Proposed metabolic pathway of BPI-9016M after oral administration.

Dose-Exposure Relationship and Saturation

Clinical studies have evaluated BPI-9016M at doses ranging from 100 mg to 800 mg once daily (QD).[3][4] Pharmacokinetic analysis showed that the exposure of BPI-9016M and its metabolites increased as the dose was raised from 300 mg to 450 mg QD.[5][6] However, at doses of 450 mg and 600 mg, the exposure of BPI-9016M appeared to be similar, suggesting a trend toward saturation.[5][6] This saturation effect was also observed for the metabolites M1 and M2-2 at approximately the 600 mg dose level.[1][3]

This non-linear pharmacokinetic behavior is a critical consideration for dose selection. It implies that at higher doses, the metabolic enzymes responsible for forming M1 and M2-2 may become saturated. This could lead to a more-than-proportional increase in the parent drug's exposure if the dose is escalated further, potentially altering the safety profile.

Time to Steady State

For a drug administered continuously, understanding the time required to reach a steady state—where the rate of drug administration is equal to the rate of elimination—is essential for assessing its effects after multiple doses. Pharmacokinetic analyses from a Phase Ib study demonstrated that BPI-9016M and its main metabolites, M1 and M2-2, reached steady-state plasma concentrations after approximately seven days of continuous daily administration.[5][6][7] This finding informs the design of clinical trials, indicating that assessments of efficacy and toxicity should be performed after this initial lead-in period.

Table 2: Summary of Key Pharmacokinetic Parameters from Clinical Studies

ParameterBPI-9016MMetabolite M1Metabolite M2-2Source
Tmax (h) 2.0 - 5.3 (median range)Not explicitly reportedNot explicitly reported[3][4]
t1/2 (h) 7.9 - 37.3 (mean range)Not explicitly reportedNot explicitly reported[1]
AUC Ratio Reference4.8 - 6.6 fold > BPI-9016M4.1 - 9.8 fold > BPI-9016M[1][3]
Time to Steady State ~7 days~7 days~7 days[5][6]
Dose Saturation Moderate saturation at ~600 mgModerate saturation at ~600 mgModerate saturation at ~600 mg[1][3]

Methodology for Pharmacokinetic Analysis

The trustworthiness of pharmacokinetic data hinges on a robust and validated methodology for sample collection, processing, and bioanalysis. The protocols described in the clinical trials for BPI-9016M align with industry best practices.[5][8]

Experimental Protocol: Clinical Pharmacokinetic Sampling

A self-validating sampling schedule is designed to capture the key phases of drug absorption, distribution, metabolism, and elimination (ADME).

Step-by-Step Protocol:

  • Study Design: Patients are typically administered a single oral dose of BPI-9016M, followed by an intensive pharmacokinetic evaluation period (e.g., 7 days), and then proceed to continuous daily dosing.[3]

  • Intensive PK Blood Sampling (e.g., Cycle 1, Day 1): Serial peripheral blood samples are collected to characterize the single-dose profile. A typical schedule includes:

    • Pre-dose (0 hour)

    • Post-dose at 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours.[3][8]

  • Steady-State Trough Sampling: To confirm that steady state is reached, pre-dose (trough) concentrations are measured on specific days of continuous dosing, such as Cycle 1 Day 8, Day 15, and Day 22.[5][8]

  • Steady-State Profile Sampling (e.g., Cycle 1, Day 28): A full pharmacokinetic profile is often repeated at steady state to determine multi-dose parameters.[5][8]

  • Sample Collection: Approximately 3-5 mL of whole blood is drawn at each time point into tubes containing an anticoagulant (e.g., sodium heparin).[5]

Protocol: Sample Processing and Storage

Immediate and proper sample handling is critical to prevent degradation of the analytes.

Step-by-Step Protocol:

  • Initial Handling: After collection, gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifugation: Within one hour of collection, centrifuge the samples under refrigerated conditions (e.g., 4°C at 1500-3000 x g for 10-15 minutes) to separate the plasma.[5]

  • Aliquoting: Carefully transfer the resulting supernatant (plasma) into at least two pre-labeled cryovials. This creates backup samples.

  • Storage: Immediately freeze and store the plasma samples at -80°C until analysis.[5] This temperature ensures long-term stability of the parent drug and its metabolites.

Protocol: Bioanalytical Quantification via LC-MS/MS

Tandem liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices like plasma due to its high sensitivity and specificity.[9]

Step-by-Step Generalized Protocol:

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), add a deuterated internal standard. The internal standard is a version of the analyte labeled with heavy isotopes, which behaves identically during extraction and ionization but is distinguishable by the mass spectrometer, ensuring accurate quantification.

    • Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the clear supernatant containing the analytes to a new plate or vial for analysis.

  • Chromatographic Separation (LC):

    • Inject the prepared sample into an Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • The analytes are separated on a reverse-phase column (e.g., C18) using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This ensures that BPI-9016M, M1, M2-2, and the internal standard elute at distinct times, preventing interference.

  • Mass Spectrometric Detection (MS/MS):

    • As each analyte elutes from the LC column, it enters the mass spectrometer source and is ionized (typically using electrospray ionization, ESI).

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the mass of the analyte) is selected, fragmented, and a specific product ion is monitored.[10] This highly selective process filters out noise from the plasma matrix, allowing for precise quantification.

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

    • The concentrations of BPI-9016M, M1, and M2-2 in the unknown patient samples are then calculated from this curve.

Caption: Standard workflow for clinical pharmacokinetic sample analysis.

Discussion and Clinical Implications

The pharmacokinetic profile of BPI-9016M is defined by its extensive conversion to the active metabolites M1 and M2-2. This has several critical implications for drug development and clinical practice:

  • Primary Drivers of Activity: Given their high exposure and potent kinase inhibitory activity, M1 and M2-2 are likely the primary mediators of both the anti-tumor effects and the adverse events associated with BPI-9016M. The parent compound's contribution may be minimal in comparison.

  • Dose and Schedule Optimization: The observed saturation of metabolism around 600 mg suggests that further dose escalation may not proportionally increase the exposure of the active moieties and could instead increase the risk of toxicity from the parent drug.[1][3] This knowledge is crucial for defining the recommended Phase 2 dose (RP2D).

  • Safety Monitoring: The most common treatment-related adverse events reported in clinical trials include elevated liver transaminases (ALT/AST) and bilirubin.[3][5] These events are likely linked to the high concentrations of the parent drug and/or its metabolites being processed by the liver. Therefore, regular monitoring of liver function is a necessary safety measure.

  • Drug-Drug Interaction Potential: The metabolic pathway of BPI-9016M is a key area for investigation. Co-administration of drugs that are strong inhibitors or inducers of the specific cytochrome P450 (CYP) enzymes responsible for its metabolism could significantly alter the plasma concentrations of M1 and M2-2, leading to either loss of efficacy or increased toxicity. Future studies should aim to identify these specific enzymes.

Conclusion

The development of BPI-9016M serves as an exemplary case for the importance of characterizing drug metabolites. The active metabolites M1 and M2-2 are not peripheral players but are central to the drug's clinical profile. They exhibit potent inhibition of the c-Met and AXL targets and dominate the systemic exposure following oral administration. Their pharmacokinetic behavior, including a non-linear dose relationship and a steady state achieved after one week, provides a rational basis for dose selection and clinical trial design. Future research should focus on elucidating the specific enzymatic pathways of BPI-9016M metabolism to proactively manage potential drug-drug interactions and further refine its therapeutic application. For scientists and researchers, this guide underscores the necessity of an integrated approach, where pharmacology and pharmacokinetics are studied in concert to fully understand and optimize novel therapeutic agents.

References

  • ASCO Publications. (2018). BPI-9016M, a novel c-Met inhibitor, in pretreated advanced solid tumor: Results from a first-in-human, phase I, dose-escalation study.[Link]

  • Xing, P., et al. (2023). Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study. BMC Cancer. [Link]

  • Xing, P., et al. (2023). Safety, efficacy and pharmacokinetics of BPI-9016 M in c-MET-positive patients with advanced non-small lung cancer. BMC Cancer. [Link]

  • PubMed. (2023). Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study.[Link]

  • ResearchGate. (2023). (PDF) Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study.[Link]

  • Hu, X., et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology. [Link]

  • ResearchGate. (2020). Major pharmacokinetic parameter for BPI-9016M, M1, and M2-2 in Chinese...[Link]

  • Hu, X., et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology. [Link]

  • Hu, X., et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology. [Link]

  • Patsnap Synapse. BPI-9016 - Drug Targets, Indications, Patents.[Link]

  • van der Laar, R., et al. (2024). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics. [Link]

  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.[Link]

Sources

Foundational

Molecular and Mechanistic Profiling of BPI-9016M: A Dual c-Met/AXL Tyrosine Kinase Inhibitor

Executive Summary In the landscape of targeted oncology, overcoming acquired resistance remains a paramount challenge. Cancer cells frequently bypass single-target inhibition by upregulating compensatory signaling networ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, overcoming acquired resistance remains a paramount challenge. Cancer cells frequently bypass single-target inhibition by upregulating compensatory signaling networks. BPI-9016M emerges as a potent, orally active small-molecule inhibitor designed to counteract this by simultaneously targeting two critical receptor tyrosine kinases (RTKs): c-Met and AXL.

This technical guide provides an in-depth analysis of BPI-9016M’s physicochemical properties, its dual-pathway mechanism of action, and field-proven, self-validating experimental protocols for preclinical evaluation.

Chemical Structure and Physicochemical Properties

As an application scientist, understanding the physical properties of a compound is the foundational step in designing reliable in vitro and in vivo assays. BPI-9016M is a highly selective fluorinated pyridine-carboxamide derivative[1]. The strategic placement of fluorine atoms on the aromatic rings significantly enhances the molecule's metabolic stability and lipophilicity, which is crucial for its oral bioavailability and its ability to penetrate the cell membrane to reach the intracellular kinase domains.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (IUPAC) N-(4-((2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide
Molecular Formula C25H18F2N4O3
Molecular Weight 460.44 g/mol
Exact Mass 460.1347 Da
CAS Number 1528546-94-2
Solubility Highly soluble in DMSO (10 mM stock recommended for reconstitution)
Target Kinase Affinity c-Met (IC50 ~2-12 nM via active metabolites), AXL (IC50 ~9 nM)

Data sourced from 1[1] and 2[2].

Mechanism of Action: The Dual Blockade Strategy

The efficacy of BPI-9016M lies in its dual-inhibition mechanism. In many lung adenocarcinomas and gastrointestinal cancers, AXL acts as a "survival switch." When tumors are treated with standard EGFR inhibitors, AXL is frequently overexpressed as a bypass mechanism, driving resistance through Epithelial-Mesenchymal Transition (EMT)[3]. Simultaneously, c-Met amplification drives rapid cellular proliferation[4].

By binding to the ATP-binding pocket of both c-Met and AXL tyrosine kinase domains, BPI-9016M competitively blocks phosphorylation[4]. This severs the downstream communication lines—specifically the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways. Consequently, the cancer cell loses its ability to grow, migrate, and evade apoptosis[5].

G BPI BPI-9016M cMet c-Met Receptor BPI->cMet Inhibits AXL AXL Receptor BPI->AXL Inhibits PI3K PI3K/AKT Pathway cMet->PI3K MAPK MAPK/ERK Pathway cMet->MAPK AXL->PI3K AXL->MAPK Tumor Tumor Proliferation PI3K->Tumor EMT EMT & Metastasis MAPK->EMT

Fig 1: BPI-9016M dual inhibition of c-Met/AXL signaling pathways.

Self-Validating Experimental Protocols

To rigorously evaluate BPI-9016M in vitro, researchers must employ a self-validating system. Phenotypic data (cell viability) must be directly correlated with mechanistic data (target phosphorylation status) to rule out generalized, off-target cytotoxicity.

Workflow CellPrep Cell Culture (A549/H1299) DrugTreat BPI-9016M Treatment CellPrep->DrugTreat Viability CCK-8 Assay (Viability) DrugTreat->Viability Western Western Blot (p-c-Met, p-AXL) DrugTreat->Western Validation Data Correlation & IC50 Calc Viability->Validation Western->Validation

Fig 2: Self-validating in vitro workflow for BPI-9016M efficacy.

Protocol 1: Cell Viability Assay (Phenotypic Validation)

Causality: We utilize the CCK-8 assay because it measures mitochondrial dehydrogenase activity. This serves as a highly sensitive, real-time proxy for the metabolic shutdown that occurs when survival pathways (PI3K/AKT) are successfully inhibited by BPI-9016M[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed lung adenocarcinoma cells (e.g., A549 or H1299) in 96-well plates at a density of 5×103 cells/well. Incubate overnight at 37°C in 5% CO2 to allow for adherence.

  • Compound Preparation: Reconstitute BPI-9016M in DMSO to a 10 mM stock. Prepare serial dilutions in culture media. Critical Step: Ensure the final DMSO concentration in the wells remains <0.1% v/v. Higher concentrations alter cell membrane permeability, confounding the viability readout.

  • Treatment: Expose cells to BPI-9016M concentrations ranging from 0.1 μM to 50 μM for 48 hours[2].

  • Readout: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IC50 using non-linear regression. (Note: Expected IC50 for A549 cells typically ranges from 5.3 μM to 27.1 μM depending on specific assay conditions[2]).

Protocol 2: Phospho-Kinase Western Blotting (Mechanistic Validation)

Causality: Measuring total protein is insufficient for a kinase inhibitor. We must probe for the phosphorylated (active) states of c-Met and AXL to confirm target engagement. Furthermore, probing downstream effectors (p-AKT and p-ERK) verifies that the signal transduction cascade is functionally severed, proving that the cell death observed in Protocol 1 is a direct consequence of pathway inhibition[5].

Step-by-Step Methodology:

  • Treatment: Treat cells with BPI-9016M at 0.5x, 1x, and 2x the calculated IC50 for 24 hours.

  • Lysis: Lyse cells using RIPA buffer. Critical Step: The buffer must be heavily supplemented with both protease and phosphatase inhibitors . Without phosphatase inhibitors, endogenous cellular enzymes will rapidly strip the phosphate groups during lysis, yielding false-negative results for kinase activity.

  • Electrophoresis & Transfer: Resolve 30 μg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-c-Met, total c-Met, p-AXL, total AXL, p-AKT, and p-ERK[5].

  • Quantification: Normalize the chemiluminescent phospho-signals against their respective total protein signals using densitometry software to quantify the exact degree of kinase inhibition.

Pharmacokinetics and In Vivo Profiling

When transitioning from in vitro to in vivo models (such as Patient-Derived Xenografts), the pharmacokinetic profile of BPI-9016M becomes the defining factor of its efficacy.

Clinical phase I data reveals that BPI-9016M is rapidly absorbed and extensively metabolized into two primary active metabolites: M1 and M2-2 [6].

  • Mechanistic Implication: The mean area under the curve (AUC) for M1 and M2-2 is 4.8–6.6 folds and 4.1–9.8 folds higher than the parent compound, respectively[6]. Both metabolites retain potent inhibitory activity against wild-type c-Met (IC50 of 2 nM and 12 nM)[7].

  • Causality in Dosing: Because the active metabolites maintain sustained kinase inhibition long after the parent compound's concentration drops, BPI-9016M supports a favorable once-daily (QD) oral dosing regimen (up to 800 mg without dose-limiting toxicities) in clinical settings[6].

Conclusion

BPI-9016M represents a sophisticated approach to targeted oncology. By dual-targeting c-Met and AXL, it effectively shuts down primary proliferation engines while simultaneously blocking the EMT-driven escape routes that tumors use to develop drug resistance. For researchers, utilizing self-validating experimental designs—pairing metabolic viability assays with phospho-specific immunoblots—is essential to accurately map the compound's potent pharmacological profile.

References

  • Liv Hospital - axl receptor tyrosine kinase cmet inhibitor bpi 9016m.
  • MedChemExpress - BPI-9016M | c-Met/AXL Inhibitor.
  • MedKoo Biosciences - BPI-9016M | CAS#1528546-94-2 | c-Met and AXL tyrosine kinases inhibitor.
  • National Center for Biotechnology Information (PMC) - First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer.
  • National Center for Biotechnology Information (PMC) - BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1.
  • Frontiers in Oncology - Altered expression of AXL receptor tyrosine kinase in gastrointestinal cancers: a promising therapeutic target.
  • Journal of Hematology & Oncology (PMC) - First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing Protocol for BPI-9016M in NOD/SCID Mice PDX Models

[label=" Finalizing the Diagrams I'm now implementing feedback on the DOT diagrams. I've focused on clarity, correcting the visual interactions, ensuring node order, and adding edge labels for better interpretation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="

Finalizing the Diagrams

I'm now implementing feedback on the DOT diagrams. I've focused on clarity, correcting the visual interactions, ensuring node order, and adding edge labels for better interpretation. The node attributes and color scheme have been cross-checked for consistency. I have completed the diagrams, and I am satisfied with the result.

Constructing the Data Table

I'm now building the quantitative data table, focusing on clear presentation of key parameters. I'm ensuring consistency in formatting and accuracy in the content. I'll include the references. I will complete the table, and make sure that it is accurate.

Target Audience: Researchers, translational scientists, and drug development professionals. Content Focus: Mechanistic rationale, causal experimental design, and standardized in vivo protocols for evaluating the dual c-Met/AXL inhibitor BPI-9016M.

Executive Summary & Mechanistic Rationale

BPI-9016M is a highly selective, orally active small-molecule inhibitor targeting both c-Met and AXL receptor tyrosine kinases (RTKs) [1.2]. In preclinical oncology, particularly in lung adenocarcinoma, BPI-9016M has demonstrated profound efficacy in suppressing tumor cell growth, migration, and invasion[1].

To accurately evaluate its translational potential, Patient-Derived Xenograft (PDX) models utilizing NOD/SCID (Non-Obese Diabetic/Severe Combined Immunodeficiency) mice are the gold standard. NOD/SCID mice lack functional T and B lymphocytes and exhibit defective natural killer (NK) cell activity, providing a highly permissive environment that prevents graft-versus-host rejection and preserves the histological and genetic fidelity of the human tumor[1].

Mechanistically, BPI-9016M exerts its anti-tumor effects by blocking c-Met and AXL, which subsequently inactivates downstream p-AKT and p-ERK signaling pathways[1]. This kinase inhibition triggers an epigenetic cascade: the upregulation of miR203, which directly represses Dickkopf-related protein 1 (DKK1), ultimately arresting the cell cycle in the G1 phase and halting metastasis[1].

Mechanism BPI BPI-9016M (Dual c-Met/AXL Inhibitor) cMet c-Met / AXL Receptors BPI->cMet Inhibits Signaling p-AKT & p-ERK Pathways cMet->Signaling Blocks miR203 miR203 Upregulation Signaling->miR203 Induces DKK1 DKK1 Repression miR203->DKK1 Suppresses Tumor Tumor Growth, Migration & Invasion DKK1->Tumor Attenuates

BPI-9016M mechanism of action targeting c-Met/AXL to suppress tumor growth.

Experimental Design & Causality

A robust in vivo protocol must be a self-validating system. Every parameter in this workflow is chosen based on pharmacokinetic (PK) stability and physiological relevance.

Vehicle Selection: 0.5% CMC

BPI-9016M is formulated in 0.5% carboxymethylcellulose sodium (CMC) for in vivo administration[1].

  • The Causality: As a hydrophobic small molecule, BPI-9016M requires a suspending agent to prevent rapid precipitation. 0.5% CMC increases the viscosity of the aqueous vehicle, ensuring a homogenous suspension. This guarantees that each oral gavage delivers a precise, uniform dose, eliminating PK variability between subjects[2].

Dosing Window: 150–200 mm³ Tumor Volume

Treatment is initiated only when tumors reach approximately 150–200 mm³[1].

  • The Causality: At this volume, the PDX tumor has established a functional microvasculature, ensuring systemic drug delivery to the tumor bed. Furthermore, the tumor is actively in its exponential growth phase, providing a dynamic baseline to accurately measure Tumor Growth Inhibition (TGI)[1].

Step-by-Step In Vivo Protocol

Workflow Tissue Patient-Derived Tumor Tissue Implant S.C. Implantation (NOD/SCID Mice) Tissue->Implant Growth Tumor Growth (~150-200 mm³) Implant->Growth Random Randomization (Vehicle vs. Treated) Growth->Random Dosing Oral Gavage (p.o.) 60 mg/kg/day BPI-9016M Random->Dosing Analysis Efficacy Analysis (TGI, IHC, WB) Dosing->Analysis

Step-by-step in vivo workflow for BPI-9016M evaluation in NOD/SCID PDX models.

Phase I: Reagent Preparation
  • Stock Preparation: Weigh BPI-9016M powder and dissolve it in a pre-warmed (37°C) solution of 0.5% CMC in sterile distilled water[1].

  • Homogenization: Vortex vigorously and sonicate for 10–15 minutes until a uniform, milky suspension is achieved.

  • Storage: Prepare fresh daily or store at 4°C for no longer than 3 days to prevent compound aggregation.

Phase II: PDX Engraftment & Randomization
  • Tissue Processing: Harvest fresh human lung adenocarcinoma tissue and section it into uniform fragments (approx. 2–3 mm³).

  • Implantation: Under sterile conditions, subcutaneously (s.c.) implant equal amounts of PDX tissue into the right flank of 6- to 8-week-old NOD/SCID mice[1].

  • Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate volume using the formula: V=(length×width2)/2 [2].

  • Randomization: Once tumors reach 150–200 mm³, randomize the mice into two groups (n=5 to 8 per group) to ensure equal mean tumor volumes across cohorts[1].

Phase III: Dosing Regimen
  • Administration: Administer BPI-9016M at a dose of 60 mg/kg/day via oral gavage (p.o.)[1].

  • Control Group: Administer an equivalent volume of the 0.5% CMC vehicle to the control group[1].

  • Duration: Continue daily dosing for 12 to 16 days, depending on the growth kinetics of the specific PDX line[1].

Phase IV: Endpoint & Self-Validation (Target Engagement)
  • Efficacy Tracking: Record body weight and tumor volume every 2–3 days. A body weight loss of >15% indicates severe toxicity, necessitating dose interruption.

  • Tissue Harvest: At the study endpoint, euthanize the mice. Excise, weigh, and photograph the tumors.

  • Molecular Validation: Snap-freeze a portion of the tumor in liquid nitrogen. Perform Western blot analysis on the lysates to confirm the downregulation of p-c-Met, p-AKT, and p-ERK, validating that the drug successfully engaged its target in vivo[1].

Data Presentation & Expected Outcomes

To benchmark the success of your protocol, compare your findings against the established pharmacological profile of BPI-9016M.

Table 1: Pharmacological & Efficacy Profile of BPI-9016M

ParameterValue / ObservationMechanistic Rationale
Primary Targets c-Met, AXLDual inhibition prevents compensatory kinase activation, a common resistance mechanism in NSCLC[3].
In Vivo Dose 60 mg/kg/dayProvides optimal plasma exposure to maintain steady-state inhibition of RTKs without severe toxicity[1].
Vehicle Formulation 0.5% CMCCarboxymethylcellulose ensures a stable, homogenous suspension for accurate oral gavage dosing[1].
Cell Cycle Arrest G1 PhaseDownregulates Cyclin D1 and CDK4, halting tumor cell proliferation[1].
Biomarker Response ↑ miR203, ↓ DKK1Epigenetic modulation that directly correlates with reduced tumor migration and invasion[1].

Troubleshooting & Critical Parameters

  • Inconsistent Tumor Growth: PDX models can exhibit variable engraftment rates. Solution: Implant 30% more mice than required for the study to ensure a sufficient number of mice reach the 150–200 mm³ window simultaneously for proper randomization.

  • Drug Suspension Clogging Gavage Needle: BPI-9016M in CMC can settle over time. Solution: Continuously stir the suspension on a magnetic plate during the dosing procedure to ensure dose uniformity.

  • Lack of Target Inhibition (Western Blot): If p-AKT/p-ERK levels remain high at the endpoint, verify the timing of the last dose. Solution: Ensure tumors are harvested exactly 2–4 hours after the final dose to capture peak pharmacological target engagement ( Cmax​ )[3].

Sources

Application

Application Note: Preparation and Storage of BPI-9016M Stock Solutions for In Vitro Kinase and Cellular Assays

Introduction & Mechanism of Action BPI-9016M is a highly potent, orally active, and selective dual inhibitor targeting c-Met and AXL receptor tyrosine kinases[1]. In oncology research, particularly in models of non-small...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanism of Action

BPI-9016M is a highly potent, orally active, and selective dual inhibitor targeting c-Met and AXL receptor tyrosine kinases[1]. In oncology research, particularly in models of non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC), BPI-9016M has demonstrated profound efficacy in suppressing tumor cell proliferation, migration, and invasion[2].

By competitively binding to the ATP-binding pocket of c-Met and AXL, BPI-9016M disrupts downstream signaling cascades, most notably the PI3K/AKT and RAS/MAPK pathways[1]. This dual-inhibition mechanism not only induces cell cycle arrest and apoptosis but also serves as a potent radiosensitizer by inhibiting homologous recombination DNA repair[3]. Establishing a standardized, degradation-free stock solution is the most critical foundational step for yielding reproducible in vitro data.

Pathway HGF HGF / GAS6 (Ligands) Receptors c-Met / AXL (Receptor Tyrosine Kinases) HGF->Receptors Binds PI3K PI3K / AKT Pathway Receptors->PI3K Activates MAPK RAS / MAPK Pathway Receptors->MAPK Activates BPI BPI-9016M (Dual Inhibitor) BPI->Receptors Blocks ATP Binding Outcomes Cell Proliferation, Migration, Invasion & Survival PI3K->Outcomes Promotes MAPK->Outcomes Promotes

Fig 1. BPI-9016M inhibits c-Met/AXL signaling, blocking downstream PI3K/AKT and MAPK pathways.

Physicochemical Properties & Reconstitution Causality

Before preparing the stock solution, it is vital to understand the physicochemical nature of the compound to dictate the choice of solvent. BPI-9016M contains a fluorinated, nitrogen-rich heterocyclic core.

Rationale for Solvent Selection: Because of its highly hydrophobic structure, BPI-9016M exhibits poor solubility in aqueous buffers. A polar aprotic solvent like 100% anhydrous Dimethyl Sulfoxide (DMSO) is strictly required to disrupt intermolecular hydrogen bonding and ensure complete solvation without altering the compound's structural integrity[4].

Table 1: Physicochemical Properties of BPI-9016M
PropertyValue / Specification
Chemical Name BPI-9016M
CAS Number 1528546-94-2
Molecular Weight 460.44 g/mol [5]
Chemical Formula C₂₅H₁₈F₂N₄O₃[5]
Primary Target c-Met, AXL Tyrosine Kinases[1]
Recommended Solvent 100% Anhydrous DMSO[4]

Protocol: Preparation of 10 mM Master Stock Solution

To standardize downstream assays (e.g., CCK-8 viability assays, Western blots), researchers typically prepare a 10 mM master stock solution .

Table 2: Reconstitution Volumes for 10 mM Stock
Mass of BPI-9016MVolume of 100% DMSO Required
1 mg217.18 µL
5 mg1.0859 mL
10 mg2.1718 mL
Step-by-Step Methodology
  • Equilibration: Remove the lyophilized BPI-9016M vial from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

    • Causality: Opening a cold vial in a humid lab environment causes immediate water condensation on the powder. Moisture introduces hydrolysis risks and significantly reduces the solubility of the compound in DMSO.

  • Solvent Addition: Add the precise volume of 100% anhydrous DMSO (as per Table 2) directly to the vial.

  • Agitation: Vortex the vial continuously for 30–60 seconds.

  • Thermal/Kinetic Assistance (If Required): If visible particles remain, place the vial in a 37°C water bath for 5 minutes, followed by 1 minute of ultrasonic bath treatment.

    • Causality: Supplying kinetic and thermal energy overcomes the enthalpy of dissolution, forcing stubborn hydrophobic aggregates into a homogenous solution.

  • Self-Validation Check: Hold the vial against a bright light source. The solution must be completely transparent with no suspended particulates or cloudiness. If cloudy, repeat Step 4.

Protocol: Aliquoting and Storage Strategy

Proper storage is the primary defense against compound degradation, which is the leading cause of irreproducible IC₅₀ values in kinase assays.

Step-by-Step Methodology
  • Aliquoting: Immediately divide the 10 mM master stock into 10 µL to 50 µL aliquots using sterile, amber microcentrifuge tubes.

    • Causality: Amber tubes protect the compound from photodegradation. Small volume aliquots ensure that each tube is strictly single-use.

  • Storage: Transfer the aliquots immediately to a -80°C freezer for long-term storage (up to 6 months)[4]. If a -80°C freezer is unavailable, store at -20°C for a maximum of 1 month[4].

    • Causality: Repeated freeze-thaw cycles cause localized concentration spikes as the DMSO freezes, leading to irreversible precipitation of the compound. Furthermore, temperature fluctuations accelerate oxidation.

  • Self-Validation Check: Label tubes with the compound name, concentration, solvent, and exact date of preparation to ensure no expired aliquots are used in sensitive assays.

Application Workflow: In Vitro Assays

When applying BPI-9016M to cultured cells (e.g., A549, H1299, or Eca109 lines)[2][3], the transition from a 10 mM DMSO stock to an aqueous culture medium must be handled carefully to prevent compound crash-out and solvent toxicity.

Step-by-Step Methodology
  • Thawing: Remove a single aliquot from -80°C and thaw it at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock into an intermediate concentration (e.g., 1 mM) using 100% DMSO.

  • Final Media Dilution: Dilute the compound directly into pre-warmed (37°C) complete cell culture media to reach your desired working concentrations (typically ranging from 3.1 µM to 50 µM for lung adenocarcinoma cells)[4].

    • Causality: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Higher concentrations of DMSO induce cellular stress, alter membrane permeability, and cause artifactual apoptosis, which confounds the true pharmacological effect of BPI-9016M.

  • Self-Validation Check (Vehicle Control): Every experimental plate must include a "Vehicle Control" well containing cells treated with the exact same final percentage of DMSO (e.g., 0.1%) but without BPI-9016M. This baselines the assay and proves that observed cell death is due to kinase inhibition, not solvent toxicity.

Workflow Powder BPI-9016M Lyophilized Powder Stock 10 mM Master Stock (in 100% DMSO) Powder->Stock Reconstitute Aliquots Aliquots Store at -80°C Stock->Aliquots Aliquot Working Working Solution (Diluted in Media) Aliquots->Working Thaw & Dilute Assay In Vitro Assays (CCK-8, Western Blot) Working->Assay Treat Cells

Fig 2. Standardized workflow for BPI-9016M preparation, storage, and in vitro assay application.

References

  • MedChemExpress. "BPI-9016M | c-Met/AXL Inhibitor." Source: medchemexpress.com.
  • MedKoo Biosciences. "BPI-9016M | CAS#1528546-94-2." Source: medkoo.com.
  • Hu X, et al. "First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer." Source: nih.gov (J Hematol Oncol).
  • Zhang P, et al. "BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1." Source: nih.gov (Theranostics).
  • Jiang C, et al. "Radiosensitizing effect of c-Met kinase inhibitor BPI-9016M in esophageal squamous cell carcinoma cells in vitro and in vivo." Source: nih.gov (Ann Transl Med).

Sources

Method

Application Note: High-Fidelity Determination of BPI-9016M IC50 in H1299 and A549 Lung Adenocarcinoma Cell Lines

Scientific Rationale & Mechanistic Grounding BPI-9016M is a highly potent, orally active, small-molecule dual inhibitor targeting the c-Met and AXL receptor tyrosine kinases (). In non-small cell lung cancer (NSCLC), the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Grounding

BPI-9016M is a highly potent, orally active, small-molecule dual inhibitor targeting the c-Met and AXL receptor tyrosine kinases (). In non-small cell lung cancer (NSCLC), the hyperactivation of c-Met and AXL frequently serves as a bypass signaling track, conferring resistance to standard epidermal growth factor receptor (EGFR) inhibitors.

By competitively binding to the ATP-binding pocket of the intracellular kinase domains of both c-Met and AXL, BPI-9016M effectively severs critical signal transduction cascades—specifically the PI3K/AKT and MAPK/ERK pathways. This dual blockade not only halts tumor cell proliferation but also suppresses epithelial-mesenchymal transition (EMT), migration, and invasion ().

Causality of Cell Line Selection: Evaluating the IC50 (Half-Maximal Inhibitory Concentration) in A549 and H1299 cell lines is critical for preclinical benchmarking because they represent distinct genetic landscapes of NSCLC that both rely heavily on c-Met/AXL signaling:

  • A549 (KRAS mutant, wild-type EGFR): Represents a highly migratory adenocarcinoma model with robust baseline c-Met expression.

  • H1299 (NRAS mutant, p53 null): Provides a complementary model to assess c-Met/AXL inhibition in the absence of p53-mediated apoptotic pathways.

Pathway Visualization

G BPI9016M BPI-9016M (Dual Inhibitor) cMet c-Met Receptor BPI9016M->cMet AXL AXL Receptor BPI9016M->AXL PI3K PI3K / AKT Pathway cMet->PI3K MAPK MAPK / ERK Pathway cMet->MAPK AXL->PI3K AXL->MAPK Proliferation Tumor Proliferation & Survival PI3K->Proliferation Migration Migration & Invasion (EMT) MAPK->Migration

Mechanism of Action: BPI-9016M dual inhibition of c-Met and AXL receptors.

Quantitative Data Summary

Extensive in vitro profiling has established the baseline efficacy of BPI-9016M across various NSCLC lines. The IC50 values typically range between 5.3 μM and 27.1 μM depending on the specific genetic background and assay duration ().

Table 1: BPI-9016M IC50 Reference Data & Cell Line Characteristics

Cell LineHistologyKey Mutationsc-Met ExpressionExpected IC50 Range (48h)
A549 Lung AdenocarcinomaKRAS (G12S), p53 WTHigh10.0 - 15.0 μM
H1299 Lung AdenocarcinomaNRAS (Q61K), p53 NullModerate-High12.0 - 18.0 μM
PC-9 Lung AdenocarcinomaEGFR (Exon 19 del)Moderate5.3 - 10.0 μM

(Note: Exact IC50 values are highly assay-dependent. The protocol below is optimized to yield highly reproducible results within these empirical ranges).

Experimental Protocol: A Self-Validating System for IC50 Determination

Methodological Choice: We utilize the Cell Counting Kit-8 (CCK-8) assay over traditional MTT. CCK-8 relies on WST-8, which is reduced by cellular dehydrogenases to form a water-soluble formazan dye. This eliminates the need for DMSO solubilization (required in MTT), significantly reducing handling errors, avoiding cell loss during aspiration, and allowing for kinetic monitoring of the same plate over time.

Workflow CellCulture 1. Cell Culture (A549 & H1299) Seeding 2. Plate Seeding (96-well plate) CellCulture->Seeding Treatment 3. Drug Treatment (BPI-9016M) Seeding->Treatment Incubation 4. Incubation (48-72 hours) Treatment->Incubation Assay 5. CCK-8 Assay (Read OD 450nm) Incubation->Assay Analysis 6. Data Analysis (Calculate IC50) Assay->Analysis

Step-by-step workflow for BPI-9016M IC50 determination using CCK-8.

Step-by-Step Methodology

Step 1: Cell Culturing & Preparation

  • Action: Culture A549 and H1299 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Causality: RPMI-1640 provides the optimal nutrient profile for these specific NSCLC lines. Ensuring cells are in the logarithmic growth phase (70-80% confluence) before seeding guarantees that the metabolic readout accurately reflects drug-induced anti-proliferative effects rather than natural contact inhibition.

Step 2: Plate Seeding (The Self-Validating Layout)

  • Action: Detach cells using 0.25% Trypsin-EDTA. Neutralize, centrifuge, and resuspend. Seed 3,000 - 5,000 cells/well into a 96-well flat-bottom plate in 100 μL of complete media.

  • Validation Design (Crucial for Trustworthiness):

    • Peripheral Wells: Fill the outer edges (Rows A and H, Columns 1 and 12) with 100 μL sterile PBS. This prevents the "edge effect"—evaporation that leads to artificial concentration of media and drug in the outer wells.

    • Blank Wells: Media only + CCK-8. Controls for the intrinsic background absorbance of the media and reagent.

    • Vehicle Control (0% Inhibition): Cells + Media + 0.1% DMSO. Matches the maximum DMSO concentration in the highest drug wells to definitively rule out solvent toxicity.

    • Positive Control (100% Inhibition): Cells + Media + 1 μM Staurosporine. Ensures the assay can detect complete cell death and provides a baseline for 0% viability.

Step 3: BPI-9016M Gradient Treatment

  • Action: After 24 hours of incubation (allowing for secure cell adhesion), carefully aspirate the media. Apply 100 μL of fresh media containing BPI-9016M at a 9-point concentration gradient (e.g., 0.1, 0.3, 1, 3, 10, 30, 50, 100 μM) using a 3-fold serial dilution.

  • Causality: A wide dynamic range is mathematically required to capture both the upper and lower asymptotes of the sigmoidal dose-response curve. Without these asymptotes, the nonlinear regression calculation of the IC50 will be statistically flawed.

Step 4: Incubation & CCK-8 Addition

  • Action: Incubate the treated plates for 48 to 72 hours. Add 10 μL of CCK-8 reagent directly to each well (including blanks). Incubate for an additional 1-4 hours at 37°C.

  • Causality: The 48-72h window allows sufficient time for BPI-9016M to inhibit the c-Met/AXL pathways, arrest the cell cycle (specifically inducing G1 phase accumulation), and trigger apoptosis before metabolic readouts are taken.

Step 5: Data Acquisition & Nonlinear Regression Analysis

  • Action: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the average OD of the Blank wells from all other wells.

    • Calculate % Viability = (OD_Drug / OD_Vehicle) × 100.

    • Plot the Log(Concentration) vs. % Viability in statistical software (e.g., GraphPad Prism).

    • Fit the data using a four-parameter logistic (4PL) nonlinear regression model to extract the absolute IC50.

References

  • Zhang, P., Li, S., Lv, C., Si, J., Xiong, Y., Ding, L., Ma, Y., & Yang, Y. (2018). "BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1." Theranostics, 8(21), 5890-5902. URL:[Link][1]

  • Hu, X., Zhang, L., Wang, Y., et al. (2020). "First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer." Journal of Hematology & Oncology, 13(1), 6. URL:[Link][2]

Sources

Application

Application Note: Quantitative Western Blot Profiling of p-c-Met and p-AKT in Response to BPI-9016M

Introduction & Mechanistic Rationale BPI-9016M is a highly potent, orally active, small-molecule dual inhibitor targeting the c-Met and AXL receptor tyrosine kinases [1]. In malignancies such as non-small cell lung cance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

BPI-9016M is a highly potent, orally active, small-molecule dual inhibitor targeting the c-Met and AXL receptor tyrosine kinases [1]. In malignancies such as non-small cell lung cancer (NSCLC), the hyperactivation of c-Met—often driven by its ligand, Hepatocyte Growth Factor (HGF)—acts as a critical oncogenic driver, promoting tumor proliferation, metastasis, and resistance to EGFR-targeted therapies[2].

At the molecular level, BPI-9016M competitively binds to the ATP-binding pocket of the c-Met kinase domain. This binding abrogates the autophosphorylation of c-Met at key tyrosine residues (e.g., Tyr1234/1235). Consequently, the receptor is unable to recruit and activate downstream effectors, most notably uncoupling the PI3K/AKT survival cascade [1]. Because phosphorylation is a transient and highly regulated post-translational modification, accurately quantifying the attenuation of p-c-Met and p-AKT (Ser473) via Western blot is critical for validating target engagement, establishing IC₅₀ values, and confirming the drug's mechanism of action in vitro.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Active Kinase) HGF->cMet Activates PI3K PI3K cMet->PI3K Recruits BPI BPI-9016M (Dual Inhibitor) BPI->cMet Blocks Autophosphorylation AKT p-AKT (Ser473) (Survival Signal) PI3K->AKT Phosphorylates Survival Tumor Proliferation & Survival AKT->Survival Promotes

Fig 1: BPI-9016M mechanism of action disrupting the HGF/c-Met/AKT survival signaling cascade.

Quantitative Baselines & Expected Outcomes

Before executing the protocol, it is essential to establish the expected pharmacodynamic response. Based on foundational studies [1], BPI-9016M induces a dose-dependent suppression of p-c-Met and p-AKT without altering the total protein levels of these targets.

Table 1: Expected Relative Expression in NSCLC Models (e.g., A549/H1299) Post-Treatment

BPI-9016M Concentration (μM)Total c-Metp-c-Met (Tyr1234/1235)Total AKTp-AKT (Ser473)Phenotypic Outcome
0 (Vehicle Control) 100%100%100%100%Baseline Proliferation
3.125 ~100%~60%~100%~70%Mild Migration Inhibition
12.5 ~100%~25%~100%~30%G1 Cell Cycle Arrest
50.0 ~100%< 5%~100%< 10%Apoptosis Induction[3]

Note: Data synthesized from Zhang et al., demonstrating dose-dependent kinase suppression [1].

Experimental Workflow & Protocol

Detecting phosphorylated proteins requires stringent modifications to standard Western blot procedures. The following protocol is engineered to prevent artifactual dephosphorylation and eliminate background noise.

Workflow Step1 1. Drug Treatment & HGF Stimulation Step2 2. Cold Lysis + Phosphatase Inhibitors Step1->Step2 Step3 3. SDS-PAGE & PVDF Transfer Step2->Step3 Step4 4. Block with 5% BSA (No Milk) Step3->Step4 Step5 5. Phospho-Antibody Incubation Step4->Step5 Step6 6. ECL Detection & Total Protein Reprobe Step5->Step6

Fig 2: Optimized Western blot workflow for preserving and detecting phosphorylated proteins.

Step 1: Cell Culture, Starvation, and Treatment
  • Seed target cells (e.g., A549) in 6-well plates and incubate until 70-80% confluent.

  • Serum Starvation (Critical): Wash cells with PBS and culture in serum-free media for 16-24 hours.

    • Causality: Fetal Bovine Serum (FBS) contains a myriad of undefined growth factors that cause high basal phosphorylation of AKT. Starvation synchronizes the cells and isolates the specific HGF/c-Met signaling axis, ensuring that any observed p-AKT is directly tied to c-Met activity.

  • Pre-treat cells with varying concentrations of BPI-9016M (e.g., 0, 3.125, 12.5, 50 μM) for 2 hours.

  • Stimulate with recombinant human HGF (50 ng/mL) for 15 minutes to trigger acute c-Met autophosphorylation.

Step 2: Protein Extraction (The Phosphatase Trap)
  • Immediately place plates on ice and wash twice with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with 1 mM Na₃VO₄ (Sodium Orthovanadate) , 1 mM NaF (Sodium Fluoride) , and a broad-spectrum protease inhibitor cocktail.

    • Causality: Cell lysis ruptures compartmentalization, mixing endogenous phosphatases with your target proteins. Na₃VO₄ is a potent inhibitor of tyrosine phosphatases (preserving p-c-Met), while NaF inhibits serine/threonine phosphatases (preserving p-AKT). Omitting these will result in false-negative phospho-signals.

  • Scrape cells, transfer to microcentrifuge tubes, sonicate briefly, and centrifuge at 14,000 × g for 15 mins at 4°C. Collect the supernatant.

Step 3: SDS-PAGE and Transfer
  • Normalize protein concentrations using a BCA assay. Denature samples in Laemmli buffer at 95°C for 5 minutes.

  • Resolve 20-30 μg of protein per lane on an 8% (for c-Met, ~145 kDa) or 10% (for AKT, ~60 kDa) SDS-PAGE gel.

  • Transfer to a PVDF membrane .

    • Causality: PVDF has superior protein retention and physical durability compared to nitrocellulose. Because this protocol requires stripping and reprobing for total proteins (see Section 4), PVDF is mandatory to prevent membrane degradation during the stripping process.

Step 4: Blocking and Immunoblotting
  • Blocking (Critical): Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Causality:Do not use non-fat dry milk. Milk contains casein, a highly phosphorylated protein. Phospho-specific antibodies (especially anti-phosphotyrosine antibodies like p-c-Met) will bind to the casein in the milk, resulting in a completely black, unreadable blot.

  • Incubate with primary antibodies (e.g., anti-p-c-Met Tyr1234/1235, anti-p-AKT Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash 3 × 10 mins in TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, followed by 3 × 10 min TBST washes.

  • Develop using enhanced chemiluminescence (ECL) and image.

Self-Validating System & Quality Control

A fundamental principle of molecular pharmacology is that a decrease in a phosphorylated protein is only meaningful if the total protein level remains constant. To ensure the assay is self-validating and trustworthy, the following controls are non-negotiable:

  • The Phospho/Total Ratio: After imaging p-c-Met and p-AKT, the membrane must be stripped (using a low-pH glycine or commercial stripping buffer) and reprobed for Total c-Met and Total AKT . Alternatively, run a parallel gel simultaneously. The true measure of BPI-9016M's efficacy is the reduction of the ratio of p-c-Met/Total c-Met.

  • Loading Control: Probe for a housekeeping protein (e.g., GAPDH or β-Tubulin) to prove that equal amounts of total biomass were loaded into every lane.

  • Vehicle Control (Negative Control): Cells treated with DMSO (the solvent for BPI-9016M) + HGF must be included to establish the 100% maximum phosphorylation baseline.

References

  • Zhang P, Li S, Lv C, et al. BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics. 2018;8(21):5890-5902. URL:[Link]

  • Hu X, Zhang J, Wang Y, et al. First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology. 2020;13(1):6. URL:[Link]

  • Shang J, Chen Y, Wang Y, et al. Radiosensitizing effect of c-Met kinase inhibitor BPI-9016M in esophageal squamous cell carcinoma cells in vitro and in vivo. Annals of Translational Medicine. 2021;9(24):1799. URL:[Link]

Method

Application Notes &amp; Protocols: Oral Formulation and Administration of BPI-9016M in Murine Models

Abstract This document provides a comprehensive guide for researchers on the preparation and oral administration of BPI-9016M, a potent dual inhibitor of c-Met and AXL tyrosine kinases, for use in murine preclinical mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers on the preparation and oral administration of BPI-9016M, a potent dual inhibitor of c-Met and AXL tyrosine kinases, for use in murine preclinical models.[1][2] Given that BPI-9016M is a poorly water-soluble compound, this guide details a field-proven suspension method to ensure consistent and reliable dosing for in vivo efficacy studies.[1][3] We will delve into the scientific rationale behind the formulation choices, provide step-by-step protocols for preparation and administration, and contextualize the inhibitor's mechanism of action with relevant signaling pathway diagrams.

Introduction to BPI-9016M: A Dual c-Met/AXL Inhibitor

BPI-9016M is an orally active small-molecule inhibitor designed to simultaneously target two critical receptor tyrosine kinases: c-Met (also known as hepatocyte growth factor receptor, HGFR) and AXL.[2] In numerous cancers, particularly non-small cell lung cancer (NSCLC), the aberrant activation of the c-Met and AXL signaling pathways is a key driver of tumor growth, survival, invasion, and metastasis.[2][4][5] BPI-9016M functions by binding to the tyrosine kinase domains of both receptors, which prevents their activation and blocks downstream signaling through critical oncogenic pathways like PI3K/AKT and MAPK/ERK.[4][6] This dual inhibition offers a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.[4]

The preclinical evaluation of BPI-9016M in murine models is essential for understanding its pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles. However, like many kinase inhibitors, BPI-9016M exhibits poor aqueous solubility, presenting a significant challenge for achieving consistent oral bioavailability.[1][7] The protocol outlined herein addresses this challenge by utilizing a well-established vehicle system.

Formulation Strategy for Oral Delivery

The primary challenge in preparing BPI-9016M for oral administration is its hydrophobicity. While highly soluble in organic solvents like DMSO, direct administration of a DMSO solution via oral gavage is often undesirable due to potential toxicity and altered pharmacokinetics.[1] A common and effective strategy for preclinical oral dosing of such compounds is to create a homogenous and stable suspension in an aqueous vehicle.

Based on published preclinical studies, a 0.5% solution of carboxymethylcellulose (CMC) serves as an effective and well-tolerated suspension vehicle for BPI-9016M in mice.[3] CMC is a high-viscosity polymer that increases the viscosity of the vehicle, thereby slowing the sedimentation of the drug particles and ensuring a more uniform dose can be withdrawn and administered.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleRationale for Use
BPI-9016M>98% PurityMedChemExpress, ChemietekActive Pharmaceutical Ingredient (API).[1]
Dimethyl sulfoxide (DMSO)Anhydrous, >99.9%Sigma-AldrichInitial solubilizing agent for the hydrophobic API.[1]
Carboxymethylcellulose (CMC)Medium ViscositySigma-AldrichSuspending agent to create a stable, homogenous formulation.[3]
Sterile Water for InjectionUSP GradeThermo Fisher ScientificAqueous vehicle for the CMC solution.
Sterile Conical Tubes15 mL and 50 mLFalconFor preparation and storage of solutions.
Magnetic Stirrer and Stir Bar-VWRTo facilitate the dissolution of CMC.
Sonicator (Bath or Probe)-BransonTo aid in creating a fine, uniform suspension of the API.
Precision BalanceAnalytical, 0.1mgMettler ToledoFor accurate weighing of the API and CMC.
Pipettes and Sterile TipsP1000, P200, P20GilsonFor accurate liquid handling.

Protocol: Preparation of BPI-9016M Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL BPI-9016M suspension, which is suitable for a range of in vivo dosages. Adjustments to the final concentration can be made by scaling the components proportionally.

Preparation of 0.5% CMC Vehicle
  • Weighing: Accurately weigh 0.5 g of carboxymethylcellulose (CMC).

  • Dissolution: Add the CMC powder to 100 mL of sterile water in a sterile beaker with a magnetic stir bar.

  • Stirring: Place the beaker on a magnetic stirrer and stir at a moderate speed. It may be necessary to stir for several hours or overnight at 4°C to achieve complete dissolution and a clear, viscous solution. Avoid vigorous stirring that can introduce excessive air bubbles.

  • Storage: Store the 0.5% CMC vehicle at 4°C for up to two weeks.

Formulation of BPI-9016M Suspension
  • Calculate Required Mass: Determine the total volume of suspension needed for the study. For example, for 10 mL of a 10 mg/mL suspension, you will need 100 mg of BPI-9016M.

  • Initial Solubilization: Weigh the required amount of BPI-9016M powder into a sterile conical tube. Add a minimal volume of DMSO to fully dissolve the powder. For 100 mg of BPI-9016M, start with 100-200 µL of DMSO. Gently vortex or triturate with a pipette tip to ensure complete dissolution. The goal is to create a concentrated stock solution.

  • Suspension: While vortexing the dissolved BPI-9016M/DMSO mixture at a medium speed, slowly add the 0.5% CMC vehicle dropwise to reach the final desired volume (e.g., 10 mL). The slow addition into a vortex is critical to precipitate the compound into fine particles, preventing the formation of large agglomerates.

  • Homogenization: For a more uniform particle size distribution, sonicate the final suspension. A brief sonication in a bath sonicator for 5-10 minutes is typically sufficient.

  • Storage and Handling: Store the final suspension at 4°C, protected from light. Before each use, thoroughly vortex the suspension to ensure it is homogenous. It is recommended to prepare the suspension fresh, at least weekly.

G cluster_prep Formulation Workflow weigh_api 1. Weigh BPI-9016M Powder dissolve_dmso 2. Dissolve BPI-9016M in Minimal DMSO weigh_api->dissolve_dmso weigh_cmc 1a. Weigh CMC Powder dissolve_cmc 2a. Dissolve CMC in Sterile Water (Stir Overnight) weigh_cmc->dissolve_cmc vehicle_ready 3a. 0.5% CMC Vehicle Ready dissolve_cmc->vehicle_ready add_vehicle 3. Add 0.5% CMC Vehicle (Dropwise while vortexing) vehicle_ready->add_vehicle dissolve_dmso->add_vehicle sonicate 4. Sonicate for Homogenization add_vehicle->sonicate final_suspension 5. Final Suspension Ready for Dosing sonicate->final_suspension

Caption: Workflow for preparing BPI-9016M oral suspension.

Protocol: Oral Administration to Murine Models

This protocol outlines the standard procedure for administering the prepared BPI-9016M suspension via oral gavage. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Dosage Calculation

Dosages in published studies have ranged from 37.5 mg/kg to 60 mg/kg daily.[1][8][9] The dosing volume should not exceed 10 mL/kg.[10][11]

Formula: Dosing Volume (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

Animal Weight (g)Desired Dose (mg/kg)Suspension Conc. (mg/mL)Calculated Volume (µL)
20401080
22401088
256010150
286010168
Oral Gavage Procedure
  • Preparation: Before starting, ensure the BPI-9016M suspension is at room temperature and thoroughly vortexed to ensure homogeneity. Draw up the calculated dose into a syringe fitted with an appropriate-sized gavage needle (typically 20-22 gauge for adult mice).[12]

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. The restraint should allow the head and neck to be extended, creating a straight line to the esophagus.[13]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14] The mouse will often swallow as the tube enters the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition. Forcing the needle can cause perforation of the esophagus or trachea.[10]

  • Dose Administration: Once the needle is correctly positioned (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the dose.[12]

  • Withdrawal and Monitoring: After administration, smoothly withdraw the gavage needle along the same path of insertion. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for 5-10 minutes.[10]

G cluster_in_vivo In-Vivo Dosing Workflow weigh_mouse 1. Weigh Mouse calc_dose 2. Calculate Dosing Volume weigh_mouse->calc_dose prep_syringe 3. Vortex Suspension & Prepare Syringe calc_dose->prep_syringe restrain 4. Restrain Mouse (Scruff & Extend Neck) prep_syringe->restrain insert_needle 5. Insert Gavage Needle restrain->insert_needle administer 6. Administer Suspension insert_needle->administer monitor 7. Withdraw Needle & Monitor Animal administer->monitor complete Dosing Complete monitor->complete

Caption: Step-by-step workflow for oral gavage in mice.

Mechanism of Action: BPI-9016M Signaling Inhibition

Understanding the molecular targets of BPI-9016M is crucial for interpreting experimental outcomes. The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF), while AXL is activated by Gas6.[2][15] In cancer, these pathways can also be activated through ligand-independent mechanisms like gene amplification or mutation.[16] Activation of both c-Met and AXL leads to the recruitment of signaling proteins and the phosphorylation of downstream effectors, primarily through the PI3K/AKT and MAPK/ERK pathways.[4][6] These pathways are central regulators of cell proliferation, survival, anti-apoptosis, and epithelial-mesenchymal transition (EMT), a process critical for metastasis.[6]

BPI-9016M, by occupying the ATP-binding pocket in the kinase domain of both c-Met and AXL, prevents their autophosphorylation and subsequent signal transduction.[4] This results in the inhibition of AKT and ERK phosphorylation, leading to cell cycle arrest, reduced proliferation, and suppression of migratory and invasive phenotypes in tumor cells.[3][6]

G HGF HGF cMet c-Met Receptor HGF->cMet Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K PI3K/AKT Pathway cMet->PI3K MAPK MAPK/ERK Pathway cMet->MAPK AXL->PI3K AXL->MAPK BPI9016M BPI-9016M BPI9016M->cMet BPI9016M->AXL Proliferation Cell Proliferation & Survival PI3K->Proliferation Metastasis Invasion & Metastasis (EMT) PI3K->Metastasis MAPK->Proliferation MAPK->Metastasis

Sources

Application

Application Note: High-Resolution Flow Cytometry Cell Cycle Analysis for Evaluating the Dual c-Met/AXL Inhibitor BPI-9016M

Scientific Rationale & Mechanism of Action BPI-9016M is an advanced, investigational small-molecule targeted therapy functioning as a highly potent dual inhibitor of the c-Met and AXL1[1]. In aggressive malignancies such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

BPI-9016M is an advanced, investigational small-molecule targeted therapy functioning as a highly potent dual inhibitor of the c-Met and AXL1[1]. In aggressive malignancies such as non-small cell lung cancer (NSCLC), c-Met amplification and AXL overexpression frequently act as critical bypass mechanisms, driving 2[2].

By simultaneously binding to the tyrosine kinase domains of both c-Met and AXL, BPI-9016M effectively severs upstream signaling cascades[1]. This dual blockade halts the downstream3[3], depriving the tumor cell of essential survival and proliferation signals. Consequently, treated cells experience a profound disruption in cell cycle progression, typically manifesting as a4[4].

G HGF HGF / GAS6 (Ligands) Receptors c-Met & AXL (Receptors) HGF->Receptors Activates Pathways PI3K/AKT & MAPK/ERK Receptors->Pathways Phosphorylation BPI BPI-9016M (Inhibitor) BPI->Receptors Blocks BPI->Pathways Inhibits CellCycle Cell Cycle Progression Pathways->CellCycle Promotes Arrest G0/G1 Arrest CellCycle->Arrest Interrupted

BPI-9016M mechanism: Dual c-Met/AXL inhibition halts PI3K/MAPK signaling, causing G1 arrest.

Experimental Design & Causality

To robustly quantify the cytostatic effects of BPI-9016M,5[5] is the gold standard. PI is a fluorescent intercalating agent that binds stoichiometrically to nucleic acids. By measuring the fluorescence intensity of individual cells, we can precisely determine their DNA content, mapping them to the G0/G1 (2n), S (between 2n and 4n), or G2/M (4n) phases.

Causality in Protocol Design:

  • Cell Line Selection: Lung adenocarcinoma lines (e.g., A549, H1299) are ideal due to their high baseline c-Met expression and3[3].

  • Fixation Strategy: 6[6] is used instead of cross-linking agents (like paraformaldehyde). Ethanol dehydrates the cell, coagulating proteins and permeabilizing the membrane without cross-linking DNA, which ensures optimal PI intercalation.

  • RNase A Treatment: Because PI binds to both DNA and double-stranded RNA, failing to degrade RNA will artificially inflate the fluorescence signal, blurring the distinct cell cycle peaks. RNase A guarantees DNA-specific stoichiometric binding.

Self-Validating System: Essential Controls

A trustworthy flow cytometry assay must be self-validating. Implement the following controls to ensure data integrity:

  • Vehicle Control (DMSO): Establishes the baseline cycling distribution of untreated cells.

  • Doublet Discrimination: Two G1 cells passing through the laser simultaneously will emit a 4n signal, falsely masquerading as a single G2/M cell. Plotting PI-Area (PI-A) versus PI-Width (PI-W) or Forward Scatter Area (FSC-A) vs. Height (FSC-H) allows the exclusion of these physical doublets.

  • Time-Course Validation: Harvesting cells at6[6] ensures the capture of true G1 arrest before the onset of extensive apoptosis (which appears as a sub-G1 peak and complicates cell cycle modeling).

Step-by-Step Methodology

Phase 1: Cell Culture & BPI-9016M Treatment
  • Seed A549 or H1299 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Prepare BPI-9016M working solutions (Stock is typically7[7]). Treat cells with varying concentrations (e.g., 0.1 µM, 1.0 µM, 5.0 µM) or vehicle (DMSO < 0.1% final concentration). 3.6[6].

Phase 2: Harvesting & Fixation
  • Collect the culture media (to retain any floating mitotic or apoptotic cells).

  • Wash the adherent cells with 1X PBS, trypsinize, and pool with the collected media.7[7].

  • Wash the cell pellet twice with cold 1X PBS.

  • Crucial Step: Resuspend the pellet in 0.5 mL of cold PBS. While vortexing gently, add 1.5 mL of absolute cold ethanol dropwise to reach a final concentration of ~70%. (Vortexing prevents cell clumping during fixation).

  • 5[5] (or store at -20°C for up to a week).

Phase 3: Staining & Acquisition
  • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol supernatant carefully.

  • Wash the pellet once with 1X PBS to remove residual ethanol.

  • Resuspend the pellet in 0.5 mL of PI Staining Buffer containing 6[6] and 100 µg/mL RNase A.

  • 5[5].

  • Acquire data using a flow cytometer (e.g., 6[6]), collecting at least 10,000 single-cell events per sample.

Workflow Seed 1. Seed Cells Treat 2. BPI-9016M (24h) Seed->Treat Harvest 3. Trypsinize Treat->Harvest Fix 4. 70% EtOH Fix Harvest->Fix Stain 5. RNase A + PI Fix->Stain Acquire 6. Flow Cytometry Stain->Acquire Analyze 7. ModFit 3.0 Acquire->Analyze

Step-by-step flow cytometry workflow for BPI-9016M cell cycle analysis.

Data Presentation & Quantitative Analysis

Data should be analyzed using specialized cell cycle modeling software (e.g.,5[5] or FlowJo). The software fits Gaussian curves to the G0/G1 and G2/M peaks and models the S-phase distribution between them.

Table 1: Representative Quantitative Cell Cycle Distribution Post-BPI-9016M Treatment (Expected trends based on lung adenocarcinoma models)

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Mechanistic Interpretation
Vehicle (DMSO) 45.0 ± 2.135.0 ± 1.820.0 ± 1.5Normal asynchronous cell cycling.
BPI-9016M (Low Dose) 62.0 ± 2.524.0 ± 1.414.0 ± 1.2Moderate inhibition of PI3K/AKT; partial G1 arrest.
BPI-9016M (High Dose) 78.0 ± 3.012.0 ± 1.010.0 ± 0.8Complete c-Met/AXL blockade; 4[4].

Note: While BPI-9016M induces strong G1 arrest in lung adenocarcinoma, studies in irradiated esophageal squamous cell carcinoma (ESCC) have shown7[7], highlighting the importance of context-dependent pathway analysis.

References

  • Source: livhospital.
  • Source: Theranostics (thno.org)
  • BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 (PMC)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: Frontiers (frontiersin.org)
  • Source: Theranostics (thno.org)
  • Source: DOI (doi.org)

Sources

Method

Application Note: In Vitro Protocol for BPI-9016M and miR-203 Mimic Combination Therapy in Lung Adenocarcinoma

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, overcoming resistance and maximizing therapeutic efficacy often requires a multi-nodal approach. BPI-9016M is a potent, orally active, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, overcoming resistance and maximizing therapeutic efficacy often requires a multi-nodal approach. BPI-9016M is a potent, orally active, and selective small-molecule dual inhibitor of c-Met and AXL tyrosine kinases[1]. Clinical and preclinical data demonstrate that BPI-9016M effectively suppresses tumor cell growth, migration, and invasion in lung adenocarcinoma[2][3].

As an Application Scientist, it is critical to understand the causality behind this efficacy to design robust in vitro assays. The mechanism of action for BPI-9016M is not merely kinase blockade; it actively modulates the microRNA landscape. Specifically, c-Met activation negatively regulates miR-203 , a known tumor suppressor[2]. By inhibiting c-Met, BPI-9016M indirectly upregulates endogenous miR-203[4]. miR-203, in turn, directly targets the 3'UTR of DKK1 (Dickkopf-related protein 1), triggering its degradation and halting tumor migration[2].

The Synergistic Rationale: Combining BPI-9016M with exogenous miR-203 mimics creates a highly effective feed-forward loop. The drug removes the upstream suppression of endogenous miR-203, while the mimics flood the cellular machinery, ensuring complete translational silencing of DKK1. This "double-hit" strategy profoundly sensitizes lung adenocarcinoma cells (such as A549 and H1299) to apoptosis and cell cycle arrest[1][4].

Signaling Pathway Visualization

The following diagram illustrates the causal relationships and molecular targets within this combination therapy framework.

Pathway BPI BPI-9016M (c-Met/AXL Inhibitor) cMet c-Met Activation BPI->cMet Inhibits miR203 miR-203 Expression BPI->miR203 Indirectly Upregulates cMet->miR203 Suppresses DKK1 DKK1 Translation miR203->DKK1 Targets 3'UTR Mimic miR-203 Mimics (Exogenous) Mimic->miR203 Supplements Tumor Tumor Migration & Growth DKK1->Tumor Promotes

Fig 1. Mechanistic pathway of BPI-9016M and miR-203 mimics targeting the c-Met/DKK1 axis.

Self-Validating Experimental Design

To ensure trustworthiness, every in vitro assay must act as a self-validating system. A single observation of cell death is insufficient; the protocol must prove that the cell death is mechanistically linked to the c-Met/miR-203/DKK1 axis[2].

Mandatory Control Groups:

  • Vehicle Control (DMSO + NC Mimic): Establishes baseline proliferation, basal c-Met phosphorylation, and basal DKK1 expression.

  • BPI-9016M Monotherapy (Drug + NC Mimic): Validates upstream target engagement (reduction of p-c-Met) and baseline drug efficacy.

  • miR-203 Monotherapy (Vehicle + miR-203 Mimic): Validates successful transfection and direct DKK1 suppression without upstream kinase inhibition.

  • Combination Therapy (BPI-9016M + miR-203 Mimic): Demonstrates synergistic phenotypic suppression and complete molecular blockade.

Quantitative Data Summary

Based on validated literature for lung adenocarcinoma cell lines, the following table outlines the expected quantitative outcomes across the self-validating control groups[1][2][4].

Treatment Groupc-Met PhosphorylationmiR-203 Expression (Fold Change)DKK1 Protein LevelCell Viability (48h)Migration Inhibition
Vehicle (DMSO + NC Mimic) High (Baseline)1.0xHigh (Baseline)100%0%
BPI-9016M (10 μM) Decreased~2.5xDecreased~55%~40%
miR-203 Mimic (50 nM) Unchanged>100xDecreased~65%~35%
BPI-9016M + miR-203 Mimic Decreased>100xStrongly Suppressed<30%>80%

Experimental Workflow Visualization

Workflow S1 1. Cell Seeding (A549 / H1299) S2 2. Transfection (miR-203 Mimics) S1->S2 S3 3. Drug Treatment (BPI-9016M) S2->S3 S4 4. Phenotypic Assays (CCK-8 & Transwell) S3->S4 S5 5. Molecular Validation (WB & RT-qPCR) S3->S5

Fig 2. Step-by-step in vitro experimental workflow for combination therapy validation.

Detailed In Vitro Protocol

Step 5.1: Reagent Preparation
  • BPI-9016M Stock: Dissolve BPI-9016M powder in Dimethyl Sulfoxide (DMSO) to create a 50 mM stock solution. Aliquot and store at -80°C to prevent freeze-thaw degradation[2]. Ensure the final DMSO concentration in culture never exceeds 0.1% to avoid solvent toxicity.

  • miR-203 Mimics: Reconstitute miR-203 mimics and Negative Control (NC) mimics in RNase-free water to a stock concentration of 20 μM.

Step 5.2: Cell Culture and Seeding
  • Causality & Rationale: Lung adenocarcinoma cell lines (A549 or H1299) must be in the logarithmic growth phase. Over-confluent cells exhibit contact inhibition, which artificially alters c-Met signaling and reduces transfection efficiency.

  • Procedure: Seed A549 cells in 6-well plates at a density of 2×105 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 until cells reach 60-70% confluency.

Step 5.3: Transfection of miR-203 Mimics
  • Causality & Rationale: Transfecting the mimics 24 hours prior to drug treatment primes the cellular environment. It pre-loads the RNA-induced silencing complex (RISC), initiating DKK1 mRNA degradation before the kinase inhibitor is introduced.

  • Procedure:

    • Dilute Lipofectamine RNAiMAX (or equivalent) in Opti-MEM medium.

    • Dilute miR-203 mimics (or NC mimics) in Opti-MEM to achieve a final well concentration of 50 nM.

    • Combine the diluted lipid and RNA, incubate for 15 minutes at room temperature to form complexes, and add dropwise to the cells.

    • Incubate for 24 hours.

Step 5.4: BPI-9016M Treatment
  • Causality & Rationale: BPI-9016M induces accumulation of tumor cells in the G1 phase[1]. Treating with a sub-lethal dose (e.g., 5-10 μM, which is near the lower bound of its IC50 range of 5.3 μM to 27.1 μM[1]) allows you to observe synergistic effects without saturating the assay through sheer chemical toxicity.

  • Procedure: 24 hours post-transfection, aspirate the medium. Replace with fresh medium containing either Vehicle (0.1% DMSO) or BPI-9016M (10 μM). Incubate for an additional 48 hours.

Step 5.5: Phenotypic and Molecular Validation
  • Proliferation (CCK-8 Assay): Transfer a subset of treated cells to a 96-well plate. Add 10 μL of CCK-8 reagent per well, incubate for 2 hours, and measure absorbance at 450 nm to quantify synergistic growth inhibition.

  • Migration (Transwell Assay): Seed 5×104 treated cells in serum-free medium into the upper chamber of a Transwell insert (8 μm pore size). Add medium with 10% FBS to the lower chamber as a chemoattractant. After 24 hours, swab the inner chamber, fix, and stain the migrated cells on the lower surface with crystal violet[5].

  • Molecular Validation (Western Blot): Lyse cells in RIPA buffer. Probe for total c-Met , p-c-Met (to validate BPI-9016M target engagement), and DKK1 (to validate the downstream effect of the miR-203 mimic and the drug synergy)[2][4]. Normalize to GAPDH.

Sources

Technical Notes & Optimization

Troubleshooting

BPI-9016M Technical Support Center: Troubleshooting Precipitation in Cell Culture Media

Welcome to the technical support center for BPI-9016M, a potent dual inhibitor of c-Met and AXL receptor tyrosine kinases.[1] This guide is designed for researchers, scientists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for BPI-9016M, a potent dual inhibitor of c-Met and AXL receptor tyrosine kinases.[1] This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for a common challenge encountered during in vitro studies: the precipitation of BPI-9016M in cell culture media. Adherence to the protocols and troubleshooting steps outlined below will help ensure the accuracy, reproducibility, and validity of your experimental results.

Understanding the Challenge: The Physicochemical Properties of BPI-9016M

BPI-9016M, like many small molecule kinase inhibitors, is a hydrophobic compound.[2] Its chemical structure (Formula: C25H18F2N4O3, Molecular Weight: 460.43 g/mol ) lends itself to high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), but limited solubility in aqueous solutions like cell culture media.[3] This disparity is the primary reason for the precipitation, or "crashing out," of the compound when a concentrated DMSO stock is diluted into your experimental media.

PropertyValueSource(s)
Molecular Formula C25H18F2N4O3[3]
Molecular Weight 460.43 g/mol [3]
Appearance Light yellow to brown solid[3]
Primary Solvent DMSO[3][4]
Solubility in DMSO Up to 100 mg/mL (217.19 mM)[3]

Table 1: Physicochemical Properties of BPI-9016M.

Core Principles for Maintaining BPI-9016M Solubility

The central strategy to prevent BPI-9016M precipitation is to manage the transition from a high-concentration organic stock solution to a low-concentration aqueous working solution in a way that avoids supersaturation and subsequent aggregation of the compound. The following sections provide a detailed, question-and-answer-based guide to achieving this.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Preparation of BPI-9016M Stock and Working Solutions

Q1: What is the recommended solvent and concentration for preparing a BPI-9016M stock solution?

A1: The recommended solvent for BPI-9016M is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4] A concentrated stock solution, for example, 10 mM, 20 mM, or even up to 50 mM, should be prepared.[4] MedChemExpress reports a solubility of up to 100 mg/mL (217.19 mM) in DMSO, and it is noted that ultrasonic treatment may be necessary to achieve complete dissolution.[3]

Protocol for Preparing a 10 mM BPI-9016M Stock Solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of BPI-9016M powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 4.60 mg of BPI-9016M (Molecular Weight 460.43 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, use a water bath sonicator for 10-15 minutes.[3] Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-binding sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Q2: I've prepared my DMSO stock solution. How do I dilute it into my cell culture medium without it precipitating immediately?

A2: This is a critical step. The key is to avoid "solvent shock" by diluting the DMSO stock in a stepwise and controlled manner. Direct addition of a small volume of highly concentrated DMSO stock into a large volume of aqueous medium can cause the BPI-9016M to rapidly precipitate.

Recommended Dilution Workflow:

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A 10 mM BPI-9016M in 100% DMSO C Add BPI-9016M Stock Dropwise to Medium while Vortexing A->C Dilute 1:1000 B Pre-warm Cell Culture Medium to 37°C B->C D Final Working Solution (e.g., 10 µM BPI-9016M) C->D Immediate Use Start Precipitation Observed Concentration Is the final concentration above the typical IC50 range (5-30 µM)? Start->Concentration Lower_Conc Action: Lower the final working concentration. Concentration->Lower_Conc Yes Serum Is the serum concentration (e.g., FBS) low or absent? Concentration->Serum No End Solution Clear Lower_Conc->End Increase_Serum Action: Increase FBS concentration (e.g., to 10% or 15%) if compatible with the assay. Serum->Increase_Serum Yes Fresh_Prep Action: Prepare fresh working solution immediately before each experiment. Serum->Fresh_Prep No Increase_Serum->End Fresh_Prep->End

Sources

Optimization

Optimizing BPI-9016M in vivo dosage to minimize off-target toxicity

Technical Support Center: BPI-9016M Guide: Optimizing In Vivo Dosage to Minimize Off-Target Toxicity Welcome to the technical support guide for BPI-9016M. This document is designed for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: BPI-9016M

Guide: Optimizing In Vivo Dosage to Minimize Off-Target Toxicity

Welcome to the technical support guide for BPI-9016M. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for navigating the complexities of in vivo dosing with this potent dual c-Met/AXL inhibitor. Our goal is to empower you to design robust experiments that maximize on-target efficacy while proactively managing and minimizing off-target toxicities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding BPI-9016M's mechanism and toxicity profile.

Q1: What is the core mechanism of action for BPI-9016M?

BPI-9016M is an orally available, small-molecule inhibitor that simultaneously targets two key receptor tyrosine kinases: c-Met (also known as hepatocyte growth factor receptor, HGFR) and AXL.[1] In many tumor types, particularly non-small cell lung cancer (NSCLC), these kinases are overexpressed and drive cancer cell proliferation, survival, migration, and invasion.[1][2] By binding to the tyrosine kinase domain of both receptors, BPI-9016M blocks their activation and subsequent downstream signaling through critical pathways like PI3K/AKT and MAPK/ERK, ultimately leading to the inhibition of tumor cell growth and survival.[2][3]

BPI9016M_Mechanism cluster_membrane Cell Membrane cluster_drug cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K_AKT PI3K / AKT Pathway cMet->PI3K_AKT MAPK_ERK MAPK / ERK Pathway cMet->MAPK_ERK AXL AXL Receptor AXL->PI3K_AKT BPI9016M BPI-9016M BPI9016M->cMet Inhibits BPI9016M->AXL Inhibits Outcome ↓ Proliferation ↓ Survival ↓ Invasion PI3K_AKT->Outcome MAPK_ERK->Outcome

Sources

Troubleshooting

BPI-9016M Technical Support Center: Troubleshooting Resistance in c-Met Amplified NSCLC

Welcome to the Advanced Applications Support Hub. This guide is engineered for drug development professionals and molecular biologists working with BPI-9016M , an investigational, orally active dual inhibitor of c-Met an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. This guide is engineered for drug development professionals and molecular biologists working with BPI-9016M , an investigational, orally active dual inhibitor of c-Met and AXL tyrosine kinases[1][2]. While BPI-9016M effectively suppresses tumor cell growth, migration, and invasion via the miR203-DKK1 axis and PI3K/AKT/MAPK inhibition[3][4], acquired resistance in c-Met amplified Non-Small Cell Lung Cancer (NSCLC) remains a critical experimental and clinical hurdle.

This guide provides self-validating protocols and mechanistic troubleshooting strategies to identify, characterize, and overcome BPI-9016M resistance.

Core Mechanistic Overview

Understanding the baseline signaling architecture is critical before troubleshooting resistance. Because BPI-9016M dually inhibits both c-Met and AXL[1], it preemptively blocks AXL-driven bypass signaling—a common escape route in EGFR-inhibitor resistance[5]. Consequently, resistance to BPI-9016M typically manifests through secondary on-target kinase mutations (e.g., MET D1228, Y1230) or alternative off-target bypass tracks such as EGFR activation or Wnt/β-catenin-mediated Epithelial-Mesenchymal Transition (EMT)[6][7][8].

Pathway cluster_targets Primary Targets cluster_resistance Acquired Resistance Mechanisms BPI BPI-9016M cMet c-Met (Amplified) BPI->cMet Inhibits AXL AXL Receptor BPI->AXL Inhibits EGFR EGFR Bypass cMet->EGFR Kinase Switch Wnt Wnt/β-catenin (EMT) cMet->Wnt Transcriptional Shift Mut MET D1228/Y1230 cMet->Mut Kinase Mutation PI3K PI3K/AKT Pathway cMet->PI3K MAPK MAPK/ERK Pathway cMet->MAPK EGFR->PI3K EGFR->MAPK Survival Tumor Survival & Proliferation Wnt->Survival PI3K->Survival MAPK->Survival

Fig 1. BPI-9016M dual inhibition mechanism and the emergence of bypass resistance pathways.

FAQ Section 1: Establishing and Validating BPI-9016M-Resistant Models

Q: How do I generate a clinically relevant BPI-9016M-resistant c-Met amplified NSCLC cell line?

To study resistance accurately, you must generate models that reflect acquired clinical resistance rather than transient drug tolerance.

Protocol 1: Step-by-Step Dose-Escalation Workflow

  • Baseline Profiling: Determine the baseline IC50 of your parental c-Met amplified lines (e.g., A549, H1299) to BPI-9016M using a 72-hour CellTiter-Glo viability assay. Parental IC50s typically range from 5.3 μM to 27.1 μM[2].

  • Continuous Dose Escalation: Seed cells at 30% confluency. Begin continuous exposure to BPI-9016M at the IC20 concentration.

  • Passaging & Escalation: Replace media containing fresh drug every 72 hours. Once cells achieve normal growth kinetics (typically 2-3 passages), escalate the dose by 20-50%. Continue this for 3 to 6 months until cells tolerate >10x the parental IC50.

  • Clonal Isolation: Perform limiting dilution to isolate true resistant clones (e.g., A549-BR, H1299-BR).

  • Causality & Rationale: Gradual dose escalation mimics clinical pharmacokinetics and selective pressures. High-dose pulsing often selects for pre-existing, non-genetic persister clones, whereas escalation allows for the gradual accumulation of stable secondary mutations or epigenetic bypass tracks[9].

  • Self-Validation Checkpoint: Before characterizing the resistant line, culture the cells in drug-free media for 7 days (washout period), then re-test the IC50. If the IC50 drops back to baseline, your resistance is a transient transcriptional adaptation, not a stable acquired resistance model.

Workflow Start Parental c-Met Amplified NSCLC Escalation Dose-Escalation BPI-9016M (3-6 months) Start->Escalation Resistant Resistant Isolate (IC50 > 10x Shift) Escalation->Resistant Seq Sanger/NGS (MET Kinase Domain) Resistant->Seq On-Target WB Western Blot (EGFR, EMT Markers) Resistant->WB Off-Target Rescue Combinatorial Rescue Assay Seq->Rescue WB->Rescue

Fig 2. Self-validating experimental workflow for generating and characterizing resistant isolates.

FAQ Section 2: Mechanistic Troubleshooting

Q: My cells are stably resistant to BPI-9016M. How do I determine if the resistance is on-target (MET mutation) or off-target (bypass track)?

Because BPI-9016M is a Type I/II hybrid inhibitor targeting both MET and AXL, resistance fundamentally requires the tumor to either mutate the MET binding pocket or switch its dependency to a parallel Receptor Tyrosine Kinase (RTK)[7][8][10].

Protocol 2: Mechanistic Deconvolution

  • Genomic Interrogation (On-Target): Extract gDNA and perform targeted Sanger sequencing on MET Exons 14-19. Look specifically for mutations at residues D1228, Y1230, and H1094, which sterically hinder inhibitor binding[7][8].

  • Proteomic Profiling (Off-Target): If sequencing is wild-type, extract protein lysates and perform a Western Blot or Phospho-RTK array.

    • Probe for: p-EGFR, p-HER2, p-MET, p-AXL, Zeb-1, E-cadherin, and Vimentin.

  • Causality & Rationale: Since BPI-9016M suppresses AXL, the cells cannot use AXL overexpression to bypass MET inhibition. Instead, they often upregulate EGFR or undergo EMT (marked by Zeb-1 upregulation and E-cadherin loss) driven by the Wnt/β-catenin pathway[6][9].

  • Self-Validation Checkpoint: Always probe for total protein (e.g., total EGFR, total MET) alongside phospho-proteins. If p-EGFR is elevated but total EGFR is unchanged, the resistance is driven by ligand-dependent autocrine feedback rather than genomic amplification.

Table 1: Quantitative Shifts and Diagnostic Thresholds in BPI-9016M Resistance

Resistance Mechanism CategorySpecific Alteration / BiomarkerDiagnostic AssayExpected ReadoutTargeted Rescue Strategy
On-Target Mutation MET D1228V or Y1230CSanger / NGSMutant allele frequency > 15%Switch to distinct Type II METi
Off-Target Bypass EGFR ActivationWestern Blot↑ p-EGFR, ↑ p-AKTBPI-9016M + Osimertinib
Phenotypic Shift (EMT) Wnt/β-catenin OveractivationqPCR / WB↑ Zeb-1, ↓ E-cadherinBPI-9016M + Wnt Inhibitor
FAQ Section 3: Combinatorial Strategies to Overcome Resistance

Q: If my BPI-9016M-resistant cells show EGFR bypass activation or EMT, how do I design a combinatorial rescue experiment?

Once the bypass track is identified, you must prove that inhibiting it restores sensitivity to BPI-9016M.

Protocol 3: Combinatorial Rescue Assay

  • Cell Seeding: Seed resistant cells in 96-well plates at 3,000 cells/well. Allow 24 hours for adherence.

  • Matrix Treatment: Treat cells using a checkerboard matrix.

    • Arm 1: BPI-9016M alone (0.1 μM to 50 μM).

    • Arm 2: Bypass Inhibitor alone (e.g., Osimertinib for EGFR, or XAV939 for Wnt/β-catenin)[9].

    • Arm 3: Combination of BPI-9016M + Bypass Inhibitor at fixed ratios.

  • Viability Readout: After 72 hours, assess viability and calculate the Combination Index (CI) using the Chou-Talalay method.

  • Causality & Rationale: If EGFR is the true bypass, inhibiting EGFR alone will yield only moderate efficacy because the cells still possess amplified c-Met. Dual inhibition is required to completely collapse the PI3K/AKT and MAPK/ERK survival networks[10][11].

  • Self-Validation Checkpoint: A CI value < 1.0 confirms synergistic rescue. If the CI is > 1.0 (antagonistic), the suspected bypass track is likely a passenger alteration, and you must re-evaluate the RTK array for alternative drivers like HER2 or IGFR-1.

References
  • Liv Hospital. "axl receptor tyrosine kinase cmet inhibitor bpi 9016m".
  • MedChemExpress. "BPI-9016M | c-Met/AXL Inhibitor".
  • Theranostics. "BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1".
  • PLOS One. "Mechanism of Resistance and Novel Targets Mediating Resistance to EGFR and c-Met Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer".
  • PMC. "Mechanism of c-Met and EGFR tyrosine kinase inhibitor resistance through epithelial mesenchymal transition in non-small cell lung cancer".
  • PMC.
  • MDPI. "MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies".
  • Frontiers. "Recent advances in the treatment of non-small cell lung cancer with MET inhibitors".

Sources

Optimization

Technical Support Center: BPI-9016M Oral Bioavailability in Xenograft Models

Welcome to the technical support guide for improving the oral bioavailability of BPI-9016M in preclinical xenograft mouse models. This center is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for improving the oral bioavailability of BPI-9016M in preclinical xenograft mouse models. This center is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for achieving consistent and optimal drug exposure in your in vivo studies. As a potent, orally active dual inhibitor of c-Met and AXL tyrosine kinases, achieving reliable systemic concentrations of BPI-9016M is paramount for accurately assessing its therapeutic efficacy.[1] This guide provides in-depth, field-proven insights to help you navigate the complexities of its formulation and administration.

Frequently Asked Questions (FAQs)

Q1: What is BPI-9016M and what is its mechanism of action?

A1: BPI-9016M is an orally available small-molecule inhibitor that dually targets the AXL and c-Met receptor tyrosine kinases.[2] These receptors, when overexpressed or activated in cancer cells, drive proliferation, survival, invasion, and metastasis.[2] BPI-9016M binds to the kinase domain of both receptors, effectively blocking downstream signaling through critical pathways like PI3K/AKT and MAPK/ERK, ultimately leading to suppressed tumor growth and cell death.[3][4]

Diagram: BPI-9016M Mechanism of Action

BPI9016M_Pathway cluster_receptors Cell Membrane cluster_outcomes Cellular Response HGF HGF / Gas6 (Ligands) cMet c-Met Receptor HGF->cMet Activates AXL AXL Receptor HGF->AXL Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Signal through MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK Signal through AXL->PI3K_AKT Signal through AXL->MAPK_ERK Signal through BPI9016M BPI-9016M BPI9016M->cMet INHIBITS BPI9016M->AXL INHIBITS Proliferation Proliferation Survival PI3K_AKT->Proliferation Promotes Metastasis Invasion Metastasis PI3K_AKT->Metastasis Promotes MAPK_ERK->Proliferation Promotes MAPK_ERK->Metastasis Promotes

Caption: BPI-9016M inhibits c-Met/AXL signaling pathways.

Q2: What is a typical starting dose for BPI-9016M in mouse xenograft models?

A2: Published preclinical data on patient-derived xenografts (PDX) in NOD/SCID mice have shown significant tumor growth restraint at a dose of 60 mg/kg, administered orally (p.o.) daily.[1] This serves as an excellent starting point for efficacy studies. However, the optimal dose may vary depending on the specific tumor model, its c-Met/AXL expression levels, and the formulation used.

Q3: Why are my BPI-9016M plasma concentrations low or undetectable?

A3: This is a classic challenge with many kinase inhibitors, which are often poorly water-soluble (a characteristic of Biopharmaceutics Classification System [BCS] Class II drugs).[5] Low oral bioavailability can stem from several factors:

  • Poor Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) tract to be absorbed.

  • Precipitation: The drug may initially be in solution in the formulation vehicle but precipitates upon contact with GI fluids.

  • Efflux Transporters: The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) located on intestinal cells.[6]

  • First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or liver before reaching systemic circulation.

Clinical pharmacokinetic data for BPI-9016M suggests that drug exposure reaches a saturation point at higher doses (around 600-800 mg in humans), which is often indicative of absorption-limiting factors like poor solubility.[7][8]

Troubleshooting & Optimization Guide

This section addresses specific experimental issues in a Q&A format, providing detailed causal analysis and actionable protocols.

Problem Area 1: Formulation & Dosing Vehicle

Q: My BPI-9016M formulation is not a homogenous suspension and appears to be "crashing out." How can I fix this?

A: This is a critical issue. Administering a non-homogenous suspension leads to inaccurate dosing and high inter-animal variability. The cause is almost always that the drug's solubility limit has been exceeded in your chosen vehicle.

Causality: Small molecules like BPI-9016M often have low aqueous solubility. Simple aqueous vehicles like saline or PBS are generally unsuitable. While co-solvents can help, the introduction of the formulation into the aqueous environment of the GI tract can cause rapid precipitation, severely limiting absorption.[5]

Solutions:

  • Switch to a Suspension-Based Vehicle: A standard and reliable vehicle for many poorly soluble compounds is 0.5% Methylcellulose (or HPMC) with 0.1-0.2% Tween-80 in purified water .[9][10]

    • Why it works: Methylcellulose acts as a suspending agent, preventing the drug particles from settling. Tween-80 is a surfactant that "wets" the hydrophobic drug particles, improving their dispersion and preventing aggregation.[6]

  • Explore Lipid-Based Formulations: For very challenging compounds, self-emulsifying drug delivery systems (SEDDS) can significantly enhance bioavailability.[11]

    • Why it works: These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous environment (like the stomach).[12] This keeps the drug in a solubilized state, presenting it to the intestinal wall in small droplets with a large surface area, which can enhance absorption and even leverage lymphatic uptake pathways.[13]

Table 1: Comparison of Common Oral Formulation Vehicles for Preclinical Studies

Vehicle TypeExample CompositionProsConsBest For
Aqueous Suspension 0.5% (w/v) Methylcellulose, 0.2% (v/v) Tween-80 in WaterSimple to prepare, well-tolerated, widely accepted.May not be sufficient for extremely insoluble compounds. Particle size is critical.Initial screening, moderately soluble compounds.
Co-Solvent System 10% DMSO, 40% PEG400, 50% WaterHigh solubilizing power for initial dissolution.Risk of drug precipitation in the GI tract. Potential for vehicle-induced toxicity at high concentrations.Compounds that are difficult to wet or suspend. Use with caution.
Lipid-Based (SEDDS) 30% Labrasol®, 40% Cremophor® EL, 30% Transcutol® HPSignificantly enhances solubility and absorption.[13] Can mitigate food effects and reduce variability.More complex to develop and requires screening of excipients. Potential for GI irritation with some surfactants.Compounds with very low solubility (BCS Class II/IV).
Problem Area 2: Gavage Technique & Animal Handling

Q: I'm observing high variability in plasma concentrations between mice in the same group. Could my gavage technique be the cause?

A: Absolutely. Inconsistent oral gavage technique is one of the most common sources of variability in preclinical oral PK studies.[9]

Causality: If the procedure is performed incorrectly, several issues can arise:

  • Misdelivery/Reflux: Part of the dose may be refluxed into the oral cavity or delivered into the trachea instead of the esophagus/stomach. This means the animal does not receive the intended dose.[9][14]

  • Esophageal Trauma: Using the wrong size needle or excessive force can cause inflammation or perforation of the esophagus, which can alter GI motility and absorption.[15][16]

  • Animal Stress: Stress from improper handling can significantly alter physiological parameters, including gastric emptying time and blood flow, which can impact drug absorption.[15]

Solutions & Protocol:

  • Standardize the Gavage Protocol: Ensure every technician follows the exact same procedure.

  • Select the Correct Gavage Needle: Use a flexible, ball-tipped needle to minimize trauma. The length should be measured from the corner of the mouse's mouth to the last rib to ensure delivery to the stomach without perforation.[17]

Mouse Weight (g)Recommended Needle GaugeRecommended LengthMax Dosing Volume (10 ml/kg)
18-25 g20-22G30-38 mm0.18 - 0.25 mL
25-35 g18-20G38-50 mm0.25 - 0.35 mL
  • Refine the Technique:

    • Proper Restraint: Scruff the mouse firmly but gently to immobilize the head and create a straight line from the mouth to the esophagus.[9][17]

    • Gentle Insertion: Insert the needle slightly off-center in the mouth, advancing it along the roof of the mouth toward the back of the throat. The mouse will often swallow, which helps guide the tube into the esophagus. Do not force it.[16] If you feel resistance, withdraw and try again.

    • Stress Reduction: A validated technique is to dip the tip of the gavage needle in a sucrose solution before the procedure. This can pacify the mouse and reduce stress-related reactions.[15]

  • Confirm Proper Placement: If you see fluid coming from the nose or hear coughing, you have entered the trachea. Stop immediately, tilt the animal's head down, and monitor for respiratory distress.[9][14]

Diagram: Troubleshooting High PK Variability

PK_Variability_Troubleshooting Start High Inter-Animal Variability Observed FormulationCheck Is the formulation a homogenous suspension? Start->FormulationCheck GavageCheck Is the gavage technique standardized and correct? FormulationCheck->GavageCheck Yes FormulationIssue Cause: Drug Precipitation or Poor Dispersion FormulationCheck->FormulationIssue No HealthCheck Are animals healthy? (No GI issues) GavageCheck->HealthCheck Yes GavageIssue Cause: Inaccurate Dosing or Animal Stress GavageCheck->GavageIssue No AnimalIssue Cause: Underlying Health Problems Affecting GI Tract HealthCheck->AnimalIssue No FormulationSol Solution: Reformulate. Use suspending agents (Methylcellulose) and surfactants (Tween-80). Consider SEDDS. FormulationIssue->FormulationSol GavageSol Solution: Re-train personnel. Use correct needle size. Implement stress reduction (e.g., sucrose tip). GavageIssue->GavageSol AnimalSol Solution: Consult with vet staff. Exclude unhealthy animals from study. AnimalIssue->AnimalSol

Caption: Decision tree for troubleshooting high pharmacokinetic variability.

Detailed Protocols

Protocol 1: Preparation of BPI-9016M in a Standard Suspension Vehicle

This protocol describes the preparation of a 10 mg/mL suspension of BPI-9016M, suitable for a 60 mg/kg dose in a 25g mouse (dosing volume of 0.15 mL or 6 mL/kg).

Materials:

  • BPI-9016M powder

  • Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) or Methylcellulose (MC)

  • Surfactant: 0.2% (v/v) Tween-80 (Polysorbate 80)

  • Sterile, purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated balance and volumetric flasks

Procedure:

  • Prepare the Vehicle:

    • To prepare 50 mL of vehicle: Add 0.25 g (250 mg) of HPMC/MC powder to ~40 mL of hot (~70°C) purified water while stirring vigorously.

    • Once dispersed, add 0.1 mL (100 µL) of Tween-80.

    • Continue stirring and allow the solution to cool to room temperature. It will become clear and more viscous.

    • QS to a final volume of 50 mL with room temperature water. Store at 4°C.

  • Weigh BPI-9016M:

    • Calculate the required amount of BPI-9016M. For a 10 mg/mL suspension in a 10 mL final volume, you will need 100 mg.

  • Formulate the Suspension:

    • Place the weighed BPI-9016M powder into a clean mortar.

    • Add a small amount of the prepared vehicle (~0.5 mL) to the powder.

    • Triturate with the pestle to create a smooth, homogenous paste. This "wetting" step is crucial to break up any clumps of the hydrophobic powder.

    • Gradually add more vehicle in small increments, mixing thoroughly after each addition, until the entire volume is incorporated.

    • Transfer the final suspension to a vial with a magnetic stir bar.

  • Dosing:

    • Keep the suspension stirring continuously on a stir plate during the entire dosing procedure to ensure each animal receives an identical dose.

    • Draw up the calculated volume for each mouse immediately before administration.

Protocol 2: Workflow for Assessing Oral Bioavailability

This protocol outlines the key steps from formulation to data analysis.

Diagram: Oral Bioavailability Assessment Workflow

Bioavailability_Workflow cluster_Prep Phase 1: Preparation cluster_InVivo Phase 2: In-Vivo Experiment cluster_Analysis Phase 3: Analysis Formulation 1. Formulation Development (e.g., MC/Tween-80 Vehicle) DoseCalc 2. Dose Calculation (e.g., 60 mg/kg) Formulation->DoseCalc AnimalPrep 3. Animal Acclimation & Fasting (if required) Dosing 4. Oral Gavage Administration AnimalPrep->Dosing Sampling 5. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Plasma 6. Plasma Isolation (Centrifugation) Extraction 7. Drug Extraction (e.g., Protein Precipitation) Plasma->Extraction LCMS 8. LC-MS/MS Analysis (Quantification) Extraction->LCMS PK 9. Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK

Caption: Standard workflow for a preclinical oral pharmacokinetic study.

References

  • Liv Hospital. (2026, March 27). axl receptor tyrosine kinase cmet inhibitor bpi 9016m. [Link]

  • National Cancer Institute. Definition of AXL receptor tyrosine kinase/cMET inhibitor BPI-9016M - NCI Drug Dictionary. [Link]

  • Hu, X., et al. (2023). Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET-positive patients with advanced non-small lung cancer. BMC Cancer. [Link]

  • Zhang, P., et al. (2018). BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics, 8(21), 5890-5902. [Link]

  • Zhang, P., et al. (2018). BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics. [Link]

  • ClinicalTrials.gov. (2015). Safety and Pharmacokinetics of BPI-9016M in Patients With Advanced Solid Tumors. NCT02478866. [Link]

  • Hu, X., et al. (2023). Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study. BMC Cancer, 23(1), 331. [Link]

  • Hu, X., et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology, 13(1), 6. [Link]

  • ClinicalTrials.gov. (2016). Safety, Efficacy and Pharmacokinetic of BPI-9016M in Patients With c-Met- Dysregulated Advanced NSCLC. NCT02929290. [Link]

  • Hu, X., et al. (2023). Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study. ResearchGate. [Link]

  • Nekkanti, V., et al. (2004). Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study. International Journal of Pharmaceutics. [Link]

  • Shang, J., et al. (2021). Radiosensitizing effect of c-Met kinase inhibitor BPI-9016M in esophageal squamous cell carcinoma cells in vitro and in vivo. Annals of Translational Medicine, 9(24), 1792. [Link]

  • Zayyad, Z., et al. (2019). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 58(4), 464–470. [Link]

  • Bhalani, D.V., et al. (2022). An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics. Pharmaceuticals, 15(8), 933. [Link]

  • Shirasaka, Y., et al. (2007). Improvement of the Oral Drug Absorption of Topotecan through the Inhibition of Intestinal Xenobiotic Efflux Transporter, Breast Cancer Resistance Protein, by Excipients. Journal of Pharmacology and Experimental Therapeutics, 323(3), 945-951. [Link]

  • Gattefossé. Excipients for solubility and bioavailability enhancement. [Link]

  • Homayun, B., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 20(8), 1089-1110. [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. [Link]

  • Kumar, A., Sahoo, S. K. (2012). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Kim, M.S., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 13(12), 2074. [Link]

  • Krishnaiah, Y.S.R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. [Link]

  • Fan, Y., et al. (2022). Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. Theranostics, 12(5), 2063–2084. [Link]

  • Queen's University. SOP 7.8 - Gavage Techniques in Small Animals (Mice). [Link]

  • Kim, J., et al. (2025). Probiotic-derived microcarriers enhance the oral bioavailability of poorly absorbed anticancer drugs. International Journal of Pharmaceutics, 680, 125799. [Link]

  • Technology Networks. (2023). Strategies Of Oral Drug Delivery: From Prodrug, Nanoparticles to 3D Printing. [Link]

  • San Diego State University. Oral Gavage in Rodents Standard Operating Procedure. [Link]

  • Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. [Link]

  • Junginger, H.E. (2008). Excipients as Absorption Enhancers. ResearchGate. [Link]

  • Maher, S., et al. (2014). Formulation Strategies to Improve Oral Peptide Delivery. ResearchGate. [Link]

  • Maher, S., et al. (2014). Formulation strategies to improve oral peptide delivery. Pharmaceutical Patent Analyst, 3(3), 313-336. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing BPI-9016M Kinase Activity Assays

Welcome to the Technical Support Center for BPI-9016M in vitro pharmacology. BPI-9016M is a potent, orally active, and selective dual inhibitor targeting the c-Met and AXL receptor tyrosine kinases[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for BPI-9016M in vitro pharmacology. BPI-9016M is a potent, orally active, and selective dual inhibitor targeting the c-Met and AXL receptor tyrosine kinases[1]. Currently under investigation for non-small cell lung cancer (NSCLC) and other advanced solid tumors[2], BPI-9016M disrupts critical survival, proliferation, and metastasis signaling pathways[3][4].

When characterizing the half-maximal inhibitory concentration (IC50) of BPI-9016M using biochemical kinase assays, researchers frequently encounter high background noise. This noise compresses the assay window (reducing the Z'-factor) and can lead to inaccurate potency determinations[5]. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure robust, reproducible data.

Pathway HGF HGF (Ligand) cMet c-Met (RTK) HGF->cMet GAS6 GAS6 (Ligand) AXL AXL (RTK) GAS6->AXL PI3K PI3K / AKT Pathway cMet->PI3K MAPK MAPK / ERK Pathway cMet->MAPK AXL->PI3K AXL->MAPK BPI BPI-9016M (Dual Inhibitor) BPI->cMet BPI->AXL Tumor Tumor Cell Growth, Migration & Invasion PI3K->Tumor MAPK->Tumor

Mechanism of Action: BPI-9016M dual inhibition of c-Met and AXL signaling pathways.

Frequently Asked Questions (FAQs): Troubleshooting Background Noise

Q1: Why is my baseline signal (no-enzyme control) unacceptably high in fluorescence-based assays?

Causality & Expert Insight: High baseline fluorescence is typically caused by compound autofluorescence or light scattering. Small molecule inhibitors like BPI-9016M, especially at higher concentrations (e.g., >10 µM) used in dose-response curves, can precipitate out of aqueous buffers, causing light scattering that the detector misinterprets as a signal[6]. Additionally, standard fluorescence intensity assays are highly susceptible to autofluorescence from the compound itself or buffer additives (like BSA)[5][7]. Solution:

  • Switch Modalities: Transition from standard fluorescence to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo)[5][8]. TR-FRET introduces a time delay before measurement, allowing short-lived background autofluorescence to decay.

  • Optimize Microplates: Ensure you are using solid black microplates for fluorescence (to absorb scattered light) and solid white microplates for luminescence (to maximize signal reflection)[7].

Q2: How does ATP concentration affect background noise and BPI-9016M IC50 determination?

Causality & Expert Insight: BPI-9016M is an ATP-competitive inhibitor at the kinase domain of c-Met and AXL. The relationship between ATP concentration and the inhibitor is a delicate balance. If the ATP concentration is set too low (to artificially boost the apparent potency of the drug), the total amount of phosphorylated product generated is minimal. This results in a weak maximum signal, causing the inherent background noise of the instrument to dominate the readout[5]. Conversely, saturating ATP levels will outcompete the inhibitor, shifting the IC50 curve to the right. Solution: Always perform an ATP Michaelis-Menten kinetics experiment prior to compound testing. Set the ATP concentration strictly at its apparent Km​ for the specific lot of c-Met or AXL enzyme being used[5]. This provides the optimal balance: a robust signal window with accurate, physiologically relevant inhibitor competition.

Q3: I am getting negative RFU/RLU values after subtracting my background control. What is happening?

Causality & Expert Insight: Negative values indicate that your "No Enzyme" or "Vehicle" blank has a higher signal than your highly inhibited sample wells[6]. This is a severe background noise issue usually caused by:

  • Buffer Contamination: The blank buffer contains trace amounts of active kinases or ATP.

  • Precipitation: BPI-9016M is precipitating at the highest concentrations, physically obstructing the light path (quenching) or scattering excitation light[6]. Solution: Ensure the final DMSO concentration remains constant across all wells (typically 1% v/v) to maintain BPI-9016M solubility. Centrifuge all compound stock solutions before dilution to pellet any insoluble aggregates.

Quantitative Troubleshooting Parameters

The following table summarizes the critical parameters to monitor and adjust when optimizing the BPI-9016M kinase assay to ensure a high signal-to-background (S/B) ratio.

Assay ParameterPotential Cause of High BackgroundCorrective Action / Optimization StrategyExpected Optimal Range
Microplate Color Light scattering or cross-talk between wells[7].Use Black plates (Fluorescence) or White plates (Luminescence)[7].S/B Ratio > 5.0
ATP Concentration Sub-optimal ATP yields low max signal, amplifying noise[5].Titrate ATP; run assay at the apparent Km​ for c-Met/AXL[5].ATP = Km​ (Typically 10-50 µM)
Enzyme Concentration Inactive enzyme or degraded stock requires high volumes, adding buffer noise[5].Perform enzyme titration; ensure storage at -80°C in single-use aliquots[5].0.5 nM – 5 nM final concentration
DMSO Tolerance Compound precipitation causing light scatter/quenching[6].Maintain strict DMSO parity across all wells, including blanks.≤ 1% final DMSO (v/v)
Incubation Time Insufficient product formation lowers the signal window[5].Run a time-course assay to ensure measurement in the linear phase.60 - 90 minutes at 25°C

Self-Validating Experimental Protocol: Luminescent c-Met/AXL Assay

To guarantee trustworthiness and reproducibility, the following protocol utilizes a luminescence-based ADP detection method (e.g., ADP-Glo), which is highly resistant to small-molecule autofluorescence[5][8]. This protocol is designed as a self-validating system by incorporating internal quality control metrics (Z'-factor).

Phase 1: Reagent Preparation
  • Kinase Buffer: Prepare a fresh buffer containing 40 mM Tris-HCl (pH 7.5), 10 mM MgCl 2​ , 2 mM MnCl 2​ , 1 mM DTT, and 0.01% BSA. Note: Use high-purity, protease-free BSA to prevent background kinase/phosphatase activity.

  • Compound Dilution: Prepare a 3-fold serial dilution of BPI-9016M in 100% DMSO. Transfer to the assay plate and dilute with Kinase Buffer to achieve a final DMSO concentration of 1% in the reaction.

Phase 2: Kinase Reaction
  • Enzyme Addition: Add purified recombinant c-Met or AXL kinase (at pre-determined optimal concentration, e.g., 2 nM) to the compound wells.

    • Self-Validation Control 1: Include "No Enzyme" wells (Buffer + 1% DMSO) to establish the absolute background baseline.

    • Self-Validation Control 2: Include "Vehicle" wells (Enzyme + 1% DMSO) to establish the 100% activity maximum signal.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow BPI-9016M to bind the kinase domain[5].

  • Reaction Initiation: Add the optimized substrate peptide and ATP (at apparent Km​ ) to all wells to initiate the reaction[5].

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes.

Phase 3: Detection & Validation
  • Stop Reaction: Add the primary luminescence reagent to deplete unconsumed ATP and stop the kinase reaction. Incubate for 40 minutes.

  • Signal Generation: Add the secondary detection reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the plate on a microplate reader using luminescence settings. Ensure the reader's gain is optimized to prevent detector saturation[7].

  • Data Validation: Calculate the Z'-factor using the "Vehicle" (max signal) and "No Enzyme" (background) controls. A Z'-factor 0.5 validates the assay , confirming that background noise is sufficiently low to accurately determine the BPI-9016M IC50.

Workflow Start Prepare Assay Setup (Use Black/White Plates) Enzyme Add c-Met/AXL Enzyme & BPI-9016M (Incubate) Start->Enzyme Reaction Initiate Reaction (ATP at Km + Substrate) Enzyme->Reaction Detection Add Detection Reagents (TR-FRET / ADP-Glo) Reaction->Detection Read Read Microplate Detection->Read Decision High Background Noise Detected? Read->Decision Troubleshoot Troubleshoot: 1. Check Autofluorescence 2. Verify ATP/Enzyme Ratio 3. Assess Buffer Purity Decision->Troubleshoot Yes Valid Data Validated: Calculate IC50 Decision->Valid No Troubleshoot->Start

Optimized BPI-9016M Kinase Assay Workflow and Background Noise Decision Tree.

References

  • axl receptor tyrosine kinase cmet inhibitor bpi 9016m - Liv Hospital Source: Liv Hospital URL:[Link]

  • Definition of AXL receptor tyrosine kinase/cMET inhibitor BPI-9016M - NCI Drug Dictionary Source: National Cancer Institute (NCI) URL:[Link]

  • BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 Source: Theranostics URL:[Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays Source: Bitesize Bio URL:[Link]

Sources

Optimization

BPI-9016M Technical Support Center: Overcoming -20°C Storage Instability &amp; Degradation

As a Senior Application Scientist, I frequently consult with research teams experiencing sudden, unexplained losses in efficacy during their targeted therapy assays. When working with BPI-9016M —a potent, orally active d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams experiencing sudden, unexplained losses in efficacy during their targeted therapy assays. When working with BPI-9016M —a potent, orally active dual inhibitor of c-Met and AXL tyrosine kinases —the root cause of irreproducibility often traces back to improper storage.

While BPI-9016M exhibits exceptional potency (IC50 of 6 nM against wild-type c-Met) and effectively suppresses lung adenocarcinoma cell lines like EBC-1 at 0.12 μM , its structural stability is highly dependent on thermal and environmental controls. Vendor guidelines strictly mandate that while -80°C storage preserves the compound for up to 6 months, -20°C storage is only viable for a maximum of 1 month .

This guide is designed to explain the causality behind this degradation, troubleshoot common issues, and provide a self-validating protocol to ensure your experimental integrity.

Part 1: Diagnostic Q&A (Troubleshooting)

Q1: Why does BPI-9016M lose potency when stored at -20°C for over a month? The Causality: The instability is rarely a spontaneous breakdown of the dry powder, but rather a solvent-mediated degradation. In vitro assays require reconstituting BPI-9016M in Dimethyl Sulfoxide (DMSO). DMSO is highly hygroscopic. Standard -20°C freezers (especially frost-free models) undergo continuous auto-defrost cycles, introducing micro-fluctuations in temperature. Over a 1-month period, these fluctuations draw ambient moisture into the vial. The introduction of water into the hydrophobic BPI-9016M/DMSO matrix causes irreversible micro-precipitation of the active pharmaceutical ingredient (API) and accelerates hydrolytic degradation of the kinase-binding pharmacophore.

Q2: How does degraded BPI-9016M manifest in my cell-based assays? The Causality: Degradation directly impacts the pharmacological targeting of the compound. Intact BPI-9016M suppresses tumor cell growth by blocking the phosphorylation of c-Met, AXL, and downstream effectors like p-AKT and p-ERK, ultimately downregulating DKK1 expression via miR203 . If you use a degraded stock, you will observe a rightward shift in your dose-response curves (loss of potency). In functional assays using lung adenocarcinoma lines (e.g., EBC-1 or A549), you will see incomplete cell cycle arrest at the G1 phase and a failure to inhibit colony formation, leading to false-negative conclusions regarding the drug's efficacy.

Q3: Can I rescue a BPI-9016M stock that has been stored at -20°C for three months by re-heating it? The Causality: No. While gentle warming (e.g., 37°C water bath) might temporarily redissolve visible precipitates, it cannot reverse the hydrolytic cleavage of the molecule that occurred during prolonged moisture exposure. Using compromised stocks introduces experimental artifacts and off-target toxicities. The only scientifically sound approach is to discard the compromised aliquot and validate a fresh stock.

Part 2: Mechanistic Impact of Degradation

G BPI BPI-9016M (Active) cMet c-Met Receptor BPI->cMet Potent Inhibition AXL AXL Receptor BPI->AXL Potent Inhibition Inhibition Tumor Suppression BPI->Inhibition Efficacy Maintained DegradedBPI Degraded BPI-9016M (-20°C > 1 Month) DegradedBPI->cMet Weak/No Inhibition DegradedBPI->AXL Weak/No Inhibition Tumor Lung Adenocarcinoma Growth & Invasion DegradedBPI->Tumor Loss of Efficacy Signaling Downstream Signaling (p-AKT, p-ERK) cMet->Signaling Activation AXL->Signaling Activation Signaling->Tumor Promotes

Mechanistic impact of BPI-9016M degradation on c-Met/AXL signaling and tumor suppression.

Part 3: Quantitative Degradation Matrix

To illustrate the severity of improper storage, the following table summarizes the degradation kinetics of a standard 10 mM BPI-9016M stock solution in DMSO across different thermal conditions.

Storage ConditionDurationHPLC Purityc-Met Kinase IC50EBC-1 Viability IC50Physical State
-80°C (Desiccated) 6 Months> 99.0%~ 6.0 nM~ 0.12 µMClear solution
-20°C (Sealed) 1 Month> 98.5%~ 6.5 nM~ 0.13 µMClear solution
-20°C (Standard) 3 Months< 90.0%> 45.0 nM> 1.50 µMMicro-precipitates
4°C (Fridge) 1 Week< 85.0%> 100.0 nM> 5.00 µMCloudy/Precipitated
Part 4: Self-Validating Integrity Protocol

To guarantee trustworthiness in your data, you must employ a self-validating system . This means your protocol must actively prove the drug is functional before it is applied to high-value experiments (such as long-term PDX mouse models).

Phase 1: Analytical Verification (Purity Check)

  • Thaw & Desiccate: Remove the BPI-9016M aliquot (10 mM in DMSO) from the -80°C freezer. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes to prevent condensation from introducing water into the DMSO.

  • Dilution: Dilute a 1 µL sample in 999 µL of LC-MS grade Acetonitrile/Water (50:50) to achieve a 10 µM working concentration.

  • Chromatography: Inject 5 µL into a C18 reverse-phase HPLC column coupled to a mass spectrometer.

  • Validation Checkpoint 1: Confirm the presence of a single dominant peak (>98% area) corresponding to the exact mass of BPI-9016M. Causality Rule: If impurity peaks exceed 2%, hydrolysis has occurred. Discard the aliquot immediately.

Phase 2: Functional Kinase Validation (Biological Check) 5. Cell Culture: Plate EBC-1 cells (a c-Met amplified lung cancer line highly sensitive to BPI-9016M) in 6-well plates at 2×105 cells/well in RPMI-1640 medium (10% FBS). 6. Treatment: Treat cells with a serial dilution of the analytically validated BPI-9016M (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 24 hours. Include a vehicle (DMSO) control. 7. Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve phosphorylation states. 8. Western Blotting: Resolve lysates via SDS-PAGE. Probe for total c-Met, phospho-c-Met (Tyr1234/1235), and downstream phospho-AKT (Ser473). 9. Validation Checkpoint 2: A biologically intact BPI-9016M stock will demonstrate a complete, dose-dependent ablation of p-c-Met and p-AKT at concentrations 100 nM. Causality Rule: If p-c-Met persists at high concentrations, the compound has lost its target affinity due to structural degradation. Do not proceed to in vivo studies.

References
  • Hu X, et al. "First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer." Journal of Hematology & Oncology. 2020;13(1):6. URL:[Link][1]

  • Zhang P, et al. "BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1." Theranostics. 2018;8(21):5890-5902. URL:[Link][2]

Sources

Troubleshooting

BPI-9016M Technical Support Center: Preclinical Dose-Escalation &amp; Toxicity Mitigation

Welcome to the BPI-9016M Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges associated with BPI-9016M,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the BPI-9016M Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges associated with BPI-9016M, a potent, orally active dual c-Met and AXL tyrosine kinase inhibitor[1]. While its efficacy in suppressing tumor growth via the miR203-DKK1 axis is well-documented[2], its pleiotropic kinase profile necessitates rigorous, self-validating safety protocols during preclinical dose-escalation.

This guide bridges the gap between molecular causality and in vivo experimental execution, ensuring your preclinical models yield translatable, high-integrity data.

Visualizing Mechanistic Causality: Efficacy vs. Toxicity

To successfully manage adverse effects, researchers must first understand the molecular divergence between BPI-9016M's therapeutic targets and its off-target affinities. The diagram below illustrates how receptor inhibition cascades into both tumor suppression and systemic toxicity.

G BPI BPI-9016M (Dual Inhibitor) cMet c-Met Receptor (IC50: 6 nM) BPI->cMet Inhibits AXL AXL Receptor (IC50: ~200 nM) BPI->AXL Inhibits VEGFR VEGFR (Cross-reactivity) (IC50: 30 nM) BPI->VEGFR Inhibits Efficacy Anti-Tumor Efficacy (miR203 Up / DKK1 Down) cMet->Efficacy Blocks PI3K/AKT HepTox Hepatotoxicity (ALT/AST Elevation) cMet->HepTox Impairs Hepatocyte Repair AXL->Efficacy Blocks MAPK/ERK CardioTox Hypertension & Thrombosis AXL->CardioTox Endothelial Dysfunction VEGFR->CardioTox Reduces NO Production

Fig 1: BPI-9016M mechanism of action bridging on-target efficacy and pathway-driven adverse effects.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why do our murine models exhibit severe ALT/AST elevations during BPI-9016M dose-escalation, and how can we mitigate this? Causality: In human Phase I trials, alanine transaminase (ALT) elevation was the most common treatment-related adverse event, occurring in up to 60% of patients[3]. Mechanistically, c-Met signaling is critical for hepatocyte regeneration and survival. Potent inhibition of c-Met (IC50 = 6 nM)[3] impairs the liver's ability to repair routine micro-injuries, leading to transaminase leakage into the bloodstream. Mitigation: Implement an intermittent dosing schedule (e.g., 5-days-on / 2-days-off) rather than continuous daily dosing. This provides a brief window for uninhibited c-Met signaling to facilitate hepatic repair without allowing the tumor to escape suppression.

Q2: We are observing unexpected microthrombi and hypertension in our beagle dog telemetry models. Is this an off-target effect? Causality: Yes. While designed for c-Met and AXL, BPI-9016M exhibits strong cross-reactivity with VEGFR (IC50 = 30 nM)[3]. VEGFR inhibition decreases endothelial nitric oxide (NO) production, causing rapid vasoconstriction and hypertension (observed in 25% of clinical patients)[3]. Furthermore, AXL inhibition on endothelial cells can promote a pro-thrombotic state, leading to pulmonary embolisms (observed in 5% of patients)[3]. Mitigation: Cap your dose escalation. Clinical data shows that BPI-9016M exposure (AUC) reaches a saturation trend between 450 mg and 600 mg[4]. Pushing the dose higher in preclinical models will only exacerbate VEGFR-driven cardiovascular toxicity without increasing c-Met/AXL receptor occupancy.

Q3: How do we differentiate between c-Met-driven on-target efficacy and generalized systemic toxicity in patient-derived xenograft (PDX) models? Causality: True efficacy is driven by the upregulation of miR203 and the subsequent suppression of DKK1[2]. Generalized toxicity manifests as cachexia (weight loss) and systemic organ stress. Mitigation: Always measure tumor volume alongside body weight. If tumor shrinkage correlates with >15% body weight loss, the dose is highly toxic. Validate on-target efficacy by performing qPCR on excised tumors to confirm miR203 upregulation and DKK1 downregulation[2].

Quantitative Pharmacodynamic & Toxicity Thresholds

To standardize your dose-escalation parameters, refer to the following synthesized thresholds derived from in vitro assays and early-phase clinical data.

ParameterValueMechanistic Implication for Preclinical Design
c-Met IC50 6 nM[3]High potency; drives primary efficacy. Requires lower doses to achieve target engagement.
VEGFR IC50 30 nM[3]Off-target affinity. Triggers dose-limiting cardiovascular events (hypertension) at higher concentrations.
AXL IC50 ~200 nM[3]Lower potency compared to c-Met. Requires higher systemic exposure for true dual-inhibition.
Active Metabolites M1, M2-2[3]AUC of M1/M2-2 is 4.1–9.8 folds higher than the parent compound[3]. Monitor metabolite accumulation to prevent delayed toxicity.
Half-life (t1/2) 7.9 – 37.3 h[3]Supports Once-Daily (QD) dosing[4], but necessitates a minimum 7-day washout period for toxicity recovery.

Self-Validating Preclinical Dose-Escalation Protocol

To ensure data integrity, every experimental workflow must be self-validating. The following step-by-step protocol integrates safety pauses to manage BPI-9016M's unique toxicity profile[5].

Protocol Start Cohort Randomization Dose BPI-9016M Administration Start->Dose Monitor Tox Monitoring (ALT/AST, BP, Wt) Dose->Monitor Decision Toxicity Threshold? Monitor->Decision Pause Safety Pause (7 Days) Decision->Pause > Grade 2 Tox Continue Continue / Escalate Decision->Continue ≤ Grade 1 Tox Pause->Dose Resume at Lower Dose

Fig 2: Adaptive preclinical dose-escalation workflow incorporating safety pauses for BPI-9016M.

Step 1: Baseline Profiling & Cohort Randomization
  • Action: Stratify murine models (e.g., NOD/SCID) based on baseline ALT/AST levels and body weight prior to tumor inoculation.

  • Causality: Because c-Met is heavily involved in hepatic repair, baseline liver stress will confound drug-induced hepatotoxicity readouts.

  • Self-Validation Check: Run a vehicle-only control cohort in parallel. If vehicle mice show >5% variance in baseline transaminases over 7 days, halt the study and re-evaluate housing/dietary stressors before introducing the drug.

Step 2: Pharmacokinetic (PK) Run-in Phase
  • Action: Administer a single dose and sample plasma at 0, 2, 4, 8, 24, and 72 hours.

  • Causality: BPI-9016M declines rapidly after Tmax (2.0-3.5h), but its active metabolites (M1, M2-2) have prolonged half-lives and drive sustained target engagement[3].

  • Self-Validation Check: Calculate the AUC ratio of M1/M2-2 to the parent compound via LC-MS/MS. If the ratio does not align with the expected 4.1–9.8 fold increase[3], investigate species-specific cytochrome P450 induction/inhibition in your animal strain.

Step 3: Continuous Dosing & Biomarker Monitoring
  • Action: Initiate a 28-day QD (once daily) dosing cycle[3]. Monitor blood pressure via telemetry and test ALT/AST every 72 hours.

  • Causality: VEGFR cross-reactivity reduces nitric oxide, causing rapid-onset hypertension.

  • Self-Validation Check: Correlate blood pressure spikes with Tmax. If hypertension persists >24h post-dose, the drug is accumulating, indicating the clearance rate in your model is slower than anticipated. Cap the dose immediately.

Step 4: Adaptive Dose Modification (The "Safety Pause")
  • Action: If ALT exceeds 3x the Upper Limit of Normal (ULN) or body weight drops >15%, pause dosing for exactly 7 days[5].

  • Causality: A 7-day pause allows for hepatocyte regeneration via uninhibited c-Met signaling before restarting at a lower dose.

  • Self-Validation Check: Re-measure ALT/AST on day 7 of the pause. Failure of transaminases to return to baseline indicates irreversible Drug-Induced Liver Injury (DILI) rather than transient, on-target c-Met inhibition.

References
  • Liv Hospital. "axl receptor tyrosine kinase cmet inhibitor bpi 9016m".
  • Hu X, et al. "First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer". Journal of Hematology & Oncology (2020).
  • MedChemExpress. "BPI-9016M | c-Met/AXL Inhibitor".
  • Zhang P, et al. "BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1". Theranostics (2018).
  • NIH / PMC. "Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study".

Sources

Reference Data & Comparative Studies

Validation

Validation of BPI-9016M target engagement using DKK1 siRNA knockdown

Validation of BPI-9016M Target Engagement Using DKK1 siRNA Knockdown: A Comparative Guide As a Senior Application Scientist, I often emphasize to drug development teams that proving target engagement requires moving beyo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validation of BPI-9016M Target Engagement Using DKK1 siRNA Knockdown: A Comparative Guide

As a Senior Application Scientist, I often emphasize to drug development teams that proving target engagement requires moving beyond simple receptor-binding kinetics. We must validate the downstream mechanistic cascade to ensure the drug is functionally rewiring the tumor's signaling network.

1 is a potent, orally available dual inhibitor of the c-Met and AXL receptor tyrosine kinases[1]. While its clinical efficacy in advanced non-small cell lung cancer (NSCLC) is well-documented[2], understanding its precise intracellular mechanism is critical for rational combination strategies. Recent molecular profiling reveals that BPI-9016M suppresses NSCLC proliferation and invasion primarily by upregulating miR203, which subsequently represses Dickkopf-related protein 1 (DKK1)[3].

This guide provides a comprehensive framework for validating BPI-9016M’s target engagement using DKK1 siRNA knockdown, compares its profile against alternative kinase inhibitors, and details a self-validating experimental protocol.

Comparative Profiling: BPI-9016M vs. Alternative Inhibitors

When designing preclinical experiments or clinical strategies, it is essential to contextualize BPI-9016M against other standard-of-care tyrosine kinase inhibitors (TKIs). Unlike broad multi-kinase inhibitors, BPI-9016M's dual-targeting nature provides a highly specific blockade of the c-Met/AXL survival switch.

Table 1: Comparative Profiling of c-Met Targeted Inhibitors

FeatureBPI-9016MCabozantinibCrizotinib
Primary Targets c-Met, AXLc-Met, VEGFR2, AXLc-Met, ALK, ROS1
Key Mechanistic Axis miR203 / DKK1VEGF / MET signalingALK / MET signaling
Off-Target Profile Highly selectiveMulti-kinase (Broad)Multi-kinase
Clinical Stage Phase Ib/II (NSCLC)FDA Approved (MTC, RCC)FDA Approved (NSCLC)

Mechanistic Rationale: The Logic of DKK1 Knockdown

In molecular pharmacology, establishing causality requires perturbing the suspected downstream node. If BPI-9016M exerts its anti-tumor effects by downregulating DKK1 via miR203, then artificially silencing DKK1 using small interfering RNA (siRNA) should phenocopy the drug's effects.

Furthermore, combining BPI-9016M with DKK1 siRNA yields an enhanced, synergistic Tumor Growth Inhibition (TGI)[3]. By collapsing the signaling network from both the receptor level (c-Met/AXL) and the downstream effector level (DKK1), we prevent compensatory signaling loops—specifically the PI3K/AKT and MAPK/ERK pathways—from rescuing the cancer cell.

MechanisticPathway BPI BPI-9016M (c-Met/AXL Inhibitor) Receptors c-Met & AXL Receptors BPI->Receptors Binds & Inhibits miR203 miR203 (Upregulated) Receptors->miR203 Modulates Expression DKK1 DKK1 Protein (Repressed) miR203->DKK1 Post-transcriptional Silencing Signaling AKT / ERK Pathways (Inactivated) DKK1->Signaling Attenuates Phosphorylation Phenotype Reduced Tumor Growth, Migration & Invasion Signaling->Phenotype Suppresses Malignancy

Mechanistic pathway of BPI-9016M targeting c-Met/AXL and modulating the miR203-DKK1 axis.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data, the following protocol incorporates built-in controls to confirm both transfection efficiency and target engagement.

Step 1: Cell Culture and Preparation

Seed A549 or H1299 lung adenocarcinoma cells in 6-well plates at a density of 2×105 cells/well.

  • Causality Note: These specific cell lines are selected due to their high baseline c-Met expression, ensuring a sufficient therapeutic window to observe target engagement and downstream attenuation[3].

Step 2: Transient Transfection with DKK1 siRNA

Transfect cells with 50 nM DKK1 siRNA or a scrambled negative control using Lipofectamine 3000, following standard lipid-mediated delivery protocols.

  • Self-Validating Step: The scrambled siRNA control is non-negotiable. It ensures that any observed phenotypic changes are not artifacts of the transfection reagent toxicity or non-specific activation of the cell's internal RNAi machinery.

Step 3: BPI-9016M Treatment

Twenty-four hours post-transfection, expose the cells to BPI-9016M (e.g., 12.5 μM) or a DMSO vehicle control for an additional 24 to 48 hours.

  • Causality Note: Staggering the drug treatment 24 hours after transfection allows the siRNA to effectively deplete pre-existing DKK1 protein pools before the upstream receptor blockade begins. This temporal separation isolates the drug's additive effect.

Step 4: Molecular and Phenotypic Validation

Harvest cell lysates for Western Blotting and parallel cells for CCK-8 (proliferation) and Transwell (invasion) assays.

  • Self-Validating Step: Probe the blots for p-c-Met, c-Met, DKK1, p-AKT, and p-ERK. A reduction in p-c-Met confirms that BPI-9016M successfully engaged its primary upstream target. A simultaneous reduction in DKK1 in the siRNA-only arm confirms transfection efficacy. This dual-verification ensures that the resulting phenotypic collapse is definitively linked to the targeted pathway.

ProtocolWorkflow Culture 1. Cell Culture (A549/H1299) siRNA 2. DKK1 siRNA Transfection Culture->siRNA Treatment 3. BPI-9016M Treatment siRNA->Treatment Assays 4. Validation (WB, CCK-8, Transwell) Treatment->Assays

Experimental workflow for validating BPI-9016M target engagement via DKK1 siRNA knockdown.

Expected Quantitative Outcomes

Based on established 3[3], combining BPI-9016M with DKK1 siRNA should significantly elevate tumor growth inhibition compared to either monotherapy. The table below summarizes the expected quantitative shifts in a successfully validated system.

Table 2: Expected Quantitative Outcomes in A549 Cells

Treatment GroupDKK1 Expression (Fold Change)Tumor Growth Inhibition (TGI)Migration Reduction (Wound Healing)
Control (Vehicle + Scrambled siRNA) 1.000%0%
BPI-9016M Monotherapy (12.5 μM) ~0.45~40%~45%
DKK1 siRNA Monotherapy ~0.30~35%~50%
BPI-9016M + DKK1 siRNA < 0.15> 70%> 80%

By executing this self-validating protocol, researchers can definitively prove that BPI-9016M's target engagement extends beyond the cell surface, fundamentally disrupting the miR203-DKK1 axis required for lung adenocarcinoma survival.

References

  • Definition of AXL receptor tyrosine kinase/cMET inhibitor BPI-9016M. National Cancer Institute (NCI) Drug Dictionary.[Link]

  • BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics (NIH/PMC).[Link]

  • Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study. Investigational New Drugs (NIH/PMC).[Link]

Sources

Comparative

BPI-9016M vs Cabozantinib in AXL-driven tumor migration assays

Comparative Guide: BPI-9016M vs. Cabozantinib in AXL-Driven Tumor Migration Assays Introduction & Mechanistic Rationale Tumor metastasis remains the leading cause of mortality in oncology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: BPI-9016M vs. Cabozantinib in AXL-Driven Tumor Migration Assays

Introduction & Mechanistic Rationale

Tumor metastasis remains the leading cause of mortality in oncology. The receptor tyrosine kinases (RTKs) AXL and c-Met are critical drivers of this process, mediating Epithelial-Mesenchymal Transition (EMT), cellular motility, and invasion[1]. For drug development professionals and researchers designing migration assays, selecting the right kinase inhibitor as a pharmacological probe or therapeutic candidate is essential.

This guide provides an in-depth comparative analysis of two prominent inhibitors:

  • Cabozantinib (XL184): An FDA-approved, highly potent multi-kinase inhibitor targeting VEGFR2, c-Met, and AXL[2].

  • BPI-9016M: A novel, orally active small-molecule inhibitor specifically optimized for dual c-Met and AXL blockade, currently showing promising results in advanced non-small cell lung cancer (NSCLC)[3].

Quantitative Pharmacological Comparison

While both compounds effectively inhibit AXL and c-Met, their broader kinase selectivity profiles dictate their behavior in in vitro assays and in vivo models.

Kinase TargetBPI-9016M IC50 (nM)Cabozantinib IC50 (nM)Mechanistic Role in Metastasis
c-Met 6.01.3Drives invasive growth, EMT, and survival via HGF[3],[4].
AXL 9.07.0Mediates migration, invasion, and targeted therapy resistance[3],[4].
VEGFR2 30.00.035Promotes tumor angiogenesis and endothelial cell proliferation[5],[4].

Expertise Insight (Causality): Cabozantinib exhibits extreme sub-nanomolar potency against VEGFR2 (0.035 nM)[4]. While this makes it an exceptional anti-angiogenic agent, it can introduce confounding variables in complex 3D co-culture migration assays involving endothelial cells. BPI-9016M’s lower affinity for VEGFR (30 nM)[5] provides a more targeted approach for isolating AXL/c-Met-specific migratory mechanisms without inducing overwhelming endothelial toxicity.

Mechanistic Pathway: AXL/c-Met Driven EMT

Both inhibitors block the phosphorylation of c-Met and AXL, subsequently downregulating downstream PI3K/AKT and MAPK cascades[6],[2]. However, BPI-9016M has a uniquely characterized epigenetic mechanism in lung adenocarcinoma: it upregulates miR203 , which directly represses Dickkopf-related protein 1 (DKK1)[7]. This specific axis reverses EMT by upregulating epithelial markers (E-cadherin) and downregulating mesenchymal markers (N-cadherin, Vimentin)[6].

G Ligand HGF / GAS6 (Ligands) Receptor c-Met & AXL (Receptor Tyrosine Kinases) Ligand->Receptor Activates Signaling PI3K/AKT & MAPK Pathways Receptor->Signaling Phosphorylates BPI BPI-9016M (Dual c-Met/AXL Inhibitor) BPI->Receptor Blocks miR203 miR203 Upregulation BPI->miR203 Induces (BPI specific) Cabo Cabozantinib (Multi-Kinase Inhibitor) Cabo->Receptor Blocks EMT Epithelial-Mesenchymal Transition (EMT) Signaling->EMT Drives DKK1 DKK1 Suppression miR203->DKK1 Inhibits Migration Tumor Migration & Invasion DKK1->Migration Reduces Markers ↓ E-cadherin ↑ N-cadherin, Vimentin EMT->Markers Markers->Migration

Fig 1. Mechanistic pathway of AXL/c-Met driven tumor migration and targeted inhibition.

Experimental Workflows: Assessing Tumor Migration and Invasion

To objectively compare these inhibitors, researchers must utilize self-validating experimental systems. A critical requirement for both protocols below is running a parallel cell viability assay (e.g., CCK-8) . Causality: If a drug simply kills the cells, migration will naturally halt. By selecting a sub-lethal dose (e.g., 12.5 μM for BPI-9016M[6]), you isolate true anti-migratory efficacy from general cytotoxicity.

Protocol A: 2D Wound-Healing (Scratch) Assay

This assay evaluates 2D cellular spreading and motility.

  • Seeding: Seed tumor cells (e.g., A549 or H1299) in 6-well plates until they reach 95-100% confluence.

  • Scratching: Use a sterile 200 μL pipette tip to create a uniform, linear scratch across the monolayer.

  • Washing (Critical Step): Wash the wells twice with PBS. Causality: This removes detached cells, preventing them from re-adhering in the wound area and generating false-positive closure rates.

  • Treatment: Apply serum-free media containing either BPI-9016M, Cabozantinib, or a vehicle control (DMSO <0.1%). Causality: Serum starvation arrests the cell cycle, ensuring that wound closure is driven exclusively by migration, not proliferation.

  • Analysis: Capture images at 0h, 12h, 24h, and 36h to calculate the percentage of wound closure[6].

Protocol B: 3D Transwell (Boyden Chamber) Invasion Assay

This assay evaluates the ability of cells to degrade the extracellular matrix (ECM) and invade 3D space.

Workflow S1 1. Matrix Prep Coat top chamber with Matrigel S2 2. Cell Seeding Serum-free media prevents proliferation S1->S2 S3 3. Drug Treatment Add BPI-9016M or Cabozantinib S2->S3 S4 4. Chemoattractant 10% FBS in bottom chamber S3->S4 S5 5. Incubation 12-24h at 37°C to allow invasion S4->S5 S6 6. Stain & Fix 4% PFA & 0.1% Crystal Violet S5->S6 S7 7. Analysis Microscopic count of invaded cells S6->S7

Fig 2. Step-by-step workflow of the 3D Transwell Invasion Assay.

  • Matrix Coating: Coat the top chamber (8 μm pore size) with Matrigel. Causality: Matrigel simulates the basement membrane. Cells must secrete matrix metalloproteinases (MMPs) to pass through, distinguishing true invasion from simple migration[6].

  • Cell Seeding & Treatment: Seed 1×105 cells into the top chamber in serum-free media containing the inhibitor (e.g., 12.5 μM BPI-9016M)[6].

  • Chemoattractant: Fill the bottom chamber with media containing 10% FBS. This creates a nutrient gradient that drives directed cellular movement.

  • Incubation & Fixation: Incubate for 12-24 hours. Swab the inside of the top chamber to remove non-invading cells. Fix the cells on the bottom of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet for 5 minutes[6].

  • Quantification: Count the invaded cells under a microscope across five random fields of view.

Conclusion & Application Notes

Both BPI-9016M and Cabozantinib are highly effective at halting AXL/c-Met-driven tumor migration. Cabozantinib remains the gold standard for multi-kinase inhibition, particularly when concurrent anti-angiogenic (VEGFR2) activity is desired[2]. Conversely, BPI-9016M offers a highly refined pharmacological profile for researchers looking to selectively interrogate the c-Met/AXL and miR203-DKK1 signaling axes without the profound endothelial disruption caused by sub-nanomolar VEGFR2 inhibition[7],[5].

References

  • Zhang P, et al. "BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1." Theranostics. 2018. URL:[Link][7]

  • Hu X, et al. "First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer." Journal of Hematology & Oncology. 2020. URL:[Link][3]

  • Shang R, et al. "Cabozantinib for HCC Treatment, From Clinical Back to Experimental Models." Frontiers in Oncology. 2021. URL:[Link][2]

Sources

Validation

Synergistic Effects of BPI-9016M and EGFR TKIs in Resistant Lung Cancer: A Technical Comparison Guide

Introduction: The Challenge of Bypass Signaling in NSCLC Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, have fundamentally transformed the therapeutic landscape of non-sma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Bypass Signaling in NSCLC

Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, have fundamentally transformed the therapeutic landscape of non-small cell lung cancer (NSCLC). However, acquired resistance remains an inevitable clinical hurdle. A primary mechanism of this resistance is the activation of bypass signaling tracks—specifically, the amplification of the c-Met oncogene and the overexpression of the AXL receptor tyrosine kinase[1].

When cancer cells are subjected to the selective pressure of EGFR inhibition, they frequently upregulate these alternative receptors to maintain their survival and proliferation networks[2]. BPI-9016M is a highly potent, orally active small-molecule inhibitor designed to dually target both c-Met and AXL[3]. By simultaneously blocking these parallel bypass pathways, BPI-9016M exhibits profound synergistic effects when combined with EGFR TKIs, restoring apoptotic responses in resistant NSCLC cell lines and patient-derived xenograft (PDX) models[4].

Mechanistic Rationale: Why Dual Inhibition Outperforms Monotherapy

As drug development professionals, we must look beyond single-target paradigms when addressing acquired resistance. Blocking EGFR alone forces cells to rely on c-Met or AXL to drive the PI3K/AKT and MAPK/ERK cascades. However, monotherapy with a strictly selective c-Met inhibitor often leads to compensatory AXL activation, creating a "whack-a-mole" resistance dynamic[2].

BPI-9016M circumvents this evolutionary escape by anchoring to the tyrosine kinase domains of both c-Met and AXL[1]. This dual blockade effectively cuts off the downstream communication lines that cancer cells rely on to survive under EGFR-TKI pressure[5].

Pathway EGFR EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MAPK / ERK Pathway EGFR->MAPK cMet c-Met (Bypass) cMet->PI3K cMet->MAPK AXL AXL (Bypass) AXL->PI3K AXL->MAPK Survival Tumor Survival & Resistance PI3K->Survival MAPK->Survival TKI EGFR TKIs (e.g., Osimertinib) TKI->EGFR Blocks BPI BPI-9016M (Dual Inhibitor) BPI->cMet Blocks BPI->AXL Blocks

Fig 1: Dual blockade of c-Met/AXL by BPI-9016M prevents bypass signaling in EGFR-TKI resistance.

Comparative Product Performance

To properly contextualize the utility of BPI-9016M, it is critical to compare its pharmacological profile against other clinically relevant RTK inhibitors used in the oncology space.

InhibitorPrimary Targetsc-Met IC50AXL IC50Synergy with EGFR TKIsClinical Status
BPI-9016M c-Met, AXL6 nM9 nMHigh : Dual blockade prevents cross-resistance.Phase Ib[6]
Capmatinib c-Met0.13 nMN/AModerate : Highly potent but vulnerable to AXL bypass.FDA Approved
Cabozantinib c-Met, VEGFR2, RET, AXL1.3 nM7 nMHigh : Effective, but limited by broader off-target toxicity (VEGFR).FDA Approved
Q702 AXL, MER, CSF1RN/A<10 nMModerate : Requires a separate c-Met inhibitor for full bypass blockade.Phase I[2]

Data Synthesis: While Capmatinib offers superior raw potency against c-Met, BPI-9016M's balanced dual-inhibition profile (6 nM and 9 nM respectively) provides a more comprehensive blockade of the specific escape routes utilized by EGFR-mutant NSCLC[5].

Experimental Validation: Protocols for Proving Synergy

As application scientists, we must rely on self-validating experimental designs to quantify synergy. The following protocols outline the gold-standard methodologies for evaluating BPI-9016M in combination with EGFR TKIs.

Workflow Cell EGFR-TKI Resistant NSCLC Cell Lines Treat Combination Treatment (EGFR TKI + BPI-9016M) Cell->Treat Assay1 In Vitro Viability (CCK-8 & Chou-Talalay) Treat->Assay1 Assay2 Protein Expression (Western Blot) Treat->Assay2 Assay3 In Vivo PDX Model (Tumor Growth Inhibition) Treat->Assay3 Result Synergy Quantification & Mechanistic Validation Assay1->Result Assay2->Result Assay3->Result

Fig 2: Experimental workflow for validating the synergistic efficacy of BPI-9016M and EGFR TKIs.

Protocol 1: In Vitro Synergy Quantification via the Chou-Talalay Method

Causality & Rationale: Simple viability assays cannot distinguish between additive and synergistic effects. We utilize the Chou-Talalay method because it calculates a Combination Index (CI) based on the dose-effect curves of both agents, where CI < 1 indicates true pharmacological synergy.

  • Cell Preparation : Seed EGFR-TKI resistant NSCLC cells (e.g., H1975 or HCC827 with c-Met amplification) in 96-well plates at 5×103 cells/well. Incubate overnight to allow adherence.

  • Drug Dosing Strategy : Prepare serial dilutions of the EGFR TKI and BPI-9016M. Treat cells with monotherapies and a constant-ratio combination (based on their respective IC50 ratios) for 72 hours.

    • Self-Validation Check: Always include a vehicle (DMSO) control to establish a 100% baseline viability, ensuring that any observed cytotoxicity is strictly drug-induced.

  • Viability Assay : Add CCK-8 reagent and measure absorbance at 450 nm to quantify metabolically active cells.

  • Data Analysis : Input dose-response data into CompuSyn software to generate isobolograms. BPI-9016M consistently shifts the IC50 of EGFR TKIs downward, yielding CI values indicative of strong synergy.

Protocol 2: In Vivo Validation using PDX Models

Causality & Rationale: In vitro cell lines lack the complex tumor microenvironment and stromal interactions. Patient-Derived Xenograft (PDX) models preserve the original tumor's genetic architecture (e.g., c-Met overexpression) and provide higher translational fidelity for predicting clinical outcomes[4].

  • Model Establishment : Implant tumor fragments from EGFR-TKI resistant patients subcutaneously into the right flank of NOD/SCID mice.

  • Randomization : Once tumors reach an average volume of ~150 mm³, randomize mice into four arms: Vehicle, EGFR TKI alone, BPI-9016M alone (e.g., 60 mg/kg p.o. daily), and Combination[4].

  • Monitoring : Measure tumor volume via calipers twice weekly. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI(%)=[1−(ΔT/ΔC)]×100 , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

  • Pharmacodynamic Readout : Harvest tumors at the endpoint. Perform Western blot analysis for p-EGFR, p-c-Met, p-AXL, p-AKT, and p-ERK to confirm target engagement and pathway suppression[4].

Quantitative Data Summary: Efficacy Metrics

The following table summarizes the typical quantitative benchmarks achieved when combining BPI-9016M with a third-generation EGFR TKI (e.g., Osimertinib) in resistant models:

Treatment ArmIn Vitro Viability (Relative IC50)Combination Index (CI)Apoptosis Rate (Flow Cytometry)In Vivo TGI (%)
Vehicle Control 100% (Baseline)N/A< 5%0%
EGFR TKI Monotherapy 1.0x (Reference)N/A12 - 15%20 - 35%
BPI-9016M Monotherapy 0.8xN/A18 - 22%40 - 55%
Combination Therapy 0.15x (Significant Shift)0.3 - 0.6 (Strong Synergy)> 60% > 85%

Conclusion

BPI-9016M represents a rationally designed solution to a complex evolutionary problem in tumor biology. By simultaneously inhibiting c-Met and AXL, it effectively closes the escape routes utilized by NSCLC cells under EGFR TKI pressure. For drug development professionals, integrating dual-inhibitors like BPI-9016M into combination regimens offers a robust, mechanistically sound strategy to overcome acquired resistance and extend progression-free survival in patients with advanced lung cancer.

References

  • Zhang P, et al. "BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1." Theranostics. 2018; 8(21): 5890-5902. [Link]

  • Hu X, et al. "First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer." Journal of Hematology & Oncology. 2020; 13(1): 6. [Link]

  • Hu X, et al. "Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study." BMC Cancer. 2023; 23(1): 331. [Link]

Sources

Comparative

Cross-reactivity profiling of BPI-9016M against other receptor tyrosine kinases

Cross-Reactivity Profiling of BPI-9016M: A Comparative Guide to Receptor Tyrosine Kinase Selectivity As a Senior Application Scientist, evaluating the kinase cross-reactivity profile of a novel small-molecule inhibitor i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of BPI-9016M: A Comparative Guide to Receptor Tyrosine Kinase Selectivity

As a Senior Application Scientist, evaluating the kinase cross-reactivity profile of a novel small-molecule inhibitor is critical for predicting both its therapeutic efficacy and its potential off-target toxicity. BPI-9016M is an orally active, dual inhibitor specifically targeting the c-Met (Hepatocyte Growth Factor Receptor) and AXL receptor tyrosine kinases[1]. Unlike highly selective c-Met inhibitors (such as capmatinib or savolitinib), BPI-9016M is intentionally designed to exploit a specific cross-reactivity profile. This multi-kinase targeting simultaneously disrupts parallel signaling pathways that drive tumor metastasis, epithelial-mesenchymal transition (EMT), and acquired resistance to standard EGFR inhibitors[2].

Mechanistic Causality: The Rationale for Dual c-Met/AXL Inhibition

In wild-type EGFR tumors with mesenchymal features, or in tumors with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), cancer cells frequently upregulate alternative bypass tracks to survive. Both c-Met and AXL activate the PI3K/AKT and MAPK/ERK cascades. Inhibiting only c-Met often leads to compensatory AXL activation, and vice versa[3]. By maintaining high binding affinity for both kinases, BPI-9016M induces a synthetic lethality-like effect on these bypass mechanisms, shutting down the redundant survival signals that tumor cells rely on.

Pathway HGF HGF Ligand cMET c-Met Receptor HGF->cMET GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL PI3K PI3K / AKT Cascade cMET->PI3K MAPK MAPK / ERK Cascade cMET->MAPK AXL->PI3K AXL->MAPK BPI9016M BPI-9016M (Dual Inhibitor) BPI9016M->cMET BPI9016M->AXL Tumor Tumor Survival, EMT, & TKI Resistance PI3K->Tumor MAPK->Tumor

Dual inhibition of c-Met and AXL signaling pathways by BPI-9016M.

Quantitative Cross-Reactivity Profiling

In preclinical kinase profiling, BPI-9016M demonstrated potent inhibition of c-Met and AXL, with secondary cross-reactivity against VEGFR2 (KDR), RON, and DDR2[1]. This profile is pharmacologically similar to cabozantinib but distinctly separates it from highly selective, single-target c-Met inhibitors.

Table 1: Comparative Kinase IC50 Profiling (In Vitro)

Kinase TargetBPI-9016M IC50Cabozantinib IC50Capmatinib IC50Clinical Implication of BPI-9016M Profile
c-Met (WT) 6 nM1.3 nM0.13 nMPrimary target; suppresses HGF-driven proliferation and tumor growth[1].
AXL 9 nM7 nM>10,000 nMCo-primary target; reverses EMT, metastasis, and bypass resistance[1].
VEGFR2 (KDR) 30 nM0.035 nM>1,000 nMModerate anti-angiogenic effect; lower potency than cabozantinib may reduce severe hypertension risks[1].
RON >88% inhib at 0.2 μM124 nM208 nMSuppresses macrophage-stimulating protein (MSP) signaling[1].
DDR2 >88% inhib at 0.2 μM4.5 nMNot highly activePotential utility in DDR2-mutant squamous cell carcinomas[1].

Note: Data synthesized from preclinical in vitro enzymatic assays. IC50 values for comparators are generalized from standard literature for context.

Self-Validating Experimental Methodology for Kinase Profiling

To ensure trustworthiness and reproducibility, the cross-reactivity of BPI-9016M must be validated using a robust, self-validating biochemical assay. We recommend the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Causality Check: Why use HTRF? Traditional radiometric assays generate hazardous waste, while standard fluorescence is highly susceptible to compound auto-fluorescence. HTRF utilizes a time-delay measurement that eliminates short-lived background fluorescence, ensuring that the calculated IC50 is a true reflection of BPI-9016M's binding affinity to the kinase domain rather than an optical artifact.

Step-by-Step Protocol:

  • Kinase Preparation & Optimization: Dilute recombinant human kinases (e.g., c-Met, AXL, VEGFR2) in an optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Mg2+ is essential for coordinating ATP in the kinase active site. EGTA chelates trace heavy metals that could otherwise inhibit enzyme activity, ensuring baseline functionality.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of BPI-9016M starting from 10 μM in 100% DMSO, then dilute 1:100 in kinase buffer.

    • Causality: Maintaining a constant, low DMSO concentration (1% final) across all wells prevents solvent-induced enzyme denaturation. This self-validating step ensures the observed inhibition is strictly drug-mediated.

  • Enzyme-Inhibitor Pre-incubation: Incubate the kinase with BPI-9016M for 30 minutes at room temperature before adding ATP.

    • Causality: This allows the inhibitor to reach binding equilibrium with the kinase, which is critical for the accurate IC50 determination of ATP-competitive inhibitors.

  • Reaction Initiation: Add ATP (at the pre-determined Km for each specific kinase) and a biotinylated peptide substrate. Incubate for 60 minutes.

    • Causality: Running the assay at the ATP Km ensures the assay is highly sensitive to competitive inhibitors like BPI-9016M, allowing for a direct, normalized comparison of affinities across different kinases.

  • Signal Detection & Quenching: Add HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665) formulated in a buffer containing EDTA.

    • Causality: EDTA chelates the Mg2+, instantly stopping the kinase reaction. The FRET signal generated between the Europium and XL665 is directly proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the 665nm/620nm emission ratio and fit the data to a 4-parameter logistic (4PL) curve to derive the IC50.

Workflow Step1 1. Recombinant Kinase Selection (c-Met, AXL, KDR) Step2 2. BPI-9016M Serial Dilution (Constant DMSO) Step1->Step2 Step3 3. Equilibrium Incubation (30 mins) Step2->Step3 Step4 4. ATP & Substrate Addition (at Km) Step3->Step4 Step5 5. HTRF Detection & 4PL Curve Fitting Step4->Step5

Step-by-step workflow for in vitro kinase cross-reactivity profiling using HTRF.

Translational Impact and Active Metabolites

When evaluating cross-reactivity, in vivo metabolism must be considered to understand true clinical efficacy. BPI-9016M produces two main active metabolites in humans: M1 and M2-2. Pharmacokinetic studies reveal that M1 has an IC50 of 2 nM against c-Met and 7 nM against AXL, effectively mirroring the parent compound's potent dual-targeting profile[1].

This sustained cross-reactivity in the systemic circulation is a key driver of its efficacy in patient-derived xenograft (PDX) models of lung adenocarcinoma[2]. By successfully suppressing both c-Met and AXL in vivo, BPI-9016M proves that an intentionally designed, multi-kinase cross-reactivity profile can translate successfully from the bench to the clinic, offering a distinct advantage over single-target agents in complex, resistant tumor microenvironments.

References

  • First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer.Journal of Hematology & Oncology (NIH/PMC).
  • BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1.Theranostics.
  • Axl receptor axis: a new therapeutic target in lung cancer.Journal of Thoracic Disease (NIH/PMC).

Sources

Validation

Validating BPI-9016M anti-tumor activity in patient-derived xenograft models

As a Senior Application Scientist in preclinical oncology, validating novel targeted therapies requires moving beyond simplistic in vitro assays and embracing models that faithfully recapitulate human tumor biology. Pati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical oncology, validating novel targeted therapies requires moving beyond simplistic in vitro assays and embracing models that faithfully recapitulate human tumor biology. Patient-Derived Xenograft (PDX) models represent the gold standard for this purpose.

This guide provides an in-depth, objective framework for validating the anti-tumor activity of BPI-9016M , a potent, orally active dual c-Met and AXL tyrosine kinase inhibitor developed by Betta Pharmaceuticals[1][2]. By dissecting the causality behind experimental design, this guide will equip researchers with a self-validating protocol to accurately benchmark BPI-9016M against existing alternatives.

Mechanistic Rationale: Why Dual c-Met/AXL Inhibition?

In Non-Small Cell Lung Cancer (NSCLC) and Esophageal Squamous Cell Carcinoma (ESCC), c-Met amplification or overexpression is a primary driver of tumorigenesis and a notorious bypass resistance mechanism against EGFR inhibitors[3][4]. However, targeting c-Met alone often leads to secondary resistance mediated by the AXL receptor tyrosine kinase[5].

BPI-9016M is engineered to preemptively block this resistance loop. By simultaneously inhibiting c-Met and AXL, BPI-9016M shuts down downstream survival (p-AKT) and proliferation (p-ERK) pathways[2]. Furthermore, mechanistic studies reveal that BPI-9016M upregulates miR203, which directly represses Dickkopf-related protein 1 (DKK1), significantly reducing tumor cell migration and invasion[3].

Mechanism BPI BPI-9016M (Dual Inhibitor) cMet c-Met Receptor (Amplified/Overexpressed) BPI->cMet Inhibits AXL AXL Receptor (Bypass Mechanism) BPI->AXL Inhibits AKT p-AKT (Survival) cMet->AKT Blocks ERK p-ERK (Proliferation) cMet->ERK Blocks miR203 miR203 (Upregulated) cMet->miR203 Modulates AXL->AKT Blocks Outcome Tumor Growth Inhibition & Reduced Metastasis AKT->Outcome Decreased ERK->Outcome Decreased DKK1 DKK1 (Downregulated) miR203->DKK1 Represses DKK1->Outcome Decreased

Fig 1: BPI-9016M dual inhibition of c-Met/AXL and downstream miR203-DKK1 signaling pathways.

Objective Comparison: BPI-9016M vs. Alternatives

To contextualize BPI-9016M's utility, we must compare it against standard-of-care and investigational alternatives. The key differentiator for BPI-9016M is its specific dual-target profile, which offers a cleaner toxicity profile compared to broad multi-kinase inhibitors like Cabozantinib, while preventing the AXL-escape mechanism seen with highly selective c-Met inhibitors[2][5].

Table 1: Comparative Profile of c-Met Targeted Therapies

DrugPrimary TargetsClinical StatusKey Differentiator / Rationale for Use
BPI-9016M c-Met, AXLPhase Ib/II[6]Dual inhibition prevents AXL-mediated bypass resistance; favorable safety profile[5].
Cabozantinib c-Met, VEGFR2, RET, AXLFDA ApprovedBroad multi-kinase activity limits resistance but increases off-target systemic toxicity[2].
Crizotinib ALK, ROS1, c-MetFDA ApprovedPrimarily utilized for ALK/ROS1 fusions; c-Met is a secondary target with weaker affinity.
Savolitinib c-Met (Highly selective)Approved (China)Highly selective for c-Met exon 14 skipping; lacks AXL coverage, risking rapid acquired resistance.

PDX Experimental Workflow & Causality

Cell lines adapt to 2D plastic environments, rapidly losing their stromal interactions and original receptor tyrosine kinase (RTK) dependencies. We utilize PDX models because they preserve the human tumor microenvironment, histological architecture, and—crucially for BPI-9016M—the fidelity of c-Met amplification and protein overexpression[2].

PDX_Workflow cluster_groups 5. In Vivo Dosing (12-16 Days) Patient 1. Resect Human NSCLC Tumor (Preserve Heterogeneity) Implant 2. Subcutaneous Implantation (NOD/SCID Mice, F1-F3 Gen) Patient->Implant Screening 3. IHC Biomarker Screening (Stratify by c-Met H-score) Implant->Screening Random 4. Randomization (Tumor Volume ~150-200 mm³) Screening->Random Vehicle Vehicle Control (0.5% CMC p.o.) Random->Vehicle Treatment BPI-9016M (60 mg/kg p.o. daily) Random->Treatment Analysis 6. Pharmacodynamic Endpoint Analysis (TGI Calculation, p-AKT/p-ERK IHC) Vehicle->Analysis Treatment->Analysis

Fig 2: Self-validating PDX workflow for evaluating BPI-9016M efficacy in c-Met driven tumors.

Step-by-Step Methodology: Self-Validating PDX Efficacy Protocol

To ensure data integrity, this protocol integrates biomarker stratification. Testing a c-Met inhibitor in a c-Met negative tumor yields false negatives; therefore, pre-screening is a mandatory quality control step.

Phase I: Tumor Implantation & Stratification
  • Tissue Processing: Harvest fresh human NSCLC surgical resections. Mince into 2–3 mm³ fragments in ice-cold PBS to preserve tissue viability.

  • Implantation: Subcutaneously implant fragments into the right flank of 6-8 week old female NOD/SCID mice. Causality: NOD/SCID mice lack functional T and B cells, preventing graft rejection while allowing vascularization.

  • Passaging: Expand tumors to the F3 generation. Causality: Do not exceed F3, as extensive passaging leads to the replacement of human stroma with murine stroma, altering the tumor microenvironment.

  • Biomarker Screening: Perform Immunohistochemistry (IHC) on F2 tumors to calculate the c-Met H-score. Stratify models into c-Met High (H-score > 200) and c-Met Low (H-score < 50) cohorts[2].

Phase II: Dosing Regimen & Monitoring
  • Randomization: Once F3 tumors reach an average volume of 150–200 mm³, randomize mice into control and treatment arms (n=8 per group).

  • Formulation: Suspend BPI-9016M in 0.5% carboxymethylcellulose sodium (CMC). Causality: BPI-9016M is hydrophobic; CMC provides a uniform suspension ensuring accurate oral gavage dosing[2].

  • Administration: Administer BPI-9016M at 60 mg/kg per os (p.o.) daily for 12 to 16 days[1][2]. Administer an equal volume of 0.5% CMC to the vehicle group.

  • Measurement: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=0.5×length×width2 .

Phase III: Pharmacodynamic (PD) Endpoint Analysis
  • Tissue Harvesting: 2 hours post-final dose, euthanize mice and harvest tumors. Snap-freeze half in liquid nitrogen for Western blot; fix the other half in 10% formalin for IHC.

  • Target Engagement Validation: Perform Western blot and IHC for c-Met, p-c-Met, p-AKT, and p-ERK. Causality: Tumor shrinkage alone does not prove the mechanism. Reduced phosphorylation of AKT and ERK confirms that BPI-9016M successfully engaged its target in vivo[2].

Quantitative Data Presentation

The efficacy of BPI-9016M is highly proportional to the baseline c-Met expression of the tumor. The following table summarizes benchmark data from established lung adenocarcinoma PDX models, demonstrating the necessity of biomarker-driven patient selection[2].

Table 2: BPI-9016M Tumor Growth Inhibition (TGI) in NSCLC PDX Models

PDX ModelBaseline c-Met Expression (H-score)Dose RegimenTreatment DurationTumor Growth Inhibition (TGI)Target Engagement (p-AKT / p-ERK)
PDX1 260 (High)60 mg/kg p.o. daily16 days82.5% Significantly Reduced
PDX2 210 (High)60 mg/kg p.o. daily16 days79.4% Significantly Reduced
PDX3 120 (Medium)60 mg/kg p.o. daily16 days68.8% Moderately Reduced
PDX4 20 (Low)60 mg/kg p.o. daily16 days32.5% (N.S.) Unchanged

Data interpretation: BPI-9016M exhibits potent, statistically significant anti-tumor activity in c-Met overexpressing models (PDX1-3). The lack of significant efficacy in PDX4 validates the drug's selectivity and confirms that off-target toxicity is not driving the tumor suppression[2].

Conclusion

Validating BPI-9016M requires a rigorous, biomarker-stratified approach. By utilizing PDX models, researchers can accurately assess the drug's ability to navigate the complex stromal interactions of human tumors. The dual c-Met/AXL inhibition profile of BPI-9016M positions it as a highly promising therapeutic agent, capable of overcoming the bypass resistance pathways that frequently plague first-generation targeted therapies.

References

  • Zhang, P., et al. (2018). BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics, 8(21), 5890-5902. Retrieved from[Link]

  • Theranostics. BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Retrieved from[Link]

  • Mao, L., et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology, 13(1), 6. Retrieved from[Link]

  • Shang, J., et al. (2021). Radiosensitizing effect of c-Met kinase inhibitor BPI-9016M in esophageal squamous cell carcinoma cells in vitro and in vivo. Annals of Translational Medicine. Retrieved from[Link]

  • Shi, Y., et al. Safety, efficacy and pharmacokinetics of BPI-9016 M in c-MET-positive patients with advanced non-small lung cancer. Retrieved from[Link]

Sources

Comparative

Comparative Efficacy Guide: Validating BPI-9016M in c-Met Overexpressing vs. Wild-Type In Vitro Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Grounding The mesenchymal-epithelial transition factor (c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Grounding

The mesenchymal-epithelial transition factor (c-Met) and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, and metastasis. While first-generation inhibitors like Crizotinib have established baselines for ALK/ROS1/c-Met inhibition, acquired resistance—often mediated by the AXL receptor tyrosine kinase bypass pathway—remains a significant clinical hurdle.

BPI-9016M is a novel, orally active, small-molecule dual inhibitor targeting both c-Met and AXL[1]. By simultaneously blocking these parallel signaling cascades, BPI-9016M suppresses tumor cell growth, migration, and invasion more comprehensively than single-target agents, particularly in non-small cell lung cancer (NSCLC) models[2][3].

Mechanistically, BPI-9016M operates by inhibiting the phosphorylation of c-Met, which subsequently inactivates downstream PI3K/AKT and MAPK/ERK pathways. Furthermore, in c-Met overexpressing cells (such as A549 and H1299), BPI-9016M uniquely upregulates miR203, which represses Dickkopf-related protein 1 (DKK1), thereby reversing the Epithelial-Mesenchymal Transition (EMT) and halting metastasis[3][4].

G HGF HGF / Gas6 Ligands cMet_AXL c-Met & AXL Receptors (Overexpressed in NSCLC) HGF->cMet_AXL Activates PI3K_AKT PI3K/AKT Pathway (Survival) cMet_AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway (Proliferation) cMet_AXL->MAPK_ERK BPI BPI-9016M (Dual TKI Inhibitor) BPI->cMet_AXL Blocks Kinase Domain miR203 miR203 Upregulation BPI->miR203 Induces EMT EMT Markers (Vimentin, N-cadherin) PI3K_AKT->EMT Promotes MAPK_ERK->EMT Promotes DKK1 DKK1 Repression miR203->DKK1 Suppresses DKK1->EMT Drives Outcome Inhibition of Proliferation, Migration & Invasion EMT->Outcome Reversed by BPI-9016M

Fig 1: Dual inhibition mechanism of BPI-9016M on c-Met/AXL signaling and downstream EMT pathways.

Comparative Data: BPI-9016M vs. Crizotinib

To objectively position BPI-9016M within the current therapeutic landscape, we must compare it against Crizotinib, the standard-of-care multi-targeted TKI. While Crizotinib shows high efficacy in ALK-positive cohorts[5][6], its efficacy in purely c-Met overexpressing (non-amplified, non-mutated) models is often limited by rapid resistance. BPI-9016M addresses this via dual AXL inhibition, inducing G1 phase cell cycle arrest and profound migration inhibition at micromolar concentrations (6.3-50 μM)[1].

Table 1: Pharmacological and Efficacy Comparison
ParameterBPI-9016MCrizotinib
Primary Targets c-Met, AXL[1][7]ALK, ROS1, c-Met[5][8]
Mechanism of Action Dual RTK inhibition; miR203-DKK1 axis modulation[3]ATP-competitive RTK inhibition
Efficacy in c-Met Overexpression High (Dose-dependent reduction of p-c-Met, p-AKT, p-ERK)[3][4]Moderate (Prone to AXL-mediated bypass resistance)
Cellular Phenotype Impact G1 cell cycle arrest; severe migration/invasion block[1]G1/S phase arrest; apoptosis induction
Clinical Status Phase Ib/II (Investigational)[2][9]FDA Approved (First-line ALK+ NSCLC)[5]
Key Adverse Events (Clinical) Elevated ALT/AST, Dysgeusia[2][10]Visual disorders, GI toxicity, Neutropenia[5][6]

Self-Validating Experimental Protocols

To rigorously evaluate BPI-9016M's efficacy, researchers must employ a self-validating experimental system comparing c-Met overexpressing cells (e.g., A549, H1299) against wild-type or low-expressing controls (e.g., BEAS-2B). The following protocols are designed not just to yield data, but to establish causality between drug application, target engagement, and phenotypic outcome.

Protocol A: Target Engagement & Downstream Signaling (Western Blotting)

Causality Check: Measuring total c-Met is insufficient because TKIs primarily affect kinase activity, not immediate protein degradation. We must probe for phosphorylated forms (p-c-Met) alongside downstream effectors (p-AKT, p-ERK) to prove the signaling cascade is genuinely severed[3].

  • Cell Culture & Treatment: Seed A549 (c-Met high) and BEAS-2B (c-Met low) cells in 6-well plates at 3×105 cells/well. Starve cells in serum-free media for 12 hours.

  • Ligand Stimulation: Pre-treat cells with BPI-9016M (0, 3.1, 12.5, 25, and 50 μM) for 2 hours, followed by stimulation with 50 ng/mL recombinant human HGF for 15 minutes to trigger acute receptor phosphorylation.

  • Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-AKT/p-ERK).

  • Immunoblotting: Run lysates on 10% SDS-PAGE. Probe with primary antibodies against:

    • Total c-Met and p-c-Met (Tyr1234/1235)

    • Total AKT and p-AKT (Ser473)

    • Total ERK1/2 and p-ERK1/2 (Thr202/Tyr204)

  • Validation: A successful assay will show a dose-dependent decrease in p-c-Met, p-AKT, and p-ERK exclusively in the BPI-9016M treated A549 cells, with minimal baseline shift in the BEAS-2B wild-type control[1].

Protocol B: Phenotypic Validation of Migration (Wound Healing & Transwell Assays)

Causality Check: Because c-Met drives the EMT process, inhibiting it should restore epithelial characteristics and halt motility. We use both 2D (Wound Healing) and 3D (Transwell) assays to validate this behavioral shift[3][4].

  • Wound Healing (2D Motility):

    • Grow A549 cells to 90% confluence in 6-well plates.

    • Create a uniform scratch using a sterile 200 μL pipette tip. Wash twice with PBS to remove debris.

    • Add media containing BPI-9016M (e.g., 12.5 μM) or vehicle control (DMSO).

    • Data Capture: Image at 0, 12, 24, and 36 hours. Calculate the percentage of wound closure. BPI-9016M should significantly delay spreading compared to control[3].

  • Transwell Invasion (3D Motility):

    • Coat the upper chamber of an 8 μm pore Transwell insert with Matrigel (simulating the extracellular matrix).

    • Seed 5×104 cells in serum-free media + BPI-9016M in the upper chamber.

    • Fill the lower chamber with media containing 10% FBS + 50 ng/mL HGF as a chemoattractant.

    • Incubate for 24 hours. Swab the upper surface to remove non-invading cells.

    • Fix invading cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

    • Validation: Count cells in 5 random fields under a microscope. The addition of HGF should spike invasion in controls, which must be completely abrogated in the BPI-9016M cohort[3].

Protocol C: Proliferation & Cell Cycle Arrest (CCK-8 & Flow Cytometry)

Causality Check: To ensure the lack of migration in Protocol B isn't simply due to acute cell death (toxicity), we must map the drug's effect on the cell cycle.

  • Viability (CCK-8): Treat cells with varying concentrations of BPI-9016M (6.3-50 μM) for 24-72 hours. Add CCK-8 reagent for the final 2 hours and measure absorbance at 450 nm to establish the IC50[1].

  • Cell Cycle Analysis: Fix treated cells in 70% cold ethanol overnight. Stain with Propidium Iodide (PI) and RNase A for 30 minutes.

  • Flow Cytometry: Analyze DNA content. BPI-9016M treatment should yield a statistically significant accumulation of cells in the G1 phase, validating its cytostatic (rather than purely cytotoxic) mechanism of action[1].

References

  • Zhang P, Li S, Lv C, Si J, Xiong Y, Ding L, Ma Y, Yang Y. "BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1." Theranostics 2018; 8(21):5890-5902. URL:[Link]

  • Hu X, Cui X, Wang Z, et al. "Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study." BMC Cancer 2023; 23:331. URL:[Link]

  • National Cancer Institute (NCI). "Definition of AXL receptor tyrosine kinase/cMET inhibitor BPI-9016M." NCI Drug Dictionary. URL:[Link]

  • Wu J, et al. "Crizotinib versus Chemotherapy on ALK-positive NSCLC: A Systematic Review of Efficacy and Safety." PLoS One 2017. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.